2-Methylquinoline-4-carbohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-6-9(11(15)14-12)8-4-2-3-5-10(8)13-7/h2-6H,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECUFBYEIDSVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332438 | |
| Record name | 2-methylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29620-66-4 | |
| Record name | 2-methylquinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinoline-4-carbohydrazide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-Methylquinoline-4-carbohydrazide, a pivotal intermediate in medicinal chemistry and drug development. The quinoline scaffold is a cornerstone of many therapeutic agents, and its carbohydrazide derivatives serve as versatile precursors for a wide array of bioactive heterocyclic compounds.[1][2][3] This document moves beyond a simple recitation of steps, offering an in-depth rationale for the synthetic strategy, from the foundational Doebner-von Miller reaction to the final hydrazinolysis. We present detailed, step-by-step protocols designed for reproducibility and offer insights into mitigating common synthetic challenges. The guide culminates in a thorough characterization protocol employing FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, ensuring the structural integrity and purity of the final product. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a reliable and expertly-grounded approach to this important synthetic target.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in medicinal chemistry.[4] This heterocycle is the core structure in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The derivatization of the quinoline core is a key strategy for the discovery of novel therapeutic agents.
Among the various functionalized quinolines, those bearing a carbohydrazide moiety (-CONHNH₂) at the C4 position are of particular interest. This functional group is a highly reactive and versatile synthetic handle. It serves as a crucial building block for constructing more complex heterocyclic systems such as pyrazoles, triazoles, oxadiazoles, and Schiff bases, many of which have demonstrated significant pharmacological potential.[5][6] Therefore, a robust and well-characterized synthesis of this compound is fundamental for research programs aimed at exploring this chemical space for new drug candidates.[7]
This guide presents a validated multi-step synthesis designed to provide a clear and logical pathway to the target compound, supported by detailed characterization data to confirm its identity and purity.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the construction of the core quinoline ring, followed by functional group manipulations to introduce the desired carbohydrazide moiety. The chosen pathway is designed for efficiency and scalability in a standard laboratory setting.
The four-step sequence is as follows:
-
Ring Formation: Synthesis of 2-methylquinoline (lepidine) from aniline via the Doebner-von Miller reaction.
-
Oxidation: Selective oxidation of the C4-methyl group of lepidine to form 2-methylquinoline-4-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester to activate the carbonyl group for the subsequent step.
-
Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to yield the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 2-Methylquinoline (Lepidine)
Causality: The Doebner-von Miller reaction is a classic and reliable method for constructing the quinoline skeleton.[8] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde, under strong acidic conditions.[9] The acid catalyzes the key steps of Michael addition and subsequent cyclization. A significant challenge in this reaction is the acid-catalyzed polymerization of the aldehyde, which leads to tar formation and reduced yields.[4][9] Our protocol mitigates this by employing a slow, controlled addition of the aldehyde to the heated aniline solution, keeping its instantaneous concentration low.[9]
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (0.5 mol) and concentrated hydrochloric acid (1.25 mol).
-
Heat the mixture to 100-110 °C with stirring.
-
Add crotonaldehyde (0.65 mol) dropwise from the dropping funnel over 2-3 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to heat the reaction mixture under reflux for an additional 4-6 hours.
-
Cool the mixture to room temperature and carefully neutralize it with a 40% aqueous sodium hydroxide solution until strongly alkaline (pH > 10). Caution: This neutralization is highly exothermic.
-
Extract the product into dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-methylquinoline as a pale-yellow oil.
Step 2: Oxidation to 2-Methylquinoline-4-carboxylic Acid
Causality: The methyl group at the C4 position (lepidine) is more susceptible to oxidation than the C2-methyl group or the aromatic rings. This selective oxidation is crucial for introducing the carboxylic acid functionality at the desired position. While various oxidizing agents can be used, selenium dioxide is effective for this transformation. The reaction converts the methyl group into a carboxylic acid, which will precipitate from the reaction mixture upon acidification.[10]
Protocol:
-
In a suitable flask, dissolve 2-methylquinoline (0.1 mol) in pyridine (100 mL).
-
Add selenium dioxide (0.12 mol) portion-wise to the stirred solution.
-
Heat the mixture under reflux for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove selenium residues.
-
Evaporate the pyridine under reduced pressure.
-
Dissolve the residue in 10% aqueous sodium hydroxide and filter again.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to pH 3-4.
-
The white precipitate of 2-methylquinoline-4-carboxylic acid is collected by filtration, washed with cold water, and dried.[11]
Step 3: Fischer Esterification to Methyl 2-methylquinoline-4-carboxylate
Causality: The direct reaction of a carboxylic acid with hydrazine is often sluggish. Converting the carboxylic acid to an ester, such as a methyl ester, significantly enhances the electrophilicity of the carbonyl carbon.[12] This "activation" makes it more susceptible to nucleophilic attack by hydrazine in the final step. The Fischer esterification is a standard, acid-catalyzed equilibrium process driven to completion by using an excess of the alcohol (methanol).[5]
Protocol:
-
Suspend 2-methylquinoline-4-carboxylic acid (0.05 mol) in methanol (150 mL).
-
Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the mixture in an ice bath.
-
Heat the mixture to reflux and maintain for 8-12 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and reduce the volume of methanol by approximately two-thirds using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid, methyl 2-methylquinoline-4-carboxylate, is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol may be performed if necessary.[13]
Step 4: Hydrazinolysis to this compound
Causality: This is the final, crucial transformation. Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate subsequently collapses, eliminating a molecule of methanol and forming the stable carbohydrazide product.[14][15] The reaction is typically carried out in an alcoholic solvent under reflux to ensure completion.[16]
Protocol:
-
Dissolve methyl 2-methylquinoline-4-carboxylate (0.04 mol) in absolute ethanol or methanol (100 mL) in a round-bottom flask.[16]
-
Add hydrazine hydrate (80-99%, 0.08 mol, 2 equivalents) to the solution.[16]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 16-24 hours.[16] The progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the precipitated white solid by filtration. If precipitation is incomplete, the volume of the solvent can be reduced under pressure.
-
Wash the solid with a small amount of cold ethanol and dry it under vacuum.
-
Recrystallize the crude product from 2-propanol or ethanol to obtain pure this compound as a white crystalline solid.[16]
Comprehensive Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are representative of a pure sample.
Caption: Logic flow for the spectroscopic confirmation of the target compound.
Data Summary Table
| Analysis Technique | Expected Observations |
| Melting Point | 175-176 °C[16] |
| Molecular Formula | C₁₁H₁₁N₃O[7][17] |
| Molecular Weight | 201.23 g/mol [7] |
| FT-IR (KBr, cm⁻¹) | ~3300-3150 (N-H stretching, NH & NH₂), ~1640 (C=O stretching, Amide I), ~1600 (C=N stretching, quinoline), ~1550 (N-H bending, Amide II) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.0 (s, 1H, -CONH -), ~8.1-7.5 (m, 5H, Ar-H of quinoline), ~4.6 (br s, 2H, -NH₂ ), ~2.7 (s, 3H, -CH₃ )[16] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O), ~158-120 (Aromatic & quinoline carbons), ~24 (-CH₃) |
| Mass Spec (EI-MS) | m/z 201 [M]⁺, corresponding to the molecular ion. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Interpretation of Spectroscopic Data:
-
FT-IR: The presence of strong absorption bands for N-H stretching and the amide C=O stretch, combined with the disappearance of the ester C=O band (~1720 cm⁻¹), provides strong evidence for the formation of the hydrazide.[14]
-
¹H NMR: The spectrum is highly diagnostic. The downfield singlet around 10.0 ppm is characteristic of the amide proton (-NH-). The broad singlet for the -NH₂ protons and the sharp singlet for the C2-methyl group are key identifiers. The complex multiplet in the aromatic region confirms the quinoline ring system.[16][18]
-
¹³C NMR: The spectrum will show the expected number of carbon signals, including the downfield carbonyl carbon and the upfield methyl carbon, confirming the carbon framework.
-
Mass Spectrometry: The observation of the molecular ion peak at m/z 201 confirms the molecular formula C₁₁H₁₁N₃O.[17]
Applications in Drug Discovery
This compound is not typically an end-product but rather a high-value intermediate. Its utility lies in its ability to be readily converted into a variety of other heterocyclic scaffolds. For instance:
-
Reaction with β-dicarbonyl compounds (e.g., acetylacetone) yields pyrazole derivatives.[5]
-
Reaction with aldehydes and ketones forms Schiff bases (hydrazones), which themselves are a class of biologically active compounds.[19][20][21]
-
Cyclization reactions with reagents like carbon disulfide or cyanogen bromide can lead to the formation of oxadiazole and triazole rings, respectively.[6]
These derived compounds are frequently screened for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties, making the parent hydrazide a critical starting point for medicinal chemistry campaigns.[1][18]
Conclusion
This guide has detailed a reliable and well-rationalized four-step synthesis for this compound. By explaining the causality behind each experimental choice and providing clear, actionable protocols, we have created a self-validating system for its preparation. The comprehensive characterization data presented serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The strategic importance of this compound as a versatile building block ensures that this guide will be a valuable resource for scientists and professionals engaged in the design and synthesis of novel bioactive compounds.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide - Aleksanyan - Russian Journal of Organic Chemistry [journals.rcsi.science]
- 7. lookchem.com [lookchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. "The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinolin" by Clifford J. Pollard [digitalcommons.pvamu.edu]
- 11. 2-Methyl-quinoline-4-carboxylic acid [oakwoodchemical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 17. PubChemLite - this compound (C11H11N3O) [pubchemlite.lcsb.uni.lu]
- 18. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 19. Compound 2-methyl-N'-[(4-methylphenyl)methylidene]quinoline-4-carbohydrazide -... [chemdiv.com]
- 20. Compound 2-methyl-N'-[(2-methylphenyl)methylidene]quinoline-4-carbohydrazide -... [chemdiv.com]
- 21. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to 2-Methylquinoline-4-carbohydrazide: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methylquinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core chemical and physical properties, provides a detailed analysis of its molecular structure supported by spectroscopic data, and outlines a reliable synthetic protocol. Furthermore, it explores the reactivity of this molecule and its burgeoning role as a key building block in the development of novel therapeutic agents, with a particular focus on its anticancer and antimicrobial applications. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile scaffold.
Introduction
Quinoline and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The incorporation of a carbohydrazide moiety at the 4-position of the 2-methylquinoline ring system yields this compound, a molecule that combines the inherent biological potential of the quinoline nucleus with the versatile reactivity of the hydrazide functional group. This unique combination makes it a valuable intermediate for the synthesis of a diverse range of heterocyclic systems and Schiff bases, many of which have demonstrated promising pharmacological properties.[2] This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its synthesis, characterization, and application in modern chemical research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 29620-66-4 | [2] |
| Molecular Formula | C₁₁H₁₁N₃O | [2] |
| Molecular Weight | 201.23 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 175-176 °C | [3] |
| Density (Predicted) | 1.253 g/cm³ | |
| pKa (Predicted) | 11.60 ± 0.30 | |
| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMSO and DMF, and alcohols with heating. Poorly soluble in water and nonpolar solvents. | General chemical principles |
Molecular Structure and Spectroscopic Analysis
The structural elucidation of this compound is crucial for confirming its identity and purity. The following sections detail its key spectroscopic features.
Structural Formula
The molecule consists of a quinoline ring system with a methyl group at the 2-position and a carbohydrazide group at the 4-position.
Caption: 2D Structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals that confirm the presence of the key functional groups and the substitution pattern on the quinoline ring.
¹H NMR (CDCl₃) δ:
-
2.67 (s, 3H): This singlet corresponds to the protons of the methyl group at the 2-position of the quinoline ring.[3]
-
4.66 (bs, 2H): The broad singlet is attributed to the two protons of the primary amine (-NH₂) of the hydrazide moiety.[3]
-
7.41 (s, 1H): This singlet arises from the proton at the 3-position of the quinoline ring.[3]
-
7.57 (dt, J = 1.10, 6.78 Hz, 1H), 7.75 (dt, J = 1.28, 8.43 Hz, 1H), 7.96 (d, J = 8.43 Hz, 1H), 8.11 (d, J = 8.43 Hz, 1H): These multiplets and doublets in the aromatic region correspond to the protons on the benzo-fused part of the quinoline ring system.[3]
-
9.86 (s, 1H): This downfield singlet is assigned to the proton of the secondary amide (-CONH-) of the carbohydrazide group.[3]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
Expected Characteristic IR Absorptions:
-
~3300-3400 cm⁻¹: N-H stretching vibrations of the -NH and -NH₂ groups of the hydrazide moiety.[6]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.[6]
-
~2950-3000 cm⁻¹: Aliphatic C-H stretching of the methyl group.[6]
-
~1650-1680 cm⁻¹: C=O stretching (Amide I band) of the carbohydrazide.[7]
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.[6]
-
~1500-1550 cm⁻¹: N-H bending (Amide II band).[7]
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound (C₁₁H₁₁N₃O), the expected molecular ion peak [M]⁺ would be at m/z 201.[2] Common fragmentation patterns for hydrazides may involve cleavage of the N-N bond and the C-N bond adjacent to the carbonyl group.[8][9]
Synthesis and Purification
A reliable and efficient synthesis of this compound is crucial for its application in further research. The most commonly reported method involves the hydrazinolysis of the corresponding ester.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
Ethyl 2-methylquinoline-4-carboxylate
-
Hydrazine hydrate
-
Dry Methanol (MeOH)
-
2-Propanol
Procedure: [3]
-
Dissolve Ethyl 2-methylquinoline-4-carboxylate in dry methanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the resulting solution overnight (approximately 16 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The filtrate is concentrated under reduced pressure to obtain additional product.
-
The crude product is purified by recrystallization from 2-propanol to yield this compound as a white solid.
Yield: A reported yield for this reaction is approximately 79.2%.[3]
Rationale for Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable polar protic solvent that can dissolve the starting ester and is compatible with the nucleophilic hydrazine.
-
Hydrazine Hydrate as Reagent: Hydrazine hydrate is a common and effective nucleophile for the conversion of esters to hydrazides.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the nucleophilic acyl substitution reaction to completion.
-
Recrystallization from 2-Propanol: This purification technique is effective for removing unreacted starting materials and by-products, yielding a product of high purity.
Reactivity and Applications in Organic Synthesis
The presence of the nucleophilic hydrazide moiety and the electrophilic carbonyl group makes this compound a versatile building block in organic synthesis.
Reactivity Profile
The primary site of reactivity is the hydrazide functional group. The terminal -NH₂ group is a potent nucleophile and readily reacts with various electrophiles, most notably aldehydes and ketones, to form stable hydrazones (Schiff bases).[10] The amide N-H is less nucleophilic but can be deprotonated under strongly basic conditions.
Synthesis of Schiff Bases (Hydrazones)
The condensation reaction with aldehydes and ketones is a cornerstone of the synthetic utility of this compound.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]
Spectral data analysis of 2-Methylquinoline-4-carbohydrazide (1H NMR, 13C NMR)
An In-Depth Technical Guide to the Spectral Data Analysis of 2-Methylquinoline-4-carbohydrazide (¹H & ¹³C NMR)
Introduction: Elucidating the Structure of a Key Heterocyclic Building Block
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinoline scaffold, which is present in numerous pharmacologically active agents, it serves as a crucial synthon for creating more complex molecules. Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug discovery. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution.
This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind the observed spectral features. It explains the rationale for peak assignments based on fundamental principles of chemical environment, substituent effects, and spin-spin coupling. The protocols and interpretations herein are designed to be a self-validating system, ensuring a high degree of confidence in the assigned structure.
The Molecular Structure of this compound
To effectively interpret NMR spectra, a clear understanding of the molecule's topology is essential. The structure below is numbered according to standard IUPAC conventions for the quinoline ring system, which will be used for all subsequent spectral assignments.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Analysis
The integrity of spectral data begins with meticulous experimental execution. The following protocol describes a robust and standard methodology for acquiring high-quality NMR data for compounds like this compound.
Sample Preparation
-
Weighing: Accurately weigh approximately 20 mg of the this compound sample.[1]
-
Solvation: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual water peak does not obscure key signals. Furthermore, the amide and amine protons of the hydrazide group are less prone to rapid exchange in DMSO-d₆, often appearing as sharper signals than in other solvents like CDCl₃ or D₂O.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if needed.
-
Standardization: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
Data Acquisition
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer, for instance, a 500 MHz instrument, to ensure good signal dispersion.[1]
-
¹H NMR Parameters:
-
Temperature: 297 K[1]
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as ¹³C is a low-abundance nucleus.
-
Caption: Standard experimental workflow for NMR analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicity (splitting patterns), and integration (proton count).
Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CONHNH₂ | ~4.5 - 5.0 | Broad Singlet | - | 2H |
| -CO NHNH₂ | ~9.5 - 10.5 | Broad Singlet | - | 1H |
| 2-CH₃ | ~2.7 | Singlet | - | 3H |
| H3 | ~7.3 - 7.5 | Singlet | - | 1H |
| H5 | ~8.0 - 8.2 | Doublet | J ≈ 8.5 (ortho) | 1H |
| H6 | ~7.6 - 7.8 | Triplet | J ≈ 7.5 (ortho) | 1H |
| H7 | ~7.8 - 8.0 | Triplet | J ≈ 7.5 (ortho) | 1H |
| H8 | ~8.2 - 8.4 | Doublet | J ≈ 8.5 (ortho) | 1H |
Rationale and Expert Interpretation
-
Hydrazide Protons (-CONHNH₂): The two protons of the terminal -NH₂ group and the single proton of the -CONH- group are attached to nitrogen. Their signals are often broad due to quadrupolar relaxation and chemical exchange. They appear significantly downfield, with the CONH proton being the most deshielded due to the strong anisotropic and inductive effects of the adjacent carbonyl group. Their identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; these signals will disappear due to proton-deuterium exchange.
-
Methyl Protons (2-CH₃): The methyl group at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring. It has no adjacent protons, so its signal appears as a sharp singlet. Its chemical shift around 2.7 ppm is characteristic for a methyl group on an aromatic ring.
-
Aromatic Protons (H3, H5-H8):
-
H3: This proton is on the pyridine half of the quinoline ring. It is adjacent to the electron-withdrawing carbohydrazide group at C4 and has no ortho or meta protons to couple with, hence it should appear as a singlet.
-
H5 to H8: These protons reside on the benzene half of the quinoline ring. Their chemical shifts are all in the downfield aromatic region (7.6 - 8.4 ppm). Their splitting patterns are a classic example of how connectivity can be deduced.
-
H5 and H8 are ortho to one proton each (H6 and H7, respectively) and will appear as doublets. H8 is often the most downfield of this group due to the deshielding effect of the lone pair of electrons on the nearby nitrogen atom.
-
H6 and H7 are each coupled to two ortho protons, so they will appear as triplets (or more accurately, as a doublet of doublets that appears as a triplet when the coupling constants are similar).
-
-
The specific ordering of chemical shifts can be influenced by the electronic effects of the substituents. The electron-donating methyl group and the electron-withdrawing carbohydrazide group modulate the electron density across the entire ring system.[2] It is also known that quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions, which can slightly alter the observed values.[2][3]
-
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their electronic nature.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted δ (ppm) | Carbon Type |
| 2-C H₃ | ~25 | sp³ |
| C3 | ~115 - 120 | sp² (CH) |
| C5, C6, C7, C8 | ~125 - 135 | sp² (CH) |
| C4a, C8a | ~140 - 150 | sp² (C) |
| C4 | ~145 - 150 | sp² (C) |
| C2 | ~155 - 160 | sp² (C) |
| -C =O | ~165 - 170 | sp² (C=O) |
Rationale and Expert Interpretation
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide is the most deshielded carbon in the molecule, appearing far downfield (typically >160 ppm) due to the strong electronegativity of the attached oxygen atom.
-
Methyl Carbon (-CH₃): This sp³-hybridized carbon is the most shielded, appearing far upfield at around 25 ppm.
-
Aromatic Carbons (C2-C8a):
-
C2 and C4: These carbons, directly attached to the nitrogen and the carbohydrazide group respectively, are significantly deshielded and appear downfield among the aromatic signals. The carbon adjacent to the nitrogen (C2) is typically found at a very low field.
-
C4a and C8a: These are the quaternary "bridgehead" carbons where the two rings are fused. They are also found in the downfield region of the aromatic carbons.
-
C3, C5, C6, C7, C8: These are the protonated aromatic carbons. Their precise chemical shifts are determined by the combined electronic effects of the substituents and the heteroatom. While a definitive assignment without 2D NMR data is challenging, they are expected to resonate within the typical aromatic carbon range of 120-135 ppm. The effect of the methyl substituent is generally similar to that observed in methylbenzenes.[4]
-
Advanced Structural Verification with 2D NMR
To provide unequivocal proof of the assignments, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. For this compound, a COSY spectrum would show cross-peaks connecting H5↔H6, H6↔H7, and H7↔H8, confirming their sequential arrangement in the benzene ring. No correlations would be seen for the singlet signals (2-CH₃ and H3) or the hydrazide protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is exceptionally useful for assigning quaternary carbons. For instance, the methyl protons (~2.7 ppm) would show a correlation to C2 (~155-160 ppm) and C3 (~115-120 ppm), while the H3 proton would show correlations to C2, C4, and C4a, thereby locking in the assignment of these key carbons.
Caption: Key ¹H-¹H COSY correlations in the aromatic region.
Conclusion: A Self-Validating Analysis
The structural analysis of this compound via NMR spectroscopy is a self-validating process. The number of signals in both ¹H and ¹³C spectra corresponds to the number of chemically non-equivalent protons and carbons in the molecule. The splitting patterns observed in the ¹H spectrum directly inform the connectivity of the proton network, which is perfectly consistent with the proposed structure. The chemical shifts in both spectra are rationalized by established principles of substituent effects in heterocyclic and aromatic systems.[2][5][6] Finally, the proposed assignments can be unambiguously confirmed using standard 2D NMR techniques, providing a complete and trustworthy characterization of this important chemical entity.
References
An In-depth Technical Guide to the Physical Properties of 2-Methylquinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the carbohydrazide functional group serves as a versatile synthetic handle for the creation of diverse derivatives. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and the scientific rationale behind these methodologies.
Core Physical Properties
A summary of the known and predicted physical properties of this compound is presented below. These values are crucial for predicting the compound's behavior in various experimental settings.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₁N₃O | - |
| Molecular Weight | 201.23 g/mol | - |
| Melting Point | 175-176 °C | Experimental |
| Boiling Point | Not available (Predicted to be high, with potential for decomposition) | Prediction |
| Solubility | Sparingly soluble in water; solubility in organic solvents requires experimental determination. | General Observation |
| Appearance | White solid | - |
Experimental Determination of Physical Properties
The following sections detail the standardized, field-proven methodologies for the precise determination of the physical properties of this compound. The rationale behind each experimental choice is provided to ensure a deep understanding of the principles at play.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Method
This is the most common and reliable method for determining the melting point of a solid organic compound.
Experimental Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For a precise measurement, heat the block rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Visualization of Workflow:
The Ascendant Pharmacophore: Unlocking the Biological Potential of Quinoline Carbohydrazide Scaffolds
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] When hybridized with a carbohydrazide linker, a versatile and potent scaffold emerges, ripe with possibilities for drug discovery. This guide provides a comprehensive exploration of the quinoline carbohydrazide scaffold, moving beyond a simple literature review to offer a Senior Application Scientist’s perspective on its synthesis, multifaceted biological activities, and the causal relationships underpinning its therapeutic potential. We will delve into the critical structure-activity relationships (SAR), elucidate mechanisms of action, and provide validated experimental protocols to empower researchers in this promising field.
The Quinoline Carbohydrazide Scaffold: A Privileged Structural Motif
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[3][4] The carbohydrazide moiety (-CONHNH2) and its derivatives (hydrazones, -CONHN=CH-) are also of significant interest, known for their coordination properties, hydrogen bonding capacity, and diverse biological activities.[5][6] The fusion of these two pharmacophores creates a hybrid molecule with a unique three-dimensional architecture, allowing for extensive functionalization and fine-tuning of its physicochemical and pharmacological properties.
The carbohydrazide linker provides a crucial point of flexibility and interaction. The amide proton, carbonyl oxygen, and terminal amine/imine group can all participate in hydrogen bonding with receptor active sites, a key factor in ligand-target recognition and binding affinity.
Caption: General structure of a Quinoline Carbohydrazide derivative.
Synthesis Strategies: From Building Blocks to Bioactive Molecules
The synthesis of quinoline carbohydrazide derivatives is generally straightforward, making this scaffold highly accessible for library generation and medicinal chemistry campaigns. The most common approach involves a two-step process.
Typical Synthetic Workflow:
-
Formation of the Core Hydrazide: The process typically begins with the conversion of a quinoline carboxylic acid or its corresponding ester into the key quinoline carbohydrazide intermediate. This is most often achieved by refluxing the ester with hydrazine hydrate.[7]
-
Condensation to Form Hydrazones: The resulting carbohydrazide is then condensed with a diverse range of aldehydes or ketones, often under mild acidic catalysis, to yield the final Schiff base (hydrazone) derivatives.[8] This step is crucial as it allows for the introduction of various substituents (the 'R' group), which is the primary method for modulating biological activity.
Alternative strategies, such as one-pot, multi-component reactions, have also been developed to increase efficiency and yield.[9]
Caption: Common pathway for synthesizing quinoline carbohydrazide derivatives.
Protocol 1: General Synthesis of (E)-N'-(substituted-benzylidene)quinoline-4-carbohydrazide
This protocol provides a validated, reproducible method for synthesizing a library of derivatives for screening.
Step 1: Synthesis of Quinoline-4-carbohydrazide Intermediate
-
To a solution of ethyl quinoline-4-carboxylate (1 eq.) in ethanol, add hydrazine hydrate (4 eq.).[7]
-
Reflux the reaction mixture for 24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature overnight to facilitate precipitation.
-
Filter the resulting solid precipitate, wash thoroughly with cold ethanol, and dry under vacuum to yield quinoline-4-carbohydrazide as a powder.[7]
Step 2: Synthesis of Final Hydrazone Derivatives
-
Dissolve the quinoline-4-carbohydrazide (1 eq.) in ethanol.
-
Add the desired substituted aromatic aldehyde (1 eq.) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting materials.
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated product by filtration, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure compound.[8]
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
Self-Validation Check: The success of the reaction is confirmed by the disappearance of the aldehyde peak and the appearance of a new imine (-N=CH-) proton signal in the ¹H NMR spectrum, typically between δ 8-9 ppm.
Anticancer Potential: Targeting Cell Proliferation and Survival
The quinoline carbohydrazide scaffold has demonstrated significant potential as an anticancer agent, with derivatives showing cytotoxicity against a range of cancer cell lines.[10][11] The mechanisms of action are diverse, highlighting the scaffold's versatility in interacting with multiple oncogenic pathways.
Mechanisms of Action
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell signaling. Several derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] By blocking EGFR, these compounds can halt downstream signaling cascades responsible for cell proliferation, survival, and metastasis.
-
Cell Cycle Arrest: Compounds have been shown to induce cell cycle arrest, preventing cancer cells from progressing through division. Arrest is commonly observed at the G1 or G2/M phases of the cell cycle.[14][15] For instance, certain quinoline hydrazides can upregulate the p27kip1 protein, a key regulator of the G0 to S phase transition.[14][15]
-
Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in cancer cells.[16] This can be caspase-dependent and is a hallmark of effective anticancer drugs.
-
Topoisomerase Inhibition: Some hydrazone analogues have been shown to target human DNA topoisomerase I, an enzyme essential for DNA replication and repair in rapidly dividing cells.[17]
Caption: Quinoline carbohydrazides can block EGFR signaling.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Quinoline-acrylamide hybrid (6h) | MCF-7 (Breast) | 2.71 | EGFR-TK Inhibition | [12][13] |
| Quinoline-acrylamide hybrid (6a) | MCF-7 (Breast) | 3.39 | EGFR-TK Inhibition | [12][13] |
| Quinoline hydrazone (13) | MCF-7 (Breast) | 0.73 | G0/G1 Arrest, Apoptosis | [10] |
| Quinoline hydrazide (22) | SH-SY5Y (Neuroblastoma) | Micromolar potency | G1 Arrest, p27 upregulation | [14][15] |
| Quinoline hydrazone (5) | HepG2 (Liver) | 1.06 | EGFR Inhibition | [10] |
Antimicrobial Activity: A Renewed Fight Against Resistance
With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Quinoline carbohydrazides have emerged as promising candidates, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[3][8]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency is highly dependent on the nature of the substituent attached to the hydrazone moiety.
-
Electron-withdrawing vs. Electron-donating groups: Studies have shown that the presence of electron-donating groups (like phenolic -OH) can enhance activity more than electron-withdrawing groups (like -NO₂ or -Cl).[7] The phenolic groups may increase cell permeability or interact with key residues in the target enzyme.
-
Halogen Substitution: The presence of halogen atoms, particularly fluorine, on the quinoline ring or the appended aromatic ring often leads to increased antimicrobial efficacy.[8]
-
Targeting Bacterial Enzymes: The mechanism of action for some of the most potent compounds involves the inhibition of essential bacterial enzymes. Molecular docking studies suggest that these molecules can bind to the active site of DNA topoisomerase IV, preventing DNA replication and leading to bacterial cell death.[18]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Quinoline-3-carbaldehyde hydrazone (3q5) | MRSA | 16 | [18] |
| Quinoline-3-carbaldehyde hydrazone (3q6) | MRSA | 16 | [18] |
| Fluorine-containing Schiff base (6a) | Staphylococcus aureus | 340 | [8] |
| Fluorine-containing Schiff base (6b) | Aspergillus niger | - | [8] |
Diverse Therapeutic Horizons
Beyond cancer and microbial infections, the quinoline carbohydrazide scaffold has demonstrated a remarkable breadth of biological activities, suggesting its potential application in a variety of therapeutic areas.
Anti-inflammatory and Analgesic Activity
Several novel carboxamide derivatives synthesized from 2-phenylquinoline-4-carbohydrazide have shown significant anti-inflammatory and analgesic properties.[19][20][21] In preclinical models, such as the carrageenan-induced paw edema test in rats, certain compounds exhibited anti-inflammatory effects comparable to the standard drug diclofenac sodium.[20][21] This activity is likely linked to the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade.[19][22]
Protocol 2: Carrageenan-Induced Paw Edema Assay
-
Acclimatize Wistar rats for one week under standard laboratory conditions.
-
Divide animals into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test compound groups.
-
Administer the test compounds or standard drug intraperitoneally or orally.
-
After 30-60 minutes, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group.[20]
Antioxidant Potential
Reactive oxygen species (ROS) are implicated in numerous diseases. Quinoline carbohydrazides have been investigated as potent antioxidants and free radical scavengers.[23][24] Their efficacy is often measured using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[23] The mechanism involves the donation of a hydrogen atom or an electron from the scaffold to neutralize the free radical.
Anticonvulsant Properties
Derivatives of quinoline have long been explored for their effects on the central nervous system.[1] Certain quinoline hydrazones and related quinazoline analogues have shown promising anticonvulsant activity in animal models, such as those induced by pentylenetetrazole (PTZ) or maximal electroshock (MES).[25][26][27] The proposed mechanism for some of these compounds is the potentiation of GABAergic neurotransmission, the primary inhibitory system in the brain.[25]
The Role of In Silico Science in Scaffold Development
Modern drug discovery heavily relies on computational methods to rationalize experimental findings and guide the design of more potent and selective molecules. In silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and pharmacophore modeling, are integral to the development of quinoline carbohydrazide derivatives.[5][8][28]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. It has been used to visualize how quinoline carbohydrazides fit into the active sites of targets like EGFR kinase and DNA topoisomerase, explaining their inhibitory activity at a molecular level.[10][18]
-
ADMET Prediction: Early assessment of a compound's drug-like properties is critical. ADMET prediction tools are used to evaluate factors like oral bioavailability, potential toxicity, and metabolic stability, helping to prioritize candidates for synthesis and in vitro testing.[28]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 13. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. alliedacademies.org [alliedacademies.org]
- 20. alliedacademies.org [alliedacademies.org]
- 21. biomedres.info [biomedres.info]
- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journaljpri.com [journaljpri.com]
- 26. Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-Depth Technical Guide: In Silico ADMET Prediction for Novel Quinoline Carbodrazides
Executive Summary
The confluence of escalating drug development costs and high attrition rates has necessitated a paradigm shift towards predictive, early-stage assessment of drug candidates.[1][2] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel quinoline carbohydrazide derivatives. Quinoline scaffolds are prevalent in therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[3][4][5] The carbohydrazide moiety further enhances their potential, often contributing to their bioactivity.[4] However, these promising scaffolds must be rigorously evaluated for their pharmacokinetic and safety profiles to ensure they can translate into viable therapeutics.
This document moves beyond a mere listing of computational tools. It establishes a validated workflow, explaining the causal reasoning behind methodological choices, from ligand preparation to integrated risk assessment. We delve into the core principles of Quantitative Structure-Activity Relationship (QSAR) modeling, the utility of physicochemical property prediction, and the application of freely accessible, yet powerful, web-based platforms. By integrating these computational strategies, researchers can de-risk novel quinoline carbohydrazides early, prioritizing compounds with a higher probability of clinical success and adhering to the "fail early, fail cheap" paradigm.[2]
Introduction: The Imperative for Predictive ADMET in Quinoline Carbodrazide Development
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (PK) or toxicity profiles.[6][7] Late-stage failures are not only financially debilitating but also represent a significant loss of scientific investment. In silico ADMET prediction has emerged as an indispensable tool to mitigate these risks, offering a cost-effective and high-throughput method to evaluate compounds before significant resources are committed to synthesis and in vitro/in vivo testing.[1][2][8]
1.1. The Quinoline Carbodrazide Scaffold: A Privileged Pharmacophore
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous approved drugs.[3][9] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[3][5] When functionalized with a carbohydrazide group, these molecules can gain additional interaction points (hydrogen bond donors/acceptors) and chelating abilities, which can be crucial for their mechanism of action, particularly in anticancer applications.[4][10]
However, the very features that confer bioactivity can also introduce ADMET liabilities. Lipophilicity, essential for membrane permeation, can lead to metabolic instability or off-target toxicity if not properly balanced.[7] Therefore, a proactive, predictive approach to ADMET profiling is not just beneficial but essential for this chemical class.
1.2. The Role and Advantages of In Silico Prediction
In silico ADMET modeling utilizes computational algorithms and machine learning models to predict a compound's properties based on its chemical structure.[7][11] The primary advantages include:
-
Speed and Cost-Effectiveness: Virtually screen thousands of compounds rapidly, saving immense time and resources compared to experimental assays.[12]
-
Early De-risking: Identify and deprioritize compounds with predicted liabilities (e.g., potential carcinogenicity, poor absorption) at the design stage.[2]
-
Rational Design: Guide medicinal chemists in optimizing lead compounds by providing insights into how structural modifications may impact ADMET properties.[13]
-
Reduction in Animal Testing: Aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) by minimizing the need for animal experimentation in early discovery phases.[8]
Core ADMET Properties and Key Predictive Endpoints
A successful drug must navigate a complex biological system. We can break this journey down into five key phases, each with critical parameters that can be predicted computationally.
| ADMET Phase | Core Process | Key In Silico Endpoints & Significance | Ideal Range for Oral Drugs |
| Absorption | Entry into the bloodstream (typically via the gastrointestinal tract). | Human Intestinal Absorption (HIA): Predicts the percentage of drug absorbed. High absorption is crucial for oral bioavailability. | > 30% (High) |
| Caco-2 Permeability: An in vitro model for intestinal permeability. High permeability suggests good passive diffusion. | > 1 x 10⁻⁶ cm/s | ||
| Aqueous Solubility (LogS): A drug must dissolve to be absorbed. Poor solubility is a major hurdle. | > -4 (Soluble) | ||
| Distribution | Movement from the bloodstream into tissues. | Blood-Brain Barrier (BBB) Permeability: Essential for CNS-acting drugs, but undesirable for peripherally acting drugs to avoid side effects. | BBB+ (for CNS drugs) / BBB- (for non-CNS drugs) |
| Plasma Protein Binding (PPB): Only the unbound fraction is pharmacologically active. High binding can limit efficacy. | < 90% | ||
| Metabolism | Chemical modification by enzymes, primarily in the liver. | Cytochrome P450 (CYP) Inhibition: Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions (DDIs). | Non-inhibitor |
| Excretion | Removal of the drug and its metabolites from the body. | Total Clearance: Predicts the rate of elimination from the body, influencing dosing frequency. | Model-dependent; compare analogs |
| Toxicity | Adverse effects. | AMES Mutagenicity: Predicts the potential for the compound to cause DNA mutations, a key indicator of carcinogenicity. | Non-mutagen |
| hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. | Non-inhibitor | ||
| Hepatotoxicity: Predicts the potential for drug-induced liver injury. | Low risk |
A Validated Workflow for In Silico ADMET Prediction
This section details a step-by-step, self-validating protocol for assessing novel quinoline carbohydrazides using freely accessible web-based tools. The causality behind each step is explained to ensure a robust and reliable assessment.
Workflow Overview
The following diagram illustrates the logical flow from initial compound design to a comprehensive, multi-parameter ADMET risk assessment.
Caption: High-level workflow for in silico ADMET prediction.
Experimental Protocol
Step 1: Ligand Preparation and Standardization
-
Objective: To generate a standardized, machine-readable representation of the molecule.
-
Protocol:
-
Draw the 2D structure of your novel quinoline carbohydrazide using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the structure into the Simplified Molecular Input Line Entry System (SMILES) format. This is a universal format recognized by most computational tools.
-
-
Causality: A standardized SMILES string ensures that the input for all predictive models is consistent, eliminating variability arising from different structural representations.
Step 2: Physicochemical and Pharmacokinetic Profiling with SwissADME
-
Objective: To rapidly assess drug-likeness, physicochemical properties, and key pharmacokinetic parameters.
-
Protocol:
-
Navigate to the SwissADME web server.[14]
-
Paste the SMILES string of your compound into the input box.
-
Execute the prediction.
-
Analyze the results, paying close attention to:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), TPSA (Polar Surface Area).
-
Lipinski's Rule of Five: A primary filter for drug-likeness.
-
Pharmacokinetics: Gastrointestinal (GI) absorption (predicted as High/Low), BBB permeant (Yes/No), and CYP inhibition predictions.
-
-
-
Causality: SwissADME provides a rapid, first-pass filter.[14] Assessing properties like Lipinski's rule helps to quickly identify compounds that fall outside of "drug-like" chemical space.[7] TPSA is a critical predictor of membrane permeability, a key factor in absorption.[15]
Step 3: Comprehensive ADMET Profiling with pkCSM
-
Objective: To obtain quantitative predictions for a broader range of ADMET properties, including toxicity endpoints.
-
Protocol:
-
Navigate to the pkCSM web server.[14]
-
Submit the same SMILES string used in Step 2.
-
Select the desired prediction endpoints (it is recommended to run the full panel).
-
Analyze the quantitative results, focusing on:
-
Absorption: Caco-2 permeability (log Papp), Intestinal Absorption (%).
-
Distribution: BBB permeability (logBB).
-
Metabolism: Substrate/Inhibitor status for key CYP isoforms.
-
Toxicity: AMES toxicity, hERG I inhibition, Hepatotoxicity.
-
-
-
Causality: pkCSM uses graph-based signatures to model molecular structures, providing quantitative predictions that complement the qualitative assessments from other tools.[14] This allows for a more nuanced comparison between different analogs in a series.
Step 4: Integrated Risk Assessment and Decision Making
-
Objective: To synthesize all predicted data into a holistic profile to guide the next steps (synthesis, deprioritization, or redesign).
-
Protocol:
-
Consolidate the data from all platforms into a single table (see Section 4 for an example).
-
Compare the predicted values against the ideal ranges outlined in Section 2.
-
Use a decision-making framework to classify the compound's risk profile.
-
-
Causality: No single parameter determines a drug's success. An integrated assessment is crucial. A compound may have excellent absorption but be flagged for potential mutagenicity, making it a poor candidate. This step ensures a balanced and informed decision is made.
Decision-Making Logic
The following diagram outlines a simplified decision-making process based on key predicted ADMET flags.
Caption: Decision tree for ADMET risk classification.
Conclusion and Future Perspectives
The in silico workflow presented in this guide provides a robust, scientifically-grounded, and accessible framework for the early ADMET assessment of novel quinoline carbohydrazides. By systematically evaluating compounds against a panel of critical pharmacokinetic and toxicity endpoints, researchers can make more informed decisions, enhancing the efficiency and success rate of the drug discovery process.
The field of computational toxicology and pharmacokinetics is continuously evolving. Future trends point towards the integration of artificial intelligence and machine learning to build more sophisticated and accurate predictive models.[7][11] As these technologies mature, they will offer even greater power to predict the complex interactions between novel chemical entities and human biology, ultimately accelerating the delivery of safer and more effective medicines to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reaction Mechanism of 2-Methylquinoline-4-carbohydrazide
This technical guide provides a comprehensive exploration of the synthesis and reaction mechanisms of 2-methylquinoline-4-carbohydrazide, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into the chemical behavior of this important scaffold.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties, has established them as privileged scaffolds in medicinal chemistry.[1][3] this compound, in particular, serves as a crucial intermediate for the synthesis of a wide array of bioactive molecules, leveraging the reactivity of the carbohydrazide moiety to construct diverse pharmacophores.[4][5] This guide will delve into the fundamental reaction mechanisms that govern the synthesis and subsequent transformations of this key building block.
Synthesis of this compound: A Mechanistic Perspective
The primary route for the synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-methylquinoline-4-carboxylate. This reaction is a classic example of nucleophilic acyl substitution.
The Core Reaction
The synthesis is generally achieved by refluxing the ester with hydrazine hydrate in a suitable solvent, such as methanol or ethanol.[6]
Overall Reaction:
This compound + R-CHO → 2-Methyl-N'-[(aryl/alkyl)methylidene]quinoline-4-carbohydrazide + H2O
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
2-Methylquinoline-4-carbohydrazide molecular formula and weight
An In-depth Technical Guide to 2-Methylquinoline-4-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid quinoline core, substituted with a reactive carbohydrazide moiety, establishes it as a versatile scaffold for the synthesis of a diverse array of derivatives. The quinoline ring system is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known to confer a range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The hydrazide functional group serves as a critical linker, enabling the facile introduction of various pharmacologically active fragments through condensation reactions, leading to the generation of novel molecular entities with therapeutic potential.
This technical guide provides a comprehensive overview of this compound, detailing its fundamental molecular and physical properties, a validated multi-step synthesis protocol, and an exploration of its pivotal role as a building block in the development of new antimicrobial and anticancer agents.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁N₃O | [4][5][6] |
| Molecular Weight | 201.23 g/mol | [4] |
| Monoisotopic Mass | 201.09021 Da | [6] |
| CAS Number | 29620-66-4 | [4][7] |
| IUPAC Name | This compound | [5] |
| Appearance | White solid | [8] |
| Melting Point | 175-176 °C | [8] |
| Density (Predicted) | 1.253 g/cm³ | [5] |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)NN | [5][6] |
| InChI Key | FECUFBYEIDSVGX-UHFFFAOYSA-N | [5][6] |
Comprehensive Synthesis Methodology
The synthesis of this compound is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations. The workflow diagram below illustrates the overall synthetic strategy.
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. PubChemLite - this compound (C11H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 2-Methylquinoline-4-carbohydrazide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on a specific derivative, 2-Methylquinoline-4-carbohydrazide (2MQ4C), and outlines a comprehensive, technically grounded strategy for its initial in vitro bioactivity screening. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols, and discuss the interpretation of primary screening data. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel quinoline-hydrazone compounds.
Introduction: The Quinoline-Hydrazone Moiety as a Privileged Scaffold
The quinoline ring system is a bicyclic aromatic heterocycle that has proven to be a highly versatile pharmacophore. Its presence in drugs like the antimalarial chloroquine and the antibacterial fluoroquinolones underscores its therapeutic importance. When combined with a carbohydrazide (-CONHNH₂) functional group, the resulting hydrazone derivatives often exhibit enhanced and diverse biological activities. Hydrazones are known for their role in various biological processes and their ability to coordinate with metal ions, which can be a key aspect of their mechanism of action.
This compound (2MQ4C) is a compound of interest due to the combined structural features of the quinoline core and the reactive hydrazide group. The initial step in unlocking its potential is a broad-based, systematic screening process to identify its primary biological effects. This guide provides a strategic workflow for this initial evaluation.
Synthesis Overview
The key intermediate, this compound, is typically synthesized from its corresponding ester, such as ethyl 2-methylquinoline-4-carboxylate. The synthesis involves the reaction of the ester with hydrazine hydrate in a suitable solvent like ethanol, followed by refluxing. This nucleophilic acyl substitution reaction yields the desired carbohydrazide, which can then be purified by recrystallization.
A Strategic Workflow for Initial Bioactivity Screening
A successful initial screening campaign should be logical, efficient, and cover the most probable areas of bioactivity for a quinoline-based structure. The proposed workflow prioritizes assays that are robust, cost-effective, and provide clear, quantifiable endpoints.
Caption: A strategic workflow for the initial bioactivity screening of 2MQ4C.
Antimicrobial Activity Screening
Rationale: The quinoline nucleus is the backbone of quinolone antibiotics, which famously target bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. Therefore, assessing the antimicrobial potential of 2MQ4C is a primary and logical first step.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is quantitative, reproducible, and suitable for high-throughput screening.
Experimental Protocol:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of 2MQ4C in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include the following controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Vehicle (DMSO) without the test compound.
-
Sterility Control: Broth only, no bacteria.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of 2MQ4C at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.
-
Cytotoxicity and Anticancer Screening
Rationale: Many quinoline derivatives have demonstrated potent anticancer activity by various mechanisms, including apoptosis induction and enzyme inhibition. An initial screen against a cancer cell line is crucial to identify potential therapeutic value in oncology.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Experimental Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2MQ4C in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity Screening
Rationale: Quinoline derivatives have been reported to possess anti-inflammatory properties. A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS), which induces the production of inflammatory mediators like nitric oxide (NO).
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of NO by LPS-stimulated macrophages (e.g., RAW 264.7 cell line). NO concentration is indirectly measured using the Griess reagent.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 2MQ4C for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include an unstimulated control group.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., sulfanilamide in phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
A purple/magenta color will develop.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
-
Data Presentation and Interpretation
Quantitative data from the initial screens should be summarized in clear, structured tables for easy comparison and hit identification.
Table 1: Hypothetical Antimicrobial Screening Results for 2MQ4C
| Microorganism | Strain Type | MIC (µg/mL) | Positive Control MIC (Ciprofloxacin, µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 0.5 |
| Bacillus subtilis | Gram-positive | 32 | 0.25 |
| Escherichia coli | Gram-negative | >128 | 0.015 |
| Pseudomonas aeruginosa | Gram-negative | >128 | 0.25 |
| Candida albicans | Fungus | 64 | 1 (Fluconazole) |
Table 2: Hypothetical Cytotoxicity and Anti-inflammatory Results for 2MQ4C
| Assay Type | Cell Line | Endpoint | Result | Positive Control |
| Cytotoxicity | HeLa | IC₅₀ (µM) | 45.2 | Doxorubicin (IC₅₀ = 0.8 µM) |
| Anti-inflammatory | RAW 264.7 | NO Inhibition IC₅₀ (µM) | 22.5 | Dexamethasone (IC₅₀ = 5.6 µM) |
Potential Mechanisms and Next Steps
The initial screening data provides crucial direction for subsequent studies. For instance, selective activity against Gram-positive bacteria could suggest a mechanism involving cell membrane disruption, a known mode of action for some quinoline-based antimicrobials.
Caption: A potential mechanism of action for quinoline antimicrobials.
Following a positive "hit" in any of the primary screens, the next logical steps include:
-
Secondary Screening: Confirming the activity with more advanced assays (e.g., time-kill kinetics for antimicrobials, apoptosis assays for cytotoxicity).
-
Selectivity Testing: Assessing cytotoxicity against non-cancerous human cell lines to determine a therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2MQ4C to optimize potency and selectivity.
Conclusion
This guide provides a foundational framework for the initial bioactivity screening of this compound. By employing a systematic approach that includes robust antimicrobial, cytotoxicity, and anti-inflammatory assays, researchers can efficiently identify and prioritize promising therapeutic leads. The causality-driven protocols and structured data analysis presented here are designed to ensure scientific integrity and provide a solid basis for advancing novel quinoline compounds through the drug discovery pipeline.
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Methylquinoline-4-carbohydrazide
Introduction: The Significance of Quinoline-Based Schiff Bases in Modern Drug Discovery
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. When conjugated with the versatile azomethine (-C=N-) group of a Schiff base, the resulting molecules often exhibit a remarkable spectrum of biological activities. These activities include potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique structural features of quinoline-based Schiff bases, particularly their ability to chelate metal ions, are often implicated in their mechanism of action.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a specific class of these compounds: Schiff bases derived from 2-Methylquinoline-4-carbohydrazide.
Underlying Scientific Principles: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction in organic chemistry.[7][8] The reaction proceeds via a nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage.[9][10] In the context of this protocol, the primary amine functionality is provided by the hydrazide group of this compound, which reacts with various aromatic aldehydes.
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[10] The use of a dehydrating solvent or reflux conditions helps to drive the equilibrium towards the formation of the Schiff base by removing the water molecule as it is formed.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from this compound. The protocol is divided into two main stages: the synthesis of the this compound precursor and the subsequent synthesis of the Schiff bases.
Protocol 1: Synthesis of this compound
This initial step involves the conversion of a more readily available starting material, such as the corresponding ester of 2-methylquinoline-4-carboxylic acid, into the key hydrazide intermediate.
Materials:
-
Ethyl 2-methylquinoline-4-carboxylate
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 2-methylquinoline-4-carboxylate (0.1 mol) in absolute ethanol (100 mL) with gentle warming and stirring.
-
To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reflux period, allow the reaction mixture to cool to room temperature. A solid precipitate of this compound should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis of Schiff Bases from this compound
This protocol describes the final condensation step to form the desired Schiff bases.
Materials:
-
This compound (from Protocol 1)
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve the desired aromatic aldehyde (0.01 mol) in 20 mL of warm absolute ethanol.
-
Add the ethanolic solution of the aromatic aldehyde to the solution of this compound in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[11]
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-5 hours. Monitor the reaction by TLC.
-
After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven at 50-60 °C.
Workflow and Data Presentation
To provide a clear overview of the experimental process and expected outcomes, the following diagram and table are presented.
Caption: Experimental workflow for the synthesis and characterization of Schiff bases.
Table 1: Representative Data for Synthesized Schiff Bases
| Aldehyde Reactant | Product Yield (%) | M.P. (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- |
| Benzaldehyde | 85-92 | 210-212 | ~1610 | ~8.5 |
| Salicylaldehyde | 88-95 | 225-227 | ~1615 | ~8.7 |
| 4-Chlorobenzaldehyde | 82-90 | 230-232 | ~1605 | ~8.6 |
Note: The data presented here are representative examples and may vary depending on the specific reaction conditions and purification methods used.
Characterization of Synthesized Schiff Bases
To ensure the successful synthesis and purity of the target compounds, a combination of spectroscopic techniques should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most crucial evidence for Schiff base formation is the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[12][13] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide will also be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), usually in the downfield region of δ 8.0-9.0 ppm.[13][14]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff bases, providing further evidence of their identity.
Conclusion and Future Perspectives
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of a series of Schiff bases derived from this compound. The resulting compounds are valuable candidates for further investigation in drug discovery programs, particularly in the fields of antimicrobial and anticancer research. Future work could involve the synthesis of a broader library of these Schiff bases with diverse aromatic and heterocyclic aldehydes to explore their structure-activity relationships. Furthermore, the coordination chemistry of these ligands with various transition metals could be investigated to explore the potential of their metal complexes as therapeutic agents.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes | Semantic Scholar [semanticscholar.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. chemijournal.com [chemijournal.com]
- 9. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. internationalpolicybrief.org [internationalpolicybrief.org]
Application Notes and Protocols for the Development of 2-Methylquinoline-4-carbohydrazide as an Antimicrobial Agent
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Quinoline derivatives have long been a cornerstone in medicinal chemistry, with their core structure forming the basis of numerous therapeutic agents.[1] The synthetic versatility of the quinoline ring allows for extensive structural modifications, leading to a wide array of derivatives with diverse biological activities.[2] Among these, quinoline hydrazide/hydrazone derivatives have emerged as a particularly promising class of compounds with significant antibacterial potential.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific and promising scaffold, 2-Methylquinoline-4-carbohydrazide, in the development of new antimicrobial agents.
The rationale for focusing on this scaffold is twofold. Firstly, the carbohydrazide moiety offers a versatile handle for further chemical derivatization, enabling the creation of compound libraries with diverse physicochemical properties to optimize antimicrobial activity and pharmacokinetic profiles. Secondly, and more critically, quinoline-based compounds have a well-documented mechanism of action that often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4][5] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair, making them validated and high-value targets for antibacterial drug development. By providing detailed, field-proven protocols for the synthesis, antimicrobial evaluation, and safety assessment of this compound and its derivatives, this guide aims to accelerate the discovery and development of next-generation antimicrobial agents.
Part 1: Synthesis and Characterization
A reliable and reproducible synthesis of the core scaffold is the foundational step in any drug discovery program. The following protocol outlines a robust method for the preparation of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established chemical synthesis literature.
Materials:
-
Ethyl 2-methylquinoline-4-carboxylate (Intermediate 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH), dry
-
2-Propanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
To a solution of Intermediate 1 (ethyl 2-methylquinoline-4-carboxylate) in dry methanol, add hydrazine hydrate (approximately 2 molar equivalents).
-
Reflux the resulting solution overnight (approximately 16 hours) with continuous stirring.
-
After reflux, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Filter the precipitated product and wash it with a small amount of cold methanol.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Recrystallize the combined solid product and residue from 2-propanol to yield the purified this compound as a white solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
Melting Point: Compare with literature values.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O of the hydrazide, N-H stretching).
Part 2: In Vitro Antimicrobial Susceptibility Testing
The cornerstone of evaluating a new antimicrobial agent is determining its potency against a panel of clinically relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this assessment.[6] The following protocol is based on the broth microdilution method, which is widely accepted and can be performed in a 96-well plate format for high-throughput screening.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (or its derivatives)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the synthesized this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last dilution well. This will create a range of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well).
-
Include the following controls on each plate:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Wells containing only CAMHB.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Derivative A | [Insert experimental value] | [Insert experimental value] |
| Derivative B | [Insert experimental value] | [Insert experimental value] |
| Ciprofloxacin (Control) | [Insert experimental value] | [Insert experimental value] |
Part 3: Mechanistic Insights - DNA Gyrase Inhibition
As previously mentioned, a primary mechanism of action for quinoline-based antimicrobials is the inhibition of DNA gyrase.[3][4][5] A DNA gyrase supercoiling assay can be employed to directly investigate this inhibitory activity.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This protocol is a generalized method and may require optimization based on the specific enzyme and substrate used.
Materials:
-
Purified bacterial DNA gyrase (e.g., from S. aureus or E. coli)
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate
-
Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)
-
This compound (or its derivatives)
-
Ciprofloxacin (as a positive control inhibitor)
-
Stop buffer/loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control inhibitor.
-
Include a "no inhibitor" control and a "no enzyme" control.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a standardized amount of DNA gyrase to each tube (except the "no enzyme" control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding the stop buffer/loading dye.
-
The samples can be treated with a proteinase K and/or chloroform:isoamyl alcohol to remove the enzyme and purify the DNA.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
In the presence of an effective inhibitor, the conversion to the supercoiled form will be reduced or absent.
-
The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by densitometric analysis of the DNA bands.
-
Data Presentation:
| Compound | DNA Gyrase IC₅₀ (µM) |
| This compound | [Insert experimental value] |
| Derivative A | [Insert experimental value] |
| Derivative B | [Insert experimental value] |
| Ciprofloxacin (Control) | [Insert experimental value] |
Part 4: Cytotoxicity Assessment
A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to bacterial cells while exhibiting minimal toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[7]
Protocol 4: MTT Cytotoxicity Assay Against Mammalian Cells
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the mammalian cells to approximately 80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and count them.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Compound | Cytotoxicity IC₅₀ (µM) on [Cell Line] |
| This compound | [Insert experimental value] |
| Derivative A | [Insert experimental value] |
| Derivative B | [Insert experimental value] |
| Doxorubicin (Control) | [Insert experimental value] |
Part 5: Visualizing Workflows and Mechanisms
To provide a clear conceptual understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. brieflands.com [brieflands.com]
Application Notes & Protocols: 2-Methylquinoline-4-carbohydrazide in Anticancer Research
Foreword for the Advanced Researcher
The quinoline scaffold remains a cornerstone in the edifice of medicinal chemistry, consistently yielding compounds of profound biological significance. Within this vast family, 2-Methylquinoline-4-carbohydrazide emerges not merely as a molecule of interest in its own right, but as a pivotal precursor for a new generation of targeted anticancer agents. Its inherent structural motifs—the quinoline core, a known pharmacophore in oncology, and the reactive carbohydrazide moiety—provide a versatile platform for molecular hybridization and the development of potent therapeutic candidates.
This guide is structured to serve the discerning researcher, moving beyond rudimentary protocols to provide a deeper understanding of the scientific rationale underpinning the experimental design. We will delve into the synthesis of this key intermediate, explore the mechanistic avenues through which its derivatives exert their anticancer effects, and provide robust, field-tested protocols for the evaluation of novel compounds. Our focus is on empowering you, the researcher, to not only replicate these methods but to innovate upon them.
Section 1: The Strategic Importance of the this compound Scaffold
The strategic selection of this compound as a foundational element in anticancer drug design is predicated on the well-established therapeutic credentials of the quinoline ring system. Quinoline derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and intercalation with DNA. The hydrazide functional group is a particularly versatile handle for medicinal chemists, allowing for the facile introduction of diverse pharmacophores through the formation of hydrazones, amides, and various heterocyclic rings. This molecular hybridization strategy has proven effective in generating novel compounds with enhanced potency and selectivity.
Derivatives of quinoline-4-carbohydrazide have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2] The incorporation of an acrylamide moiety, for instance, has led to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator in many cancers.[1][3]
Mechanistic Landscape: Targeting Key Oncogenic Pathways
The anticancer activity of this compound derivatives is often multifactorial, targeting several key nodes in cancer cell signaling pathways. A significant body of research points towards the induction of apoptosis through both intrinsic and extrinsic pathways. Furthermore, inhibition of critical cell cycle kinases and growth factor receptors is a common mechanistic theme.
One notable pathway targeted by derivatives of quinoline-4-carbohydrazide is the EGFR signaling cascade.[1][3] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By inhibiting EGFR tyrosine kinase, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis. This is often accompanied by the upregulation of tumor suppressor proteins like p53 and an increase in the levels of pro-apoptotic proteins such as caspases.[1][3]
Caption: Inhibition of EGFR signaling and induction of apoptosis by quinoline-4-carbohydrazide derivatives.
Section 2: Synthesis and Characterization
The synthesis of this compound is a straightforward and reproducible process, making it an accessible starting material for further derivatization.
Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[4]
Materials:
-
Methyl 2-methylquinoline-4-carboxylate (or ethyl ester)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Methanol (dry) or Ethanol
-
2-Propanol
-
Standard reflux apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methylquinoline-4-carboxylate (1 equivalent) in dry methanol.
-
Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (approximately 2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Collect the precipitate by vacuum filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a residue.
-
-
Purification: Recrystallize the combined solid product and the residue from 2-propanol to yield pure this compound as a white solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of this compound.
Section 3: In Vitro Anticancer Activity Evaluation
The initial assessment of novel anticancer compounds invariably begins with in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay remains a robust and widely used method for this purpose.
Protocol: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Representative Data of Quinoline-4-carbohydrazide Derivatives
The following table summarizes the reported IC₅₀ values for some potent anticancer derivatives of quinoline-4-carbohydrazide.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6h | Acrylamide Hybrid | MCF-7 (Breast) | 2.71 | [1][3] |
| 6a | Acrylamide Hybrid | MCF-7 (Breast) | 3.39 | [1][3] |
| 6b | Acrylamide Hybrid | MCF-7 (Breast) | 5.94 | [1][3] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 6.18 | [1][3] |
Section 4: Concluding Remarks and Future Directions
This compound stands as a valuable and versatile starting material for the development of novel anticancer agents. The synthetic accessibility of this scaffold, coupled with the proven anticancer potential of its derivatives, makes it an attractive platform for further exploration. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation against a broad panel of cancer cell lines. Mechanistic studies should aim to elucidate the specific molecular targets and signaling pathways modulated by the most potent compounds. Furthermore, promising candidates should be advanced to in vivo studies to assess their efficacy and safety in preclinical cancer models. The continued investigation of this chemical space holds significant promise for the discovery of the next generation of targeted cancer therapeutics.
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids
Introduction: Rationale and Therapeutic Potential
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] Molecular hybridization, a strategy that combines two or more pharmacophores, has emerged as a powerful tool in drug discovery to overcome challenges such as drug resistance and to enhance therapeutic efficacy. This guide details the synthesis of a novel class of hybrid molecules: 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. These compounds have demonstrated significant potential as anticancer agents, with some derivatives exhibiting greater potency than the standard chemotherapeutic drug Doxorubicin against breast cancer cell lines.[5][6][7]
The design of these hybrids is rooted in a clear scientific rationale. The quinoline-4-carbonyl hydrazide moiety serves as a versatile anchor, while the acrylamide fragment acts as a Michael acceptor. This reactive group can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins.[8] For instance, certain hybrids of this class have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key regulator in cancer cell growth and survival.[5][6]
This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, intended for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Synthetic Strategy: A Modular Approach
The synthesis of the target hybrids is achieved through a modular, multi-step process. This approach allows for the facile generation of a library of derivatives with diverse substitutions, enabling structure-activity relationship (SAR) studies. The overall synthetic workflow is depicted below.
Figure 1: General synthetic workflow for 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids.
Experimental Protocols
Part 1: Synthesis of Quinoline-4-carbohydrazide (Intermediate I)
The synthesis of the key intermediate, quinoline-4-carbohydrazide, is a two-step process starting from quinoline-4-carboxylic acid.
Step 1a: Esterification of Quinoline-4-carboxylic Acid
The initial step involves the Fischer esterification of quinoline-4-carboxylic acid to protect the carboxylic acid and facilitate the subsequent hydrazinolysis.
-
Materials:
-
Quinoline-4-carboxylic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Protocol:
-
To a solution of quinoline-4-carboxylic acid (1.0 eq) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield ethyl quinoline-4-carboxylate.
-
Step 1b: Hydrazinolysis of Ethyl Quinoline-4-carboxylate
The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
-
Materials:
-
Ethyl quinoline-4-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Protocol:
-
Dissolve ethyl quinoline-4-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the solution.
-
Reflux the mixture for 7-8 hours.[9]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product, quinoline-4-carbohydrazide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry to obtain the pure intermediate.[10]
-
Part 2: Synthesis of Substituted Acryloyl Chlorides (Intermediate II)
A variety of substituted acryloyl chlorides can be synthesized from their corresponding acrylic acids.
-
Materials:
-
Substituted acrylic acid (e.g., cinnamic acid derivatives)
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Protocol:
-
Suspend the substituted acrylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acryloyl chloride, which can be used in the next step without further purification.
-
Part 3: Synthesis of 2-(Quinoline-4-carbonyl)hydrazide-acrylamide Hybrids (Final Products)
The final step is the coupling of the quinoline-4-carbohydrazide with the substituted acryloyl chloride.
-
Materials:
-
Quinoline-4-carbohydrazide (Intermediate I)
-
Substituted acryloyl chloride (Intermediate II)
-
Pyridine or Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
-
-
Protocol:
-
Dissolve quinoline-4-carbohydrazide (1.0 eq) in anhydrous DMF.
-
Add pyridine or triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Add a solution of the substituted acryloyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final hybrid molecule.
-
Alternative Coupling Method: EDC/HOBt
For sensitive substrates or to avoid the use of acyl chlorides, a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) can be employed.[11][12][13][14]
Figure 2: Mechanism of EDC/HOBt-mediated amide bond formation.[12]
-
Protocol:
-
To a solution of the substituted acrylic acid (1.0 eq) in anhydrous DMF, add EDC.HCl (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add quinoline-4-carbohydrazide (1.0 eq) followed by a base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and purification are performed as described in the previous section.
-
Characterization of Final Products
The synthesized hybrids should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra should confirm the presence of protons from the quinoline, hydrazide, and acrylamide moieties. Key signals include the amide protons (NH) which typically appear as broad singlets at downfield chemical shifts.[5]
-
¹³C NMR spectra will show characteristic signals for the carbonyl carbons and the carbons of the aromatic and aliphatic systems.[15]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra will show characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=C stretching.
-
Table 1: Representative Characterization Data for a 2-(Quinoline-4-carbonyl)hydrazide-acrylamide Hybrid
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Amide NH | 10.0 - 11.0 (br s) | - | 3200-3400 |
| Quinoline CH | 7.5 - 9.0 (m) | 120 - 150 | - |
| Acrylamide CH=CH | 6.5 - 7.5 (d) | 125 - 140 | 1620-1640 |
| Carbonyl C=O | - | 160 - 170 | 1650-1680 |
Troubleshooting and Key Considerations
-
Purity of Reagents: Use of anhydrous solvents and high-purity starting materials is crucial for optimal yields and to minimize side reactions.
-
Reaction Monitoring: Closely monitor the reactions using TLC to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Recrystallization is often sufficient for purification. However, for less pure products, column chromatography on silica gel may be necessary.
-
Stability of Acrylamides: Acrylamide derivatives can be prone to polymerization, especially at elevated temperatures. It is advisable to store them in a cool, dark place.
Conclusion
The synthetic protocols outlined in this application note provide a robust and versatile methodology for the preparation of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. The modular nature of this synthesis allows for the creation of a diverse library of compounds for biological screening. The potent anticancer activity exhibited by some of these hybrids underscores their potential as lead compounds in the development of novel therapeutics.[5][6]
References
- 1. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoline Derivatives
For: Researchers, scientists, and drug development professionals
Abstract
Quinoline derivatives are a prominent class of heterocyclic compounds recognized for their extensive range of antimicrobial activities.[1][2] The continuous emergence of drug-resistant pathogens necessitates standardized and reproducible methods to evaluate the efficacy of new and existing quinoline-based compounds.[2] This document provides a comprehensive guide to the experimental setup for assessing the antimicrobial potential of quinoline derivatives. The protocols detailed herein are grounded in internationally recognized standards, primarily from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across different research settings.[3][4]
Introduction: The Antimicrobial Significance of Quinoline Derivatives
The quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][5] This core is present in numerous natural and synthetic compounds with a wide array of biological activities.[5] Notably, quinoline derivatives have been developed as potent agents against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1][6][7] The mechanism of action for many quinoline-based drugs involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.[6][8] This targeted action, coupled with the potential for diverse chemical modifications, makes quinoline derivatives a promising area for the discovery of new antimicrobial agents to combat multidrug-resistant strains.[9][10]
Foundational Assays for Antimicrobial Activity Assessment
The preliminary evaluation of a novel compound's antimicrobial properties typically involves determining its ability to inhibit microbial growth and to kill the microorganisms. The following assays are fundamental to this process.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[11][12]
This method is favored for its quantitative nature, reproducibility, and the ability to test multiple compounds and microbial strains simultaneously in a 96-well microtiter plate format.[13][14] By exposing the microorganism to a range of serially diluted concentrations of the test compound, a precise MIC value can be determined. This value is a critical parameter for assessing the potency of the antimicrobial agent.
Materials:
-
Test quinoline derivatives
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[11][15]
-
Bacterial or fungal strains
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Plate reader (optional, for quantitative measurement of turbidity)
-
Positive control antibiotic (e.g., Ciprofloxacin)[10]
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Preparation of Stock Solutions: Dissolve the quinoline derivatives in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Further dilute in the appropriate broth to the desired starting concentration.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the quinoline derivative in broth. This creates a concentration gradient across the wells.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]
-
Inoculation: Add the standardized inoculum to each well containing the serially diluted compound.
-
Controls: Include a growth control (inoculum in broth without the compound), a sterility control (broth only), and a positive control with a known antibiotic.[16]
-
Incubation: Incubate the plates at the appropriate temperature and duration (typically 35-37°C for 18-24 hours for most bacteria).[17]
-
Reading the MIC: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (i.e., the first clear well).[18]
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill a particular bacterium.[19]
The MBC provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This distinction is vital for therapeutic applications. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC plates: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and more concentrated wells).[18]
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the quinoline derivative that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[15][19]
Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound.[20][21]
This technique provides a qualitative or semi-quantitative measure of antimicrobial activity. It is a relatively simple and cost-effective method for screening a large number of compounds.[17][22] The principle is based on the diffusion of the antimicrobial agent from a well through the agar, resulting in a zone of growth inhibition around the well if the microorganism is susceptible.[20]
Materials:
-
Test quinoline derivatives
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile cork borer or pipette tip to create wells
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate using a sterile swab.
-
Creating Wells: Use a sterile cork borer to create wells of a specific diameter in the agar.[23]
-
Adding the Test Compound: Add a fixed volume of the quinoline derivative solution at a known concentration into each well.
-
Controls: Include a negative control (solvent only) and a positive control (a known antibiotic).[17]
-
Incubation: Incubate the plates under appropriate conditions.
-
Measuring the Zone of Inhibition: After incubation, measure the diameter of the zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for the interpretation and comparison of results.
Table 1: Example MIC and MBC Data for Novel Quinoline Derivatives
| Compound ID | Test Organism (ATCC Strain) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| QN-001 | Staphylococcus aureus (ATCC 29213) | 2 | 4 | Bactericidal (2) |
| QN-001 | Escherichia coli (ATCC 25922) | 8 | 32 | Bactericidal (4) |
| QN-002 | Staphylococcus aureus (ATCC 29213) | 4 | >64 | Bacteriostatic (>16) |
| QN-002 | Escherichia coli (ATCC 25922) | 16 | >64 | Bacteriostatic (>4) |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.25 | 0.5 | Bactericidal (2) |
Table 2: Example Zone of Inhibition Data from Agar Well Diffusion Assay
| Compound ID | Concentration (µ g/well ) | Test Organism (ATCC Strain) | Zone of Inhibition (mm) |
| QN-001 | 50 | Staphylococcus aureus (ATCC 29213) | 22 |
| QN-001 | 50 | Escherichia coli (ATCC 25922) | 18 |
| QN-002 | 50 | Staphylococcus aureus (ATCC 29213) | 15 |
| QN-002 | 50 | Escherichia coli (ATCC 25922) | 12 |
| Ciprofloxacin | 10 | Staphylococcus aureus (ATCC 29213) | 25 |
| Ciprofloxacin | 10 | Escherichia coli (ATCC 25922) | 30 |
| DMSO (Solvent) | - | Staphylococcus aureus (ATCC 29213) | 0 |
| DMSO (Solvent) | - | Escherichia coli (ATCC 25922) | 0 |
Visualizing Experimental Workflows
Visual diagrams can aid in understanding the experimental processes.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Agar Well Diffusion Assay.
Troubleshooting and Considerations
-
Solubility Issues: Poor solubility of quinoline derivatives can affect the accuracy of results. Ensure complete dissolution in the initial stock solution and observe for any precipitation in the wells.
-
Inoculum Density: The density of the microbial inoculum is a critical factor.[24] Inaccurate standardization can lead to erroneous MIC values.
-
Contamination: Strict aseptic techniques are essential to prevent contamination, which can lead to false-positive results.
-
Choice of Controls: Appropriate positive and negative controls are crucial for validating the assay's performance.[17]
Conclusion
The systematic evaluation of the antimicrobial activity of quinoline derivatives is a cornerstone of discovering and developing new therapeutic agents. The protocols outlined in this guide, based on established standards, provide a robust framework for researchers to generate reliable and comparable data. Adherence to these methodologies, coupled with careful experimental execution and interpretation, will significantly contribute to the advancement of antimicrobial drug discovery.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apjhs.com [apjhs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. apec.org [apec.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. researchgate.net [researchgate.net]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hereditybio.in [hereditybio.in]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 20. chemistnotes.com [chemistnotes.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. webcentral.uc.edu [webcentral.uc.edu]
- 24. researchgate.net [researchgate.net]
Techniques for creating novel microbial DNA-gyrase inhibitors from quinoline carbohydrazide
An in-depth guide to the design, synthesis, and evaluation of novel quinoline carbohydrazide-based microbial DNA gyrase inhibitors.
Introduction: Targeting a Bacterial Achilles' Heel
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is comprised of two GyrA and two GyrB subunits, forming an A2B2 heterotetramer.[3][4] The GyrA subunit is responsible for the DNA cutting and re-ligation, while the GyrB subunit handles ATP hydrolysis to power the reaction.[4] Because DNA gyrase is essential for bacterial survival and is absent in higher eukaryotes, it represents an ideal and well-validated target for antibacterial agents.[5][6][[“]]
The quinolone class of antibiotics, including widely-used fluoroquinolones like ciprofloxacin, are a major success story in targeting DNA gyrase.[5][8] They act as "gyrase poisons," stabilizing the transient complex formed between the enzyme and cleaved DNA, which leads to lethal double-strand breaks.[5] However, the extensive use of these drugs has led to a significant rise in bacterial resistance, primarily through mutations in the DNA gyrase genes, creating an urgent need for new inhibitors with novel modes of action or improved efficacy against resistant strains.[8][9]
The quinoline scaffold remains a privileged structure in the design of new antibacterial agents.[10][11] By coupling it with a carbohydrazide moiety, a versatile linker, it is possible to generate large libraries of derivatives.[12][13] This approach allows for the systematic exploration of chemical space to identify novel compounds that can effectively inhibit DNA gyrase, potentially overcoming existing resistance mechanisms.[14][15] This guide provides a comprehensive set of protocols for the rational design, chemical synthesis, and biological evaluation of novel quinoline carbohydrazide derivatives as microbial DNA gyrase inhibitors.
PART 1: Design and Synthesis of Quinolone Carbohydrazide Derivatives
The foundation of discovering novel inhibitors lies in a robust synthetic strategy coupled with a rational design approach based on established structure-activity relationships (SAR).
Section 1.1: Rationale for Design and Synthetic Strategy
The design of new quinoline derivatives is guided by existing SAR data, which suggests that modifications at various positions of the quinoline ring can significantly impact antibacterial activity.[8][16] The carbohydrazide group (-CONHNH2) serves as a key building block. It can be readily converted into Schiff bases by condensation with a wide array of aldehydes, allowing for the introduction of diverse substituents.[12][17] This diversity is crucial for probing the binding pocket of DNA gyrase to identify favorable interactions that enhance inhibitory potency.[14][15]
The general strategy involves a two-step synthesis: first, the creation of the core quinoline carbohydrazide scaffold, followed by the diversification through Schiff base formation.
Caption: General workflow for the synthesis of quinoline carbohydrazide derivatives.
Section 1.2: Protocol for Synthesis of Quinoline-3-Carbohydrazide (Core Scaffold)
This protocol describes the conversion of an ethyl quinoline-3-carboxylate to its corresponding carbohydrazide. This method is adapted from established procedures.[17]
Materials:
-
Ethyl-3-quinoline carboxylate
-
Hydrazine hydrate (100%)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve ethyl-3-quinoline carboxylate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (4-5 equivalents) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product (quinoline-3-carbohydrazide) under vacuum. The product is typically a white or off-white powder.
-
Characterize the product using techniques such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its identity and purity.[12][18]
Section 1.3: Protocol for Synthesis of Schiff Base Derivatives
This protocol details the condensation reaction between the synthesized quinoline-3-carbohydrazide and various aromatic aldehydes to generate a library of test compounds.[12]
Materials:
-
Quinoline-3-carbohydrazide (from Section 1.2)
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend quinoline-3-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 equivalent) to the suspension.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) to obtain the pure Schiff base derivative.
-
Dry the final compound under vacuum and characterize it to confirm its structure and purity.
PART 2: In Vitro Screening and Mechanistic Assays
Once a library of compounds is synthesized, the next critical step is to evaluate their ability to inhibit DNA gyrase. The primary screening method is the DNA supercoiling inhibition assay.
Section 2.1: DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ATP-dependent conversion of relaxed circular plasmid DNA (e.g., pBR322) into its negatively supercoiled form by DNA gyrase. Inhibitors will prevent or reduce this conversion. The different topological forms of the DNA (relaxed, supercoiled, and nicked) can be separated and visualized by agarose gel electrophoresis, as they migrate at different rates.[19][20]
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol: This protocol is a generalized procedure and may require optimization based on the specific enzyme source (e.g., E. coli, S. aureus) and purity.
Materials:
-
Purified DNA gyrase enzyme (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine)
-
10 mM ATP solution
-
Synthesized test compounds dissolved in DMSO
-
Ciprofloxacin (as a positive control)
-
Sterile, nuclease-free water
-
Stop Buffer/Loading Dye (e.g., containing STEB, glycerol, bromophenol blue, and SDS)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
On ice, prepare a master mix containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the master mix into microcentrifuge tubes for each reaction.
-
Add the test compound to each tube at the desired final concentration (e.g., in a series of two-fold dilutions from 100 µM to 0.1 µM). Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control. Also, include ciprofloxacin as a positive control inhibitor.
-
Add the ATP solution to a final concentration of 1 mM.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (typically 1-2 units) to each tube (except the "no enzyme" control). The total reaction volume is typically 20-30 µL.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Terminate the reactions by adding the Stop Buffer/Loading Dye.
-
Load the entire reaction volume into the wells of a 1% agarose gel in TAE buffer.
-
Run the gel at a constant voltage until there is good separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with a suitable DNA stain and visualize it using a gel documentation system. The supercoiled DNA band will migrate faster through the gel than the relaxed or nicked forms.[19]
Section 2.2: Protocol for IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. It is a standard measure of inhibitor potency.[21]
Procedure:
-
Perform the supercoiling assay as described above using a range of inhibitor concentrations (typically 8-12 concentrations in a serial dilution).
-
Quantify the intensity of the supercoiled and relaxed DNA bands for each lane using gel analysis software (e.g., ImageJ).
-
Calculate the percentage of supercoiled DNA for each reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
% Inhibition = 100 * (1 - [Supercoiled DNA with inhibitor] / [Supercoiled DNA without inhibitor])
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.[20][22]
Data Presentation: Summarize the IC50 values for the most promising compounds in a table for easy comparison.
| Compound ID | R-Group (from Aldehyde) | DNA Gyrase IC50 (µM) |
| Control | Ciprofloxacin | 3.80[15] |
| QC-01 | Phenyl | Value |
| QC-02 | 4-Chlorophenyl | Value |
| QC-03 | 4-Methoxyphenyl | Value |
| QC-04 | 2-Hydroxyphenyl | 8.45[15] |
PART 3: Evaluation of Antibacterial Activity
While in vitro enzyme inhibition is a crucial first step, a successful antibacterial agent must be able to penetrate the bacterial cell wall and inhibit the enzyme in a cellular context. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining a compound's whole-cell antibacterial potency.[23]
Section 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[23][24]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[25]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds and reference antibiotics (e.g., ciprofloxacin, ampicillin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate. Typically, 50 or 100 µL of each concentration is added to the wells, creating a concentration gradient across the plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24][26]
-
Dilute the standardized suspension in CAMHB so that after inoculation, each well will contain a final concentration of approximately 5 x 10⁵ CFU/mL.[26]
-
Inoculation: Inoculate each well (except for a sterility control well) with the diluted bacterial suspension. The final volume in each well should be 100 or 200 µL. Include a growth control well containing only broth and bacteria.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[23]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a plate reader can aid in this determination. The growth control well must be turbid for the test to be valid.
Data Presentation: MIC values are typically presented in µg/mL or µM. Data for a series of compounds against a panel of bacteria should be tabulated.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Control | Value | Value | Value | Value |
| QC-01 | Value | Value | Value | Value |
| QC-02 | Value | Value | Value | Value |
| QC-03 | Value | Value | Value | Value |
| QC-04 | Value | Value | Value | Value |
Conclusion and Future Directions
This guide outlines an integrated strategy for the discovery of novel DNA gyrase inhibitors based on the quinoline carbohydrazide scaffold. By combining rational design, efficient synthesis, and systematic biological evaluation, researchers can identify promising lead compounds for further development. Compounds exhibiting potent enzymatic inhibition (low µM IC50) and strong whole-cell activity (low µg/mL MIC) are candidates for lead optimization. Subsequent steps would include evaluating cytotoxicity against mammalian cell lines to assess selectivity, performing further mechanistic studies (e.g., DNA cleavage assays), and ultimately, testing efficacy in in vivo models of bacterial infection.[14][27][28] This structured approach provides a robust framework for contributing new candidates to the pipeline of urgently needed antibacterial agents.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. microbenotes.com [microbenotes.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. DNA Gyrase as a Target for Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Gyrase as a Target for Quinolones [ouci.dntb.gov.ua]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. ajchem-a.com [ajchem-a.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dspace.cuni.cz [dspace.cuni.cz]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Discovering new DNA gyrase inhibitors using machine learning approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Guanylhydrazones from Quinoline Carboxaldehydes: A Detailed Guide for Drug Discovery
Introduction: The Significance of Quinoline-Based Guanylhydrazones in Medicinal Chemistry
Quinoline scaffolds are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline nucleus provides a fertile ground for the discovery of novel drug candidates. Among the myriad of possible derivatives, guanylhydrazones represent a particularly promising class of compounds. The guanylhydrazone moiety, characterized by a C=N-NH-C(=NH)NH2 fragment, is known to enhance the biological activity of parent molecules, often through mechanisms involving enzyme inhibition or metal chelation.
This application note provides a comprehensive, step-by-step guide for the synthesis of guanylhydrazones from quinoline carboxaldehydes. We will delve into the underlying chemical principles, provide detailed experimental protocols for the synthesis of key precursors and the final products, and discuss the essential characterization techniques. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering a practical framework for the synthesis of this important class of molecules.
Chemicals and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Acetanilide | Reagent | Sigma-Aldrich, Acros Organics, etc. | Starting material for quinoline carboxaldehyde synthesis. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich, Acros Organics, etc. | Used in the Vilsmeier-Haack reaction. |
| Phosphorus oxychloride (POCl3) | Reagent | Sigma-Aldrich, Acros Organics, etc. | Used in the Vilsmeier-Haack reaction. Corrosive and toxic, handle with extreme care. |
| 4-Methylquinoline | Reagent | Sigma-Aldrich, Acros Organics, etc. | Starting material for 4-quinolinecarboxaldehyde. |
| Selenium dioxide (SeO2) | Reagent | Sigma-Aldrich, Acros Organics, etc. | Oxidizing agent. Highly toxic, handle with extreme care. |
| Aminoguanidine hydrochloride | Reagent | Sigma-Aldrich, Acros Organics, etc. | Guanylhydrazone forming reagent. |
| Ethanol (95% and absolute) | Reagent | Standard laboratory suppliers | Solvent for reactions and recrystallization. |
| Hydrochloric acid (HCl) | Concentrated | Standard laboratory suppliers | Catalyst for guanylhydrazone formation. |
| Dichloromethane (DCM) | Reagent | Standard laboratory suppliers | Extraction solvent. |
| Ethyl acetate | Reagent | Standard laboratory suppliers | Extraction and chromatography solvent. |
| Hexane | Reagent | Standard laboratory suppliers | Chromatography solvent. |
| Anhydrous sodium sulfate (Na2SO4) | Reagent | Standard laboratory suppliers | Drying agent. |
| Silica gel | 60-120 mesh | Standard laboratory suppliers | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling any of the chemicals listed.
-
Fume Hood: All reactions, especially those involving phosphorus oxychloride, selenium dioxide, and volatile organic solvents, must be performed in a well-ventilated fume hood.
-
Handling of Hazardous Reagents:
-
Phosphorus oxychloride (POCl3): is highly corrosive, toxic, and reacts violently with water. Handle with extreme caution in a dry environment.
-
Selenium dioxide (SeO2): is highly toxic if ingested or inhaled. Avoid creating dust.
-
Aminoguanidine hydrochloride: may cause skin and eye irritation. Avoid inhalation of dust.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Synthetic Protocols
This section details the step-by-step synthesis of quinoline carboxaldehydes (precursors) and their subsequent conversion to guanylhydrazones. Two examples of quinoline carboxaldehyde synthesis are provided: 2-chloroquinoline-3-carbaldehyde and 4-quinolinecarboxaldehyde.
Part 1: Synthesis of Quinoline Carboxaldehyde Precursors
The choice of synthetic route for the quinoline carboxaldehyde precursor depends on the desired substitution pattern. Here, we present two common methods.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.
Caption: Vilsmeier-Haack reaction workflow for 2-chloroquinoline-3-carbaldehyde synthesis.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) (0.15 mol) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) (0.35 mol) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add the substituted acetanilide (0.05 mol) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Progression: After the addition of the acetanilide, heat the reaction mixture to 60-90 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Continue stirring for 30 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to obtain the pure 2-chloroquinoline-3-carbaldehyde.
This method utilizes the oxidation of a methyl group at the 4-position of the quinoline ring.
Caption: Oxidation of 4-methylquinoline to 4-quinolinecarboxaldehyde.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylquinoline (35 mmol) and selenium dioxide (45 mmol) in toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon) for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-quinolinecarboxaldehyde by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent to yield the pure product as a solid.
Part 2: Synthesis of Quinoline Guanylhydrazones
This general procedure can be adapted for various quinoline carboxaldehydes.
Caption: General workflow for the synthesis of quinoline guanylhydrazones.
Step-by-Step Procedure:
-
Dissolution of Reagents: In a 50 mL round-bottom flask, dissolve aminoguanidine hydrochloride (1.4 mmol) in 20 mL of 95% ethanol.
-
Addition of Aldehyde and Catalyst: To this solution, add the respective quinoline carboxaldehyde (1 mmol) and a few drops of concentrated hydrochloric acid as a catalyst.
-
Reaction: Stir the solution and heat it under reflux. The reaction time can vary from 2 to 7 hours depending on the reactivity of the aldehyde. Monitor the reaction progress by TLC.
-
Isolation of Crude Product: Upon completion of the reaction, evaporate the solvent under reduced pressure to obtain a precipitate.
-
Purification:
-
Dissolve the precipitate in distilled water and extract with dichloromethane (5 x 20 mL) to remove any unreacted aldehyde.
-
Evaporate the aqueous phase to dryness to obtain the crude guanylhydrazone hydrochloride salt.
-
Recrystallize the crude product from ethanol to obtain the pure quinoline guanylhydrazone.
-
Reaction Mechanism
The formation of a guanylhydrazone from an aldehyde and aminoguanidine is a nucleophilic addition-elimination reaction, which is typically acid-catalyzed.
Caption: Mechanism of acid-catalyzed guanylhydrazone formation.
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the quinoline carboxaldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen atom of aminoguanidine acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond and a resonance-stabilized guanylhydrazone cation.
-
Deprotonation: A base (e.g., water or another molecule of aminoguanidine) removes a proton from the nitrogen atom to yield the final neutral guanylhydrazone product.
Characterization of Quinoline Guanylhydrazones
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the quinoline ring protons, the azomethine proton (-CH=N-), and the protons of the guanidinium group. The chemical shifts of the quinoline protons will depend on the substitution pattern.
-
¹³C NMR: The spectrum will show signals for the carbon atoms of the quinoline ring, the imine carbon (-CH=N-), and the guanidinium carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=N stretching of the imine and guanidinium groups (around 1600-1680 cm⁻¹), and the aromatic C=C and C-H stretching of the quinoline ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable technique for these compounds. The mass spectrum should show the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized guanylhydrazone.
-
-
Melting Point:
-
A sharp melting point is indicative of a pure compound.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Increase reaction time and/or temperature. Ensure the catalyst is active. |
| Decomposition of starting materials or product. | Use milder reaction conditions. Ensure anhydrous conditions if necessary. | |
| Loss of product during work-up. | Optimize extraction and purification steps. | |
| Impure product | Presence of unreacted starting materials. | Improve purification method (e.g., recrystallization from a different solvent, column chromatography). |
| Formation of side products. | Adjust reaction conditions (temperature, catalyst concentration) to favor the desired product. | |
| Difficulty in crystallization | Product is an oil or amorphous solid. | Try different recrystallization solvents or solvent mixtures. Trituration with a non-polar solvent may induce crystallization. |
Conclusion
The synthesis of guanylhydrazones from quinoline carboxaldehydes is a straightforward and versatile method for generating a library of compounds with high potential for biological activity. By following the detailed protocols and safety precautions outlined in this application note, researchers can confidently synthesize and characterize these valuable molecules for further investigation in drug discovery programs. The inherent modularity of this synthetic approach, allowing for variation in both the quinoline scaffold and potentially the guanidine portion, makes it a powerful tool for the development of new therapeutic agents.
Application Notes & Protocols: Utilizing 2-Methylquinoline-4-carbohydrazide for Developing Novel Antitubercular Agents
Abstract
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the urgent development of novel therapeutics with unique mechanisms of action. The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds, including the anti-TB drug bedaquiline.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-methylquinoline-4-carbohydrazide as a versatile starting material for the synthesis and evaluation of new antitubercular drug candidates. We present detailed protocols for chemical synthesis, in vitro biological evaluation, and preliminary mechanism of action studies, underpinned by a rationale-driven approach to experimental design and structure-activity relationship (SAR) analysis.
Introduction: The Quinoline Scaffold in Antitubercular Drug Discovery
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[3][4] The current treatment regimen is lengthy and the rise of drug-resistant strains complicates therapeutic management, highlighting a critical need for new chemical entities.[5] Heterocyclic compounds, particularly those containing nitrogen, are a rich source of potential therapeutic agents due to their ability to engage in various biological interactions.[6]
The quinoline ring system, a fusion of a benzene and a pyridine ring, has demonstrated a vast range of pharmacological activities, including potent antitubercular effects.[6] The clinical success of bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase, has reinvigorated interest in this scaffold.[1][7] The this compound core is a particularly attractive starting point. The carbohydrazide moiety (-CONHNH₂) is a key structural feature in the first-line anti-TB drug isoniazid and serves as a versatile chemical handle for creating diverse libraries of hydrazone derivatives, which are themselves a well-established class of antimycobacterial agents.[8] This guide outlines a systematic workflow for harnessing this potential.
Part 1: Synthesis of this compound and Derivatives
The foundational step in this drug discovery workflow is the efficient and scalable synthesis of the core scaffold and a library of its derivatives. The rationale is to create a diverse set of molecules whose biological activity can be systematically correlated with their structural features.
Protocol 1.1: Synthesis of Ethyl 2-Methylquinoline-4-carboxylate
The precursor ester is reliably synthesized via the Conrad-Limpach reaction. This method involves the cyclization of an arylamine with a β-ketoester.
-
Principle: Aniline is reacted with ethyl acetoacetate to form an enamine intermediate, which upon thermal cyclization at high temperature yields the corresponding quinolone. Subsequent chlorination and reduction/aromatization steps would lead to the quinoline, but a more direct approach is often preferred. For this guide, we will assume the availability of the precursor 2-methylquinoline-4-carboxylic acid, which can be esterified.
-
Reagents: 2-Methylquinoline-4-carboxylic acid, Absolute Ethanol (EtOH), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Suspend 2-methylquinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (20 volumes).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated H₂SO₄ (0.3 eq) dropwise while maintaining the temperature below 10 °C.
-
Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Carefully pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester.
-
Purify the product by column chromatography or recrystallization from ethanol/hexane.
-
Protocol 1.2: Synthesis of this compound
This step involves the hydrazinolysis of the corresponding ethyl ester. The high nucleophilicity of hydrazine hydrate facilitates the conversion.
-
Principle: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable carbohydrazide.
-
Reagents: Ethyl 2-methylquinoline-4-carboxylate, Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol (EtOH).
-
Procedure:
-
Dissolve ethyl 2-methylquinoline-4-carboxylate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (10 eq) to the solution at room temperature.
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid product, wash thoroughly with cold ethanol, and then with diethyl ether.
-
Dry the resulting white or off-white solid under vacuum to obtain pure this compound. No further purification is typically needed.
-
Protocol 1.3: General Protocol for Synthesis of N'-Arylhydrazone Derivatives
The carbohydrazide is a versatile building block for creating a library of hydrazones through condensation with various aromatic or heteroaromatic aldehydes.
-
Principle: This reaction is a classic acid-catalyzed condensation between a hydrazide and an aldehyde. The hydrazide nitrogen acts as a nucleophile, attacking the aldehyde's carbonyl carbon, followed by dehydration to form the stable C=N bond of the hydrazone.
-
Reagents: this compound, Substituted Aldehyde (1.0-1.1 eq), Ethanol or Methanol, Glacial Acetic Acid (catalytic amount).
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol (15 volumes).
-
Add the desired substituted aldehyde (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol, DMF/water) if further purification is required.
-
Confirm the structure of the final compounds using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).
-
Part 2: In Vitro Antitubercular Evaluation
Once a library of compounds is synthesized, the next critical step is to assess their biological activity against Mycobacterium tuberculosis.
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)
The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against Mtb.[9][10][11]
-
Principle: The Alamar Blue reagent contains resazurin, a blue-colored, non-fluorescent, and cell-permeable indicator dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. This color change serves as a direct indicator of cell viability.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Sterile 96-well microplates.
-
Alamar Blue reagent.
-
Test compounds and reference drugs (e.g., Isoniazid, Rifampicin) dissolved in DMSO.
-
-
Procedure:
-
Grow Mtb H37Rv culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Adjust the culture to a McFarland standard of 1, and then dilute 1:20 in 7H9 broth.
-
Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells.
-
Prepare serial two-fold dilutions of the test compounds directly in the plate, starting from a high concentration (e.g., 100 µg/mL) down to a low concentration (e.g., 0.09 µg/mL). The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Seal the plates with a breathable sealer or place them in a secondary container and incubate at 37 °C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Read the results visually or using a fluorometer/spectrophotometer. A blue color indicates inhibition, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Data Presentation: Sample MIC Data Table
Quantitative data should be organized systematically to facilitate SAR analysis.
| Compound ID | R-Group on Hydrazone | MIC (µg/mL) | MIC (µM) |
| INH | (Reference) | 0.06 | 0.44 |
| RIF | (Reference) | 0.125 | 0.15 |
| QM-H | Phenyl | 16 | 45.5 |
| QM-4-Cl | 4-Chlorophenyl | 4 | 10.3 |
| QM-4-NO₂ | 4-Nitrophenyl | 1 | 2.5 |
| QM-4-OH | 4-Hydroxyphenyl | 8 | 21.8 |
| QM-4-OCH₃ | 4-Methoxyphenyl | >64 | >166 |
| QM-2-Furyl | Furan-2-yl | 2 | 5.9 |
Table 1: Hypothetical antitubercular activity data for a series of 2-methylquinoline-4-carbohydrazone derivatives against Mtb H37Rv. INH (Isoniazid) and RIF (Rifampicin) are included as reference drugs.
Part 3: Structure-Activity Relationship (SAR) Analysis
The analysis of how chemical structure relates to biological activity is paramount for rational drug design. The data from Table 1 allows for preliminary SAR deductions.
-
Electronic Effects: The unsubstituted phenyl derivative (QM-H ) shows weak activity. Introducing an electron-withdrawing group (EWG) at the para-position of the phenyl ring appears beneficial. The chloro (QM-4-Cl ) and nitro (QM-4-NO₂ ) derivatives exhibit significantly improved potency, with the nitro group leading to the most active compound in this series. This suggests that a reduction in electron density on the aromatic ring may be favorable for activity.[12]
-
Steric and Lipophilic Effects: An electron-donating group (EDG) like methoxy (QM-4-OCH₃ ) leads to a complete loss of activity, while a hydroxyl group (QM-4-OH ) results in moderate activity. This could be due to unfavorable steric hindrance, electronic properties, or altered pharmacokinetic properties like cell permeability.
-
Heterocyclic Moieties: Replacing the phenyl ring with a heteroaromatic system like furan (QM-2-Furyl ) yields a potent compound. This indicates that heteroatoms capable of hydrogen bonding might be important for target interaction.
These initial findings guide the next round of synthesis. For example, one might explore other EWGs, different substitution patterns on the phenyl ring, or a wider variety of five- and six-membered heterocycles.
Visualization: SAR Workflow
Caption: Iterative cycle of synthesis, screening, and rational design for lead optimization.
Part 4: Investigating the Mechanism of Action (MoA)
Identifying the molecular target of a new compound series is crucial for its development. For quinoline-based hydrazones, potential targets could include enzymes involved in cell wall synthesis, DNA replication, or cellular respiration.[5][13][14]
Hypothetical MoA: Inhibition of InhA
Isoniazid, a hydrazide-containing drug, is a pro-drug activated by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit InhA, the enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[13] It is plausible that novel hydrazone derivatives could act via a similar pathway or directly inhibit InhA. Molecular docking can provide initial support for this hypothesis.
Protocol 4.1: In Silico Molecular Docking Workflow
-
Objective: To predict the binding affinity and interaction patterns of the most potent compounds (e.g., QM-4-NO₂ ) with the active site of the Mtb InhA enzyme.
-
Workflow:
-
Protein Preparation: Download the crystal structure of InhA from the Protein Data Bank (PDB; e.g., PDB ID: 4TZK). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger Maestro.
-
Ligand Preparation: Draw the 3D structure of the compound (QM-4-NO₂ ) and minimize its energy using a suitable force field (e.g., MMFF94).
-
Grid Generation: Define the binding site (active site) on the InhA protein based on the location of its known co-crystalized ligand or catalytic residues. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses of the ligand within the defined active site and calculate a corresponding binding energy score for each pose.
-
Analysis: Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme. A low binding energy and favorable interactions with key residues would support the hypothesis that InhA is a potential target.
-
Visualization: Proposed Mechanism of Action
Caption: Hypothesized mechanism involving inhibition of the InhA enzyme.
Part 5: Selectivity and Cytotoxicity Assessment
A promising antitubercular agent must be selectively toxic to Mtb while exhibiting minimal toxicity to mammalian host cells.
Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Materials:
-
Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀) – the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
-
Data Analysis: Calculating the Selectivity Index (SI)
The SI provides a measure of the compound's therapeutic window.
SI = CC₅₀ / MIC
A higher SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.
| Compound ID | MIC (µM) | CC₅₀ (µM) on Vero Cells | Selectivity Index (SI) |
| QM-4-NO₂ | 2.5 | >100 | >40 |
| QM-2-Furyl | 5.9 | >100 | >16.9 |
Table 2: Sample cytotoxicity and selectivity index data.
Conclusion and Future Directions
The this compound scaffold represents a promising and versatile platform for the development of novel antitubercular agents. The synthetic accessibility and the potential for generating vast chemical diversity through hydrazone formation allow for rapid exploration of the chemical space and robust SAR studies. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and preliminary mechanistic evaluation of such compounds.
Promising lead compounds, characterized by low-micromolar MIC values and high selectivity indices, should be advanced to further stages of the drug discovery pipeline. Key future steps include:
-
Evaluation against drug-resistant Mtb strains to assess their potential for treating MDR/XDR-TB.
-
Bactericidal vs. Bacteriostatic studies using time-kill kinetics assays to determine if the compounds actively kill the bacteria or merely inhibit their growth.[4][9]
-
In vivo pharmacokinetic (ADME/Tox) studies in animal models to assess drug absorption, distribution, metabolism, excretion, and toxicity.
-
In vivo efficacy studies in a mouse model of TB infection to determine if the in vitro activity translates to a therapeutic effect in a living organism.
By following this systematic and rationale-driven approach, researchers can efficiently identify and optimize novel quinoline-based candidates, contributing to the global effort to combat tuberculosis.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confronting Tuberculosis: A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Evaluating the Biological Activity of Quinoline Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid structure and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents. The versatility of the quinoline ring system, amenable to substitution at various positions, has allowed for the generation of vast libraries of derivatives with a broad spectrum of biological activities. This guide provides an in-depth exploration of the methodologies employed to evaluate the biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to advance their drug discovery programs.
I. Unraveling the Anticancer Potential of Quinoline Derivatives
Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a diverse array of mechanistic actions.[1][2][3] These include, but are not limited to, the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation with DNA, and induction of apoptosis.[4][5] The initial assessment of anticancer activity typically involves in vitro cytotoxicity screening against a panel of human cancer cell lines.
Core Principle: Assessing Cell Viability and Cytotoxicity
The cornerstone of in vitro anticancer screening is the evaluation of a compound's ability to reduce the viability or induce the death of cancer cells. The MTT assay is a widely adopted colorimetric method for this purpose.[6][7] It relies on the metabolic activity of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8][9] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[8]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve. A lower IC50 value indicates greater cytotoxic potency.[7]
Table 1: Representative Anticancer Activity of Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-A | MCF-7 (Breast) | 2.5 | [11] |
| Quinoline-B | A549 (Lung) | 5.1 | [12] |
| Quinoline-C | HCT116 (Colon) | 1.8 | [1] |
| Doxorubicin | (Control Drug) | 0.1 | [12] |
Delving Deeper: Mechanism of Action Studies
Beyond initial cytotoxicity screening, it is crucial to elucidate the mechanism through which a quinoline derivative exerts its anticancer effects. Key assays include:
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining can reveal if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[13]
-
Apoptosis Assays: Techniques such as Annexin V/PI staining and caspase activity assays can determine if the compound induces programmed cell death.[7]
Workflow for Anticancer Activity Evaluation
Caption: Workflow for anticancer evaluation of quinoline derivatives.
II. Combating Microbial Threats with Quinoline Derivatives
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The initial evaluation of novel quinoline derivatives involves determining their ability to inhibit the growth of pathogenic bacteria. The agar well diffusion and broth microdilution methods are standard techniques for this purpose.[14]
Core Principle: Assessing Antimicrobial Susceptibility
The agar well diffusion method provides a qualitative assessment of antimicrobial activity, while the broth microdilution method yields a quantitative measure, the Minimum Inhibitory Concentration (MIC).[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Experimental Protocol: Agar Well Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer or pipette tips
-
Quinoline derivatives
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Evenly spread the bacterial suspension over the surface of an MHA plate using a sterile swab to create a lawn of bacteria.[18]
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[19]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the quinoline derivative solution at a known concentration into each well. Also, add the positive control and a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[20]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Quinoline derivatives
-
Positive control antibiotic
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the quinoline derivatives in CAMHB in the wells of a 96-well plate.[21]
-
Inoculum Preparation and Addition: Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[16]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[17]
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-D | S. aureus | 4 | |
| Quinoline-E | E. coli | 8 | |
| Ciprofloxacin | S. aureus | 0.5 | |
| Ciprofloxacin | E. coli | 0.25 |
III. The Enduring Legacy of Quinolines in Antimalarial Drug Discovery
Quinolines, such as quinine and chloroquine, have a long and storied history in the fight against malaria. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continued search for novel quinoline-based antimalarials. The SYBR Green I-based fluorescence assay is a widely used and robust method for in vitro antimalarial activity screening.
Core Principle: Quantifying Parasite Proliferation
The SYBR Green I assay measures the proliferation of P. falciparum in red blood cells. SYBR Green I is a fluorescent dye that intercalates with DNA. In the presence of an active antimalarial compound, parasite growth is inhibited, resulting in a lower amount of parasitic DNA and consequently, reduced fluorescence.
Experimental Protocol: SYBR Green I-based Antimalarial Assay
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)
-
Quinoline derivatives
-
SYBR Green I lysis buffer
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.
-
Compound Addition: Add serial dilutions of the quinoline derivatives to the parasite culture in a 96-well plate.
-
Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark to lyse the erythrocytes and stain the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Table 3: Representative Antimalarial Activity of Quinoline Derivatives
| Compound ID | P. falciparum Strain | IC50 (nM) | Reference |
| Quinoline-F | 3D7 (Chloroquine-sensitive) | 15 | |
| Quinoline-G | K1 (Chloroquine-resistant) | 50 | |
| Chloroquine | 3D7 | 10 | |
| Chloroquine | K1 | 200 |
Mechanism of Action of Antimalarial Quinolines
Caption: Mechanism of action of many antimalarial quinolines.
IV. Modulating the Inflammatory Cascade with Quinoline Derivatives
Chronic inflammation is a hallmark of numerous diseases, and quinoline derivatives have demonstrated significant anti-inflammatory potential.[19] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).[19]
Core Principle: Measuring Inhibition of Inflammatory Mediators
-
Nitric Oxide (NO) Production Assay: Activated macrophages produce NO, a pro-inflammatory mediator. The Griess assay is a colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants.[1]
-
Cyclooxygenase (COX) Inhibition Assay: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key players in inflammation. In vitro assays measure the ability of a compound to inhibit the activity of purified COX enzymes.
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Quinoline derivatives
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the quinoline derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plates for 24 hours.[9]
-
Griess Assay: Collect the cell culture supernatants. Mix equal volumes of the supernatant and the Griess reagent in a new 96-well plate.[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
For promising in vitro hits, in vivo evaluation is essential. The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing acute anti-inflammatory activity.[10]
Procedure Outline:
-
Animal Dosing: Administer the quinoline derivative to a group of rats or mice. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[8]
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[6][8]
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.[6]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Inflammatory Signaling Pathway and Potential Quinoline Targets
Caption: Key inflammatory pathway and potential targets for quinoline derivatives.
Conclusion: A Roadmap for Quinoline-Based Drug Discovery
This guide has provided a comprehensive overview of the fundamental methods for evaluating the biological activities of quinoline derivatives. The protocols and principles outlined herein serve as a robust starting point for researchers in the field. It is imperative to remember that these are foundational assays, and promising lead compounds will require more extensive characterization, including advanced mechanistic studies, pharmacokinetic profiling, and in vivo efficacy and safety assessments. The continued exploration of the vast chemical space of quinoline derivatives, guided by systematic biological evaluation, holds immense promise for the discovery of novel therapeutics to address a wide range of human diseases.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydrazone Formation from 2-Methylquinoline-4-carbohydrazide
Welcome to the technical support center for the synthesis of hydrazone derivatives from 2-Methylquinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this specific class of compounds. The question-and-answer format directly addresses potential issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a low yield in my hydrazone synthesis. What are the most likely causes and how can I improve it?
A1: Low yields in hydrazone synthesis are a common issue and can often be attributed to several factors. The reaction is a condensation between the hydrazide and a carbonyl compound (aldehyde or ketone) and is highly dependent on reaction conditions.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] If the reaction has stalled, consider extending the reaction time or gently heating the mixture.
-
Suboptimal pH: The pH of the reaction medium is critical. The reaction is typically acid-catalyzed, with an optimal pH range of 4-5.[1] A catalytic amount of a weak acid, like glacial acetic acid, is often used to protonate the carbonyl group, making it more electrophilic.[1][4] However, a pH that is too low will protonate the hydrazide, rendering it non-nucleophilic and halting the reaction.[1]
-
Solvent Choice: The solvent plays a significant role in dissolving the reactants and influencing the reaction rate. Protic solvents like methanol or ethanol are commonly used for hydrazone synthesis.[5][6][7] Ensure your starting materials, this compound and the carbonyl compound, are sufficiently soluble in the chosen solvent.
-
Product Hydrolysis: Hydrazones can be susceptible to hydrolysis, particularly under strongly acidic conditions.[6][8] During the workup, it is advisable to neutralize any excess acid to prevent the degradation of your product. A wash with a saturated aqueous solution of sodium bicarbonate is a common practice.[3]
-
Purification Losses: The physical properties of the synthesized hydrazone can make isolation challenging. If the product is an oil or highly soluble in the workup solvents, significant loss can occur.[6] Consider alternative purification methods such as trituration with a non-polar solvent or crystallization from a mixed solvent system.[6]
Q2: What is the optimal catalyst for this reaction, and how much should I use?
A2: For the synthesis of hydrazones from carbohydrazides, a catalytic amount of a weak acid is generally sufficient to promote the reaction.
-
Acetic Acid: Glacial acetic acid is a widely used and effective catalyst.[4][5] Typically, a few drops are added to the reaction mixture. The goal is to create a slightly acidic environment to facilitate the protonation of the carbonyl group of the aldehyde or ketone, thereby increasing its electrophilicity.[1]
-
Other Catalysts: While acetic acid is common, other catalysts can be employed. Some protocols have reported the use of other acids. More advanced organocatalysts, such as anthranilic acid derivatives, have also been shown to enhance reaction rates, although these are typically employed in more specialized applications.[6][9]
The key is to use a catalytic amount. Adding too much acid can be detrimental, as it will protonate the nucleophilic nitrogen of the hydrazide, inhibiting the reaction.[1]
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent is critical for ensuring that both the this compound and the carbonyl compound are adequately dissolved, allowing the reaction to proceed efficiently.
-
Protic Solvents: Ethanol and methanol are the most commonly employed solvents for hydrazone synthesis.[4][5][7] They are generally good solvents for both the hydrazide and a wide range of aldehydes and ketones.
-
Aprotic Solvents: In some cases, aprotic solvents may be used, particularly if specific catalysts that are sensitive to protic solvents are employed.[6]
A good starting point is to test the solubility of both your this compound and your specific aldehyde or ketone in a few candidate solvents before running the reaction on a larger scale.
Q4: I am observing an unexpected byproduct in my reaction. What could it be and how can I prevent its formation?
A4: A common byproduct in hydrazone synthesis is the formation of an azine.
-
Azine Formation: Azines have the general structure R₂C=N-N=CR₂ and are formed when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[3] This is more likely to occur if an excess of the aldehyde or ketone is used.
-
Prevention: To minimize azine formation, it is recommended to use a slight excess (e.g., 1.1 to 1.2 equivalents) of the this compound relative to the carbonyl compound.[3] Additionally, adding the carbonyl compound slowly to a solution of the hydrazide can help to control the stoichiometry and reduce the formation of this byproduct.[3]
Q5: My purified hydrazone seems to be degrading over time. What are the best storage conditions?
A5: Hydrazones, particularly those with an N-H bond, can be susceptible to degradation.
-
Oxidation: Exposure to air and light can lead to oxidation.[3]
-
Hydrolysis: Residual acid or base from the synthesis can catalyze hydrolysis.[3]
To ensure the long-term stability of your purified this compound derived hydrazone, it is best to store it as a dry solid under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]
Experimental Protocols & Data
General Protocol for Hydrazone Synthesis
This protocol provides a general starting point for the synthesis of hydrazones from this compound. Optimization of specific parameters may be required for different carbonyl compounds.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Carbonyl Addition: To this solution, add the desired aldehyde or ketone (0.95-1.0 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). Monitor the progress of the reaction by TLC. A typical reaction time can range from a few hours to overnight.[5][10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.[2][10]
Troubleshooting Decision Tree
Caption: A troubleshooting workflow for low yield in hydrazone synthesis.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale | Potential Issues |
| Stoichiometry | 1.0 eq. Hydrazide : 0.95-1.0 eq. Carbonyl | Minimizes azine byproduct formation.[3] | A large excess of hydrazide can complicate purification. |
| Catalyst | Catalytic glacial acetic acid | Protonates the carbonyl for nucleophilic attack.[1] | Excess acid protonates the hydrazide, stopping the reaction.[1] |
| pH | 4-5 | Optimal for activating the carbonyl without deactivating the hydrazide.[1] | pH too low: hydrazide protonation. pH too high: slow reaction. |
| Solvent | Ethanol, Methanol | Good solubility for reactants.[5][7] | Poor solubility can lead to a heterogeneous mixture and slow reaction. |
| Temperature | Room Temperature to Reflux | Increases reaction rate. | Can promote side reactions or degradation of sensitive substrates. |
| Workup | Neutralize with NaHCO₃ solution | Prevents acid-catalyzed hydrolysis of the hydrazone product.[3] | Failure to neutralize can lead to product loss during storage. |
Reaction Mechanism Overview
Caption: The general acid-catalyzed mechanism for hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inovatus.es [inovatus.es]
- 6. benchchem.com [benchchem.com]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of 2-Methylquinoline-4-carbohydrazide
Welcome to the technical support center dedicated to the synthesis of 2-Methylquinoline-4-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshoot common challenges, and offer field-proven insights to improve your yield and purity. Our approach is built on explaining the causality behind each experimental step, ensuring a robust and reproducible synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is most reliably achieved through a two-step process. This strategy separates the formation of the core heterocyclic structure from the final functional group conversion, allowing for better control and purification at each stage.
-
Step 1: Quinoline Ring Formation. Synthesis of an ester precursor, typically Ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate, via the Conrad-Limpach-Knorr synthesis. This involves the reaction of aniline with ethyl acetoacetate.[1][2][3]
-
Step 2: Hydrazinolysis. Conversion of the intermediate ester into the final this compound by reacting it with hydrazine hydrate.[4][5][6]
This guide will address potential pitfalls and optimization strategies for both critical steps.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting the Quinoline Ring Synthesis
The initial formation of the substituted quinoline ring is often the most challenging step, with yield being highly sensitive to reaction conditions. The Conrad-Limpach-Knorr synthesis proceeds in two phases: the initial condensation of aniline and ethyl acetoacetate at lower temperatures to form ethyl β-anilinocrotonate, followed by a high-temperature cyclization to form the 4-hydroxyquinoline.[7]
Frequently Asked Questions (FAQs) - Step 1
Q1: Why is a two-temperature procedure necessary for the quinoline synthesis? A: The reaction between aniline and ethyl acetoacetate can proceed via two competing pathways.[2] At lower temperatures (typically below 100°C), the reaction favors the formation of the enamine intermediate, ethyl β-anilinocrotonate. At higher temperatures (above 140°C), the reaction favors the formation of the amide, acetoacetanilide.[1] The enamine is the desired intermediate for cyclization to the 4-hydroxyquinoline product. Therefore, the initial condensation is performed at a lower temperature to maximize the enamine, followed by a high-temperature cyclization (around 250°C) of this isolated intermediate.
Q2: What is the role of the acid catalyst in alternative quinoline syntheses like Combes or Doebner-von Miller? A: In syntheses like the Combes or Doebner-von Miller, a strong acid (e.g., H₂SO₄, PPA) serves two primary roles.[8][9] First, it protonates a carbonyl group on one of the reactants, activating it for nucleophilic attack by the aniline. Second, it catalyzes the subsequent cyclization and dehydration steps to form the aromatic quinoline ring.[10][11] However, the high acidity and exothermic nature of these reactions can lead to significant charring and polymerization, making them difficult to control and often resulting in lower yields.[12][13]
Troubleshooting Guide: Quinoline Ring Formation
This section addresses specific experimental issues in a question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield of ethyl β-anilinocrotonate (enamine intermediate) | 1. Reaction temperature too high: Promotes the formation of the undesired acetoacetanilide isomer.[2] 2. Presence of water: Water can hydrolyze the ester or interfere with the condensation. | 1. Maintain temperature control: Keep the initial condensation reaction at or below 100-110°C. 2. Use dry reagents and glassware: Ensure aniline and ethyl acetoacetate are anhydrous. |
| Significant charring/tar formation during high-temperature cyclization | 1. Heating too rapidly or temperature too high: Causes thermal decomposition of the starting material and product. 2. Localized overheating: Poor heat transfer in the reaction vessel. | 1. Use a high-boiling, inert solvent: Use of solvents like Dowtherm A or diphenyl ether allows for precise temperature control at ~250°C and ensures even heating.[7] 2. Gradual addition: Add the enamine intermediate slowly to the pre-heated solvent to control the rate of reaction and heat evolution.[7] |
| Final quinoline product is dark and difficult to purify | Contamination with colored byproducts from side reactions or thermal decomposition. | Decolorize with activated carbon: After the workup, dissolve the crude product in a suitable solvent (e.g., boiling water or ethanol) and treat with activated carbon (like Norit or Darco) to adsorb colored impurities before recrystallization.[7] |
Part 2: Troubleshooting the Hydrazinolysis Reaction
The conversion of the quinoline ester to the final carbohydrazide is a nucleophilic acyl substitution. While generally straightforward, yield can be compromised by incomplete reaction or the formation of side products.
Frequently Asked Questions (FAQs) - Step 2
Q1: What is the optimal solvent for the hydrazinolysis reaction? A: An alcohol solvent, such as methanol or ethanol, is ideal.[5][14] These solvents readily dissolve both the ester starting material and the hydrazine hydrate, creating a homogeneous reaction mixture. Furthermore, they have appropriate boiling points for refluxing the reaction to completion without requiring excessively high temperatures. A procedure using methanol has been reported to give a good yield (79.2%) after refluxing overnight.[4]
Q2: Why is it necessary to use an excess of hydrazine hydrate? A: Using a stoichiometric excess of hydrazine hydrate is crucial for two reasons. First, it drives the reaction to completion according to Le Châtelier's principle, ensuring that as much of the starting ester is consumed as possible.[5] Second, and more importantly, it minimizes the formation of the diacylhydrazine side product (R-CO-NH-NH-CO-R). With an insufficient amount of hydrazine, a molecule of the already-formed hydrazide can act as a nucleophile and react with another molecule of the ester, leading to this undesired dimer.[5][6] A 5- to 10-fold molar excess of hydrazine hydrate is a common and effective strategy.[5]
Troubleshooting Guide: Hydrazinolysis
Caption: Troubleshooting logic for the hydrazinolysis step.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield with significant recovery of starting ester | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Insufficient hydrazine: A low molar ratio of hydrazine to ester will result in a slow or incomplete reaction. | 1. Increase reflux time: Monitor the reaction by TLC until the starting ester spot disappears. Overnight (16 hours) reflux is often effective.[4] 2. Increase hydrazine excess: Use at least a 5-fold molar excess of hydrazine hydrate to push the equilibrium toward the product.[5] |
| Formation of an insoluble, high-melting point side product | Diacylhydrazine formation: This occurs when the hydrazide product reacts with another molecule of the ester, which is favored when the concentration of hydrazine is low.[6] | Use a large excess of hydrazine: This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than a hydrazide molecule, preventing the formation of the dimer.[5] |
| Product precipitates as an oil or is difficult to crystallize | 1. Residual hydrazine hydrate: Excess hydrazine can act as an impurity that hinders crystallization. 2. Inappropriate recrystallization solvent. | 1. Thorough work-up: After filtering the initial precipitate, concentrate the mother liquor and wash the residue thoroughly to remove water-soluble hydrazine. 2. Solvent screening: Recrystallization from 2-propanol or ethanol is often effective for purifying the final product.[4][5] |
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate
This protocol is adapted from established methods for the Conrad-Limpach-Knorr synthesis.[7]
-
Intermediate Synthesis (Ethyl β-anilinocrotonate):
-
In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Heat the mixture with stirring at 100-110°C for 1-2 hours. Water will be evolved during the reaction.
-
Cool the mixture to room temperature. The crude ethyl β-anilinocrotonate will solidify or become highly viscous. It can be used directly in the next step or purified by recrystallization from petroleum ether.
-
-
Cyclization:
-
Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood and ensure no flammable solvents are nearby.
-
To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, add a high-boiling solvent such as Dowtherm A.
-
Heat the solvent to a vigorous reflux (~250°C).
-
Add the crude ethyl β-anilinocrotonate from the previous step dropwise to the refluxing solvent over 20-30 minutes.
-
Continue refluxing for an additional 15-20 minutes after the addition is complete.
-
Allow the mixture to cool below 100°C and dilute with petroleum ether or hexane to precipitate the crude product.
-
Filter the solid, wash with petroleum ether, and air dry.
-
-
Purification:
-
Suspend the crude solid in boiling water. Add a small amount of activated charcoal.
-
Boil for 5-10 minutes, then filter the hot solution through celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the product as fine white needles.
-
Collect the purified product by filtration, wash with cold water, and dry.
-
Protocol 2: Synthesis of this compound
This protocol is based on a reported, high-yield procedure.[4][5]
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (1.0 eq) in a minimal amount of dry methanol.
-
Add hydrazine hydrate (95-100%, ~5-10 eq) to the solution.
-
-
Reaction:
-
Heat the resulting solution to reflux with stirring.
-
Maintain the reflux for 12-16 hours. Monitor the reaction's progress by TLC (e.g., using a 50:50 ethyl acetate:hexane eluent), checking for the disappearance of the starting ester.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product will often precipitate directly from the reaction mixture.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold methanol or water to remove excess hydrazine.
-
To recover more product, the filtrate can be evaporated under reduced pressure. The resulting residue can be triturated with water or recrystallized.
-
Recrystallize the combined solids from 2-propanol or ethanol to yield the final product as a white solid.[4]
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Reactions Between Ethyl Acetoacetate and Primary Arylamines - ProQuest [proquest.com]
- 3. Solved 5. (4 points) Aniline and ethyl acetoacetate react | Chegg.com [chegg.com]
- 4. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Quinoline Carbohdyrazide Products
Welcome to the technical support center for the purification of quinoline carbohydrazide products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important class of heterocyclic compounds. The presence of both a basic quinoline ring and a versatile carbohydrazide moiety presents unique purification challenges that require a nuanced approach. This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of crude quinoline carbohydrazide products. The solutions provided are based on established chemical principles and practical laboratory experience.
Issue 1: Low Recovery or No Crystal Formation During Recrystallization
Q: I've synthesized a quinoline carbohydrazide derivative, but I'm struggling with recrystallization. Either the product "oils out" or the recovery is very low. What should I do?
A: This is a frequent challenge, often stemming from improper solvent selection or the presence of persistent impurities. Let's break down the troubleshooting process.
Causality & Solution Workflow:
The ideal recrystallization solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.[1] For compounds with multiple polar functional groups like quinoline carbohydrazides, finding a single perfect solvent can be difficult. A mixed-solvent system is often more effective.
Experimental Protocol: Systematic Solvent Screening for Recrystallization
-
Initial Screening (Single Solvents):
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
Add a few drops of a single test solvent (see Table 1 for suggestions) to each tube at room temperature. Observe the solubility.
-
If the compound does not dissolve, heat the mixture gently. If it dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Developing a Mixed-Solvent System:
-
If a single solvent is not ideal, select a pair of miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").[2]
-
Dissolve the crude product in a minimal amount of the hot soluble solvent.
-
Add the insoluble solvent dropwise to the hot solution until a slight turbidity (cloudiness) persists.
-
Add a few more drops of the hot soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly.
-
Table 1: Common Solvents for Recrystallization of Quinoline Carbohydrazides
| Solvent/System | Polarity | Boiling Point (°C) | Comments & Rationale |
| Ethanol | Polar Protic | 78 | A good starting point. Many quinoline carbohydrazides show moderate solubility in hot ethanol.[3] |
| Methanol | Polar Protic | 65 | Similar to ethanol but can be too effective a solvent at room temperature for some derivatives. |
| Isopropanol | Polar Protic | 82 | Can offer a better solubility gradient (less soluble cold, more soluble hot) than ethanol. |
| Acetonitrile | Polar Aprotic | 82 | Useful for moderately polar compounds. |
| Ethyl Acetate/Hexane | Mixed | 77 / 69 | A common and effective mixed-solvent system for tuning polarity. |
| Dichloromethane/Methanol | Mixed | 40 / 65 | Effective for more polar products, but the low boiling point of DCM requires careful handling. |
| Water | Highly Polar | 100 | Generally not ideal for the free base due to low solubility, but can be excellent for recrystallizing salts (e.g., hydrochloride salts).[4] |
Troubleshooting "Oiling Out":
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of crystals.
-
Solution: Add more of the "soluble solvent" to the hot mixture to decrease the saturation level. Also, ensure the cooling process is slow to allow for proper crystal lattice formation.
Issue 2: Product Decomposition or Streaking During Column Chromatography
Q: My quinoline carbohydrazide seems to be decomposing on the silica gel column, and I'm observing significant streaking (tailing) on the TLC plate. How can I improve the separation?
A: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel. The interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica surface can lead to irreversible adsorption, decomposition, and poor peak shape.
Causality & Solution Workflow:
To mitigate these issues, the acidity of the stationary phase must be neutralized, or an alternative, less acidic stationary phase should be used.
Experimental Protocol: Column Chromatography of Basic Compounds
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to identify a suitable eluent system. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
-
Deactivation of Silica Gel:
-
Prepare your chosen eluent and add a small amount of a basic modifier, typically 0.5-2% triethylamine (NEt₃) or pyridine. This will neutralize the acidic sites on the silica.
-
Pro-Tip: Pre-treat the silica gel by preparing a slurry with the eluent containing the basic modifier before packing the column.
-
-
Column Packing and Elution:
-
Pack the column with the deactivated silica gel.
-
Load your sample (dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel).
-
Elute with the modified solvent system, gradually increasing polarity if necessary.
-
-
Alternative Stationary Phases:
-
If decomposition or streaking persists, consider using a different stationary phase such as alumina (neutral or basic) or reversed-phase silica (C18) if your compound is sufficiently non-polar.
-
Visualization of TLC Plates:
-
UV Light: Quinoline rings are typically UV-active, appearing as dark spots on a fluorescent background under 254 nm UV light.
-
Iodine Chamber: A general stain for many organic compounds.
-
Potassium Permanganate Stain: Can be effective for visualizing compounds that are susceptible to oxidation.
Issue 3: Difficulty Separating Polar Impurities
Q: My crude product is contaminated with highly polar impurities that co-elute with my desired quinoline carbohydrazide during normal-phase chromatography. How can I resolve this?
A: This situation calls for a change in purification strategy. When dealing with polar compounds and polar impurities, acid-base extraction can be a powerful tool to exploit the different pKa values of the components in your mixture.
Causality & Solution Workflow:
The basic quinoline nitrogen can be protonated in an acidic aqueous solution, making the compound water-soluble. Neutral organic impurities will remain in the organic phase. The carbohydrazide moiety is also basic, but its pKa is lower than that of the quinoline ring. Critically, carbohydrazide itself is stable in a pH range of 4-9, but can decompose under strongly acidic or basic conditions.[5] Therefore, careful pH control is essential.
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Start with a pH of around 4-5 to selectively protonate the more basic quinoline ring.
-
Separate the aqueous layer (which now contains the protonated product) from the organic layer (containing neutral impurities).
-
-
Removal of Acidic Impurities (Optional):
-
Wash the organic layer from the previous step with a dilute aqueous base (e.g., 1M NaHCO₃) to remove any acidic impurities.
-
-
Liberation of the Free Base:
-
Cool the acidic aqueous extract from step 2 in an ice bath.
-
Slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the pH is basic (pH 8-9). This will deprotonate the quinoline carbohydrazide, causing it to precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Alternatively, if the product does not precipitate, extract the basified aqueous solution with fresh organic solvent (e.g., DCM).
-
Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Visualizing Purification Workflows
Caption: A troubleshooting and workflow diagram for the purification of quinoline carbohydrazides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude quinoline carbohydrazide product?
A1: Common impurities often include unreacted starting materials (e.g., the corresponding quinoline ester and hydrazine), side-products from the synthesis (e.g., self-condensation products), and residual solvents.
Q2: Can I use strong acids or bases for the acid-base extraction?
A2: It is advisable to use dilute acids and bases and to carefully monitor the pH. The carbohydrazide functional group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heating.[6] A pH range of 4-9 is generally considered safe for the carbohydrazide moiety.[5]
Q3: My compound is a salt (e.g., a hydrochloride). How does this affect purification?
A3: If your product is a salt, it will likely have very different solubility properties than the free base. Salts are often more soluble in polar protic solvents like water or ethanol.[4] Recrystallization from these solvents can be a very effective purification method. To perform column chromatography, you may need to first neutralize the salt to the free base.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. Thin Layer Chromatography (TLC) against the crude material and starting materials is a good first step. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. Finally, structural confirmation should be obtained using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q5: What safety precautions should I take when working with hydrazine and its derivatives?
A5: Hydrazine and many of its derivatives are toxic and potentially carcinogenic. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
Overcoming challenges in the synthesis of carbohydrazide compounds
Welcome to the technical support center for the synthesis of carbohydrazide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile compounds. Carbohydrazides are foundational building blocks in medicinal chemistry and materials science, valued for their diverse biological activities and applications.[1][2][3] However, their synthesis can present unique challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions that frequently arise during the synthesis of carbohydrazide compounds.
Q1: What are the most common starting materials for carbohydrazide synthesis, and what are the trade-offs?
A1: The most prevalent industrial methods for synthesizing carbohydrazide involve the reaction of hydrazine with urea or dialkyl carbonates.[4][5][6] Phosgene can also be used, but this route often co-generates hydrazinium salts.[5][7]
| Starting Material | Advantages | Disadvantages |
| Urea | Inexpensive and readily available.[6] | Can require prolonged reaction times and higher temperatures.[6] |
| Dialkyl Carbonates (e.g., diethyl carbonate, dimethyl carbonate) | Generally provides higher purity and yield under milder conditions.[4][8][9] | More expensive than urea. |
| Phosgene | A potential route for synthesis. | Highly toxic reagent; can produce undesirable byproducts like hydrazine dihydrochloride.[5][7] |
Q2: My carbohydrazide product has a low melting point and appears impure. What are the likely contaminants?
A2: Impurities in carbohydrazide synthesis often include unreacted starting materials or side products. If you used a dialkyl carbonate, the intermediate alkyl carbazate may be present.[8][9] In syntheses starting from urea, unreacted urea or semicarbazide could be contaminants.[6] Additionally, inadequate drying can leave residual solvents like ethanol or water in the final product.[4][10]
Q3: What are the critical safety precautions I should take when working with carbohydrazide and its precursors like hydrazine?
A3: Both hydrazine and carbohydrazide require careful handling. Hydrazine is a suspected carcinogen and is highly reactive.[4] Carbohydrazide itself can be harmful if swallowed and is an irritant to the eyes, skin, and respiratory system.[5][11][12] Heating carbohydrazide may lead to an explosion.[5][12]
Core Safety Protocols:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][14][15]
-
Avoid inhalation of dust or vapors.[13]
-
Keep away from heat and incompatible materials like strong acids and oxidizing agents.[13][16]
-
Ensure that an eyewash station and safety shower are readily accessible.[16]
Troubleshooting Guide
This section provides a more detailed, issue-specific guide to overcoming common hurdles in carbohydrazide synthesis.
Low Reaction Yield
Problem: The final yield of my carbohydrazide product is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: The nucleophilic attack of hydrazine on the carbonyl carbon is a key step.[4] Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or by checking for the disappearance of starting materials. Consider extending the reaction time or moderately increasing the temperature, but be cautious as excessive heat can lead to side reactions.[8][9] For syntheses from dialkyl carbonates, a two-step process where the intermediate alkyl carbazate is formed first, followed by reaction with additional hydrazine, can improve yields.[8][9]
-
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Causality: An excess of hydrazine is often used to drive the reaction to completion and minimize the formation of byproducts.
-
Solution: For the synthesis from dialkyl carbonates, a common approach is a two-stage reaction. In the first stage, a near 1:1 molar ratio of hydrazine to dialkyl carbonate is used to form the alkyl carbazate. In the second stage, an excess of hydrazine (e.g., 2:1 to 4:1 molar ratio to the carbazate) is added to form the carbohydrazide.[8]
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during filtration or recrystallization.
-
Causality: Carbohydrazide has some solubility in water and alcohols, which are often used for washing and recrystallization.[10]
-
Solution: When washing the crude product, use cold solvents to minimize solubility losses. For recrystallization, use a minimal amount of hot solvent to dissolve the product and then cool the solution slowly, followed by chilling in an ice bath to maximize crystal formation.[17]
-
Product Purity Issues
Problem: My final product is discolored or shows multiple spots on a TLC plate.
Possible Causes & Solutions:
-
Presence of Side Products: Unwanted side reactions can lead to impurities.
-
Ineffective Purification: The chosen purification method may not be adequate.
-
Causality: Simple filtration and washing may not be sufficient to remove all impurities.
-
Solution: Recrystallization is a common and effective method for purifying carbohydrazide.[10] A typical procedure involves dissolving the crude product in a minimal amount of hot water and then precipitating the pure carbohydrazide by adding a larger volume of a solvent in which it is less soluble, such as ethanol.[10] If recrystallization is insufficient, column chromatography can be employed.[17]
-
Product Characterization Challenges
Problem: The spectroscopic data (e.g., IR, NMR) of my product is inconsistent with the expected structure of carbohydrazide.
Possible Causes & Solutions:
-
Incorrect Product Formation: The reaction may have yielded an unexpected product.
-
Causality: This could be due to incorrect starting materials, contamination, or unexpected reactivity under the chosen reaction conditions.
-
Solution: Carefully re-examine the starting materials and reaction setup. For characterization, key spectroscopic features to look for in carbohydrazide include:
-
IR Spectroscopy: A strong carbonyl (C=O) stretching vibration around 1640 cm⁻¹, N-H bending vibrations around 1540 cm⁻¹, and N-H stretching vibrations in the range of 3300-3360 cm⁻¹.[4]
-
NMR Spectroscopy: The presence of exchangeable protons (NH and NH₂) in ¹H NMR, and a characteristic carbonyl carbon signal in ¹³C NMR. The disappearance of signals from the starting materials (e.g., the O-CH₂ or O-CH₃ signals from a dialkyl carbonate) is a good indicator of a successful reaction.[17]
-
-
-
Tautomerism or Conformational Isomers: The presence of multiple species in solution can complicate spectra.
-
Causality: Carbohydrazide derivatives can exist as different tautomers (e.g., keto-enol) or conformational isomers (syn/anti) in solution, leading to more complex NMR spectra than anticipated.[18]
-
Solution: Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can help in elucidating the exact structure and identifying different isomeric forms present in the sample.[18]
-
Experimental Workflows and Protocols
General Synthesis of Carbohydrazide from Diethyl Carbonate
This protocol is adapted from established methods and is designed to provide a reliable route to carbohydrazide.[8][10]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl carbonate and hydrazine hydrate. For initial miscibility, the flask may need to be shaken.[10]
-
The reaction is often exothermic, causing a temperature rise.[10]
-
Heat the mixture under reflux. The progress of the reaction can be monitored by collecting the distillate (a mixture of ethanol and water).[10]
Step 2: Isolation of Crude Product
-
After the reaction is complete (typically after several hours of heating), cool the reaction mixture to room temperature.[10]
-
Further cool the mixture in an ice bath to induce crystallization of the carbohydrazide.[10]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.[4][10]
Step 3: Purification
-
Dissolve the crude carbohydrazide in a minimal amount of hot water.[10]
-
Filter the hot solution to remove any insoluble impurities.
-
Add ethanol to the filtrate to precipitate the purified carbohydrazide.[10]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.[10]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of carbohydrazide.
Caption: General workflow for carbohydrazide synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for troubleshooting low yields in carbohydrazide synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- 1. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 2. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 5. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 6. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 9. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. oxidationtech.com [oxidationtech.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. aksci.com [aksci.com]
- 15. gas-sensing.com [gas-sensing.com]
- 16. redox.com [redox.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Product Yield in Hydrazone Synthesis
Welcome to the Technical Support Center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high yields in hydrazone formation. Instead of a rigid protocol, we will explore the underlying chemical principles to empower you to diagnose and resolve issues in your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial queries regarding low yields in hydrazone synthesis.
Q1: My reaction isn't proceeding to completion, resulting in a low yield. What are the most likely causes?
A1: An incomplete reaction is a frequent culprit for low yields. Several factors can contribute to this:
-
Inadequate Reaction Time or Temperature: Hydrazone formation can be slow at room temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1] If the reaction stalls, gentle heating under reflux may be necessary to drive it to completion.[2]
-
Suboptimal pH: The reaction is acid-catalyzed.[2][3][4] The ideal pH range is typically mildly acidic, between 4 and 6.[1] If the medium is too acidic, the hydrazine nucleophile becomes protonated and non-reactive. Conversely, in a neutral or basic medium, the carbonyl group of the aldehyde or ketone is not sufficiently activated for nucleophilic attack. A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[1][2]
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, slowing down the reaction rate.[5]
Q2: I've confirmed my reaction has gone to completion, but my isolated yield is still low. What should I investigate next?
A2: If the reaction is complete, the issue likely lies in product loss during workup and purification or the formation of side products.
-
Product Hydrolysis: Hydrazones are susceptible to hydrolysis, especially under acidic conditions, which can revert them to the starting aldehyde/ketone and hydrazine.[3][6][7][8] During the workup, it's advisable to neutralize any excess acid with a mild base wash, such as a saturated aqueous solution of sodium bicarbonate.[1]
-
Formation of Side Products: The most common side product is an azine, which forms when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[1][8] This is more prevalent when using hydrazine hydrate and an excess of the carbonyl reactant.
-
Purification Challenges: Hydrazones can sometimes be oily or difficult to crystallize, leading to losses during purification.[9][10] Additionally, some hydrazones may be sensitive to silica gel, leading to decomposition during column chromatography.[11]
Q3: How do the electronic properties of my starting materials affect the reaction?
A3: The electronic nature of the substituents on both the aldehyde/ketone and the hydrazine significantly impacts both the reaction rate and the stability of the resulting hydrazone.
-
Electron-Withdrawing Groups on the carbonyl compound increase the electrophilicity of the carbonyl carbon, generally leading to a faster reaction.[5][7] Conversely, electron-donating groups on the carbonyl compound can slow the reaction down.[7]
-
Electron-Donating Groups on the hydrazine increase its nucleophilicity, which can accelerate the reaction. However, electron-withdrawing groups on the hydrazine can decrease its nucleophilicity and slow the reaction.[12] The stability of the final hydrazone is also influenced by these electronic effects.[7][13]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of specific problems and offers structured solutions.
Issue 1: Low Yield Attributed to Reaction Conditions
If you suspect your reaction conditions are not optimal, consider the following troubleshooting steps.
Caption: A stepwise workflow for troubleshooting low yields related to reaction conditions.
-
Setup: In parallel, set up several small-scale reactions (e.g., 100 mg of the limiting reagent) in vials.
-
Variable Testing:
-
pH: Test the reaction with no acid catalyst, a catalytic amount of acetic acid, and a catalytic amount of a stronger acid like trifluoroacetic acid (use with caution).
-
Temperature: Run the reactions at room temperature, 40 °C, and reflux.
-
Solvent: If solubility is an issue, test different solvents like ethanol, methanol, or acetonitrile.[2]
-
-
Monitoring: At regular intervals (e.g., 1, 2, 4, and 24 hours), take a small aliquot from each reaction vial and analyze it by TLC or LC-MS to determine the extent of product formation.
-
Analysis: Compare the results to identify the optimal combination of pH, temperature, and solvent for your specific substrates.
Issue 2: Low Yield Due to Side Product Formation
The formation of azines is a common side reaction that can significantly reduce the yield of the desired hydrazone.[1][8]
| Strategy | Rationale |
| Use a Slight Excess of Hydrazine | By ensuring the hydrazine is not the limiting reagent, the likelihood of a second molecule of the carbonyl compound reacting with the initially formed hydrazone is reduced.[1] A 1.1 to 1.2 molar excess of hydrazine is a good starting point.[1] |
| Slow Addition of the Carbonyl Compound | Adding the aldehyde or ketone dropwise to the solution of hydrazine helps to maintain a low concentration of the carbonyl compound, further disfavoring the formation of the azine byproduct.[1] |
-
Mass Spectrometry: The molecular weight of the azine will be approximately double that of the desired hydrazone minus the mass of hydrazine (N₂H₄).[1]
-
¹H NMR Spectroscopy: Due to the symmetrical nature of the azine, the proton NMR spectrum will often show a simpler set of signals compared to the hydrazone.[1]
Issue 3: Product Loss During Purification
Even with a successful reaction, significant product loss can occur during the purification stage.
| Issue | Recommended Solution(s) |
| Product is an Oil and Won't Crystallize | * Trituration: Vigorously stir the oil with a non-polar solvent like cold n-hexane or pentane to induce solidification.[9][10] * Solvent Adjustment: For mixed-solvent recrystallization, slowly add a non-solvent until turbidity persists.[10] * Scratching: Use a glass rod to scratch the inside of the flask to create nucleation sites.[10] * Seeding: Introduce a tiny crystal of the pure product to induce crystallization.[10] |
| Decomposition on Silica Gel | * Use Deactivated Silica: Treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.[11] * Alternative Stationary Phases: Consider using basic alumina or reverse-phase chromatography.[11] * Recrystallization: This is often the preferred method for purifying hydrazones as it avoids potential degradation on stationary phases.[2] |
-
Solvent Selection: The ideal solvent is one in which your hydrazone is highly soluble at elevated temperatures but poorly soluble at low temperatures.[2] Common choices include ethanol, methanol, and acetonitrile, or mixtures like ethyl acetate/hexane.[2][9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Part 3: Advanced Concepts and Considerations
For those in drug development and advanced research, a deeper understanding of hydrazone stability and characterization is essential.
Hydrazone Stability: A Critical Parameter
The stability of the hydrazone bond is paramount, particularly in applications like antibody-drug conjugates (ADCs), where the linkage must be stable in the bloodstream but cleavable in the acidic environment of a target cell.[6][8]
-
pH-Dependent Hydrolysis: Hydrazone hydrolysis is acid-catalyzed, with the rate increasing in more acidic environments.[3][6][7] They are generally more stable at physiological pH (~7.4).[6]
-
Structural Effects on Stability:
Caption: A general workflow for the experimental determination of hydrazone stability at different pH values.
Essential Characterization Techniques
Thorough characterization is non-negotiable to confirm the identity and purity of your synthesized hydrazone.
| Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the molecular structure, including the presence of the characteristic C=N imine bond and the disappearance of the aldehyde proton signal.[1][14] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the formation of the hydrazone and helping to identify any byproducts like azines.[1] |
| Infrared (IR) Spectroscopy | Shows the presence of the C=N stretch (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the starting carbonyl compound.[14][15] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and can be used to monitor reaction progress and stability.[7][8] |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the synthesized compound.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. synthesis and characterization of hydrazone ligand and their metal complexes | PPSX [slideshare.net]
Technical Support Center: pH Optimization for Acid-Catalyzed Hydrazone Formation
Welcome to the technical support center for acid-catalyzed hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing this crucial bioconjugation and synthetic chemistry reaction. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of pH optimization for successful hydrazone synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role of pH in acid-catalyzed hydrazone formation, providing the foundational knowledge needed for effective troubleshooting.
Q1: Why is pH control so critical for acid-catalyzed hydrazone formation?
The pH of the reaction medium is a critical parameter because it directly influences the reactivity of both the carbonyl compound and the hydrazine. The reaction proceeds via a two-step mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration of the resulting tetrahedral intermediate.[1][2] Acid catalysis is required to facilitate the dehydration step, which is often the rate-limiting step, particularly at neutral pH.[3] However, the pH must be carefully controlled to maintain a delicate balance. A mildly acidic environment (typically pH 4-6) is optimal because it is acidic enough to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for the initial nucleophilic attack.[4][5]
Q2: What happens if the pH is too low or too high?
Deviating from the optimal pH range can significantly hinder or even halt the reaction.
-
Too Low pH (<3): In a highly acidic medium, the lone pair of electrons on the nitrogen atom of the hydrazine becomes protonated.[1][5] This protonated form, the hydrazinium ion, is no longer nucleophilic and cannot attack the carbonyl carbon, thus inhibiting the first step of the reaction.[1][5]
-
Too High pH (>7): At neutral or basic pH, there is insufficient acid to effectively catalyze the dehydration of the tetrahedral intermediate.[6][7] This step becomes the rate-limiting bottleneck, leading to very slow reaction rates.[3]
The relationship between reaction rate and pH follows a bell-shaped curve, with the maximum rate typically observed in the mildly acidic range.
Q3: What is the generally accepted optimal pH range for hydrazone formation?
For most standard hydrazone formations, the optimal pH lies between 4 and 6.[4] A pH of approximately 4.5 is frequently cited as being ideal for achieving the maximum reaction rate.[1][2][8] However, the optimal pH can be substrate-dependent. For biological applications where physiological conditions are required, the reaction is inherently slower, necessitating the use of catalysts or more reactive starting materials to achieve reasonable rates at neutral pH.[2][3]
Q4: How do catalysts like aniline affect the reaction at neutral pH?
Aniline and its derivatives can act as nucleophilic catalysts, significantly accelerating hydrazone formation, especially at neutral pH where the reaction would otherwise be very slow.[2][9] These catalysts work by first reacting with the carbonyl compound to form a more reactive iminium ion intermediate. This intermediate is then more susceptible to attack by the hydrazine, effectively lowering the activation energy of the reaction. This strategy is particularly valuable in bioconjugation, where maintaining physiological pH is often necessary.[2][10] Newer organocatalysts, such as anthranilic acid derivatives and 2-(aminomethyl)benzimidazoles, have been shown to be even more effective than aniline.[11][12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during acid-catalyzed hydrazone formation experiments.
Problem 1: Low or No Product Yield
This is one of the most common issues. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low or no hydrazone yield.
Detailed Troubleshooting Steps for Low Yield:
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your reaction mixture. If it is outside the optimal 4-6 range, adjust it carefully using a dilute acid like acetic acid.[4] For bioconjugations at neutral pH, consider specialized catalysts.[2][10] |
| Poor Reagent Quality | Impurities in the aldehyde/ketone or hydrazine can interfere with the reaction. Ensure the purity of your starting materials. If necessary, purify them before use.[4] |
| Steric Hindrance | Bulky substituents on either reactant can slow the reaction down.[1] In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary. |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, it may require longer reaction times or gentle heating.[4] |
Problem 2: Formation of Side Products
The most common side product in hydrazone synthesis is the corresponding azine, which is formed from the reaction of the hydrazone product with another molecule of the aldehyde or ketone.
Strategies to Minimize Azine Formation:
-
Stoichiometry Control: Use a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the carbonyl compound.
-
Purification: Azines can often be separated from the desired hydrazone product through column chromatography or recrystallization.[4]
Problem 3: Product Instability or Decomposition
Hydrazones can be susceptible to hydrolysis, reverting to the starting aldehyde/ketone and hydrazine.[1] This is particularly true under strongly acidic conditions.[11]
Ensuring Product Stability:
-
Work-up Conditions: During the work-up, neutralize any excess acid to prevent hydrolysis of the product.
-
Storage: Store the purified hydrazone in a dry environment, as moisture can facilitate hydrolysis.[13] For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is recommended.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Formation
-
Dissolve Reactants: Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).[11]
-
Add Hydrazine: Add the hydrazine derivative (typically 1.0-1.2 equivalents) to the solution.
-
pH Adjustment: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to achieve a pH between 4 and 6.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC until the starting carbonyl compound is consumed.[4]
-
Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[4]
Protocol 2: pH Screening for Optimal Hydrazone Formation
To determine the optimal pH for a novel set of substrates, a small-scale screening experiment is recommended.
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 7 (e.g., acetate buffers for pH 3-5.5, phosphate buffers for pH 6-7).
-
Set up Parallel Reactions: In separate vials, set up small-scale reactions, each in a different pH buffer. Ensure all other parameters (reactant concentrations, temperature, solvent) are kept constant.
-
Monitor Reaction Rates: At regular time intervals, take aliquots from each reaction and quench them. Analyze the aliquots by a suitable method (e.g., HPLC, LC-MS, or NMR) to determine the extent of product formation.
-
Data Analysis: Plot the product yield or initial reaction rate against the pH to identify the optimal pH for your specific system.
Mechanistic Visualization
The following diagram illustrates the accepted mechanism for acid-catalyzed hydrazone formation, highlighting the critical role of the acid catalyst.
Caption: Mechanism of acid-catalyzed hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Monitoring Hydrazone Formation with TLC and LC-MS
Welcome to the technical support center for monitoring hydrazone formation reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs). Our focus is on the effective use of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of these vital reactions.
Understanding Hydrazone Formation: The Basics
Hydrazone formation is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative.[1] This reaction is typically acid-catalyzed, as a slightly acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazine.[2][3] However, excessively acidic conditions can be counterproductive, as they will protonate the hydrazine nucleophile, inhibiting the reaction.[2] The optimal pH for this reaction is generally in the mildly acidic range of 4 to 6.[2]
A common side reaction to be aware of is the formation of an azine, which can occur when the hydrazone product reacts with a second equivalent of the starting carbonyl compound.[2]
Frequently Asked Questions (FAQs)
Q1: Why is pH control so important in hydrazone formation?
A1: The reaction is acid-catalyzed, but the hydrazine reactant is also a base. If the pH is too low (too acidic), the hydrazine will be protonated, rendering it non-nucleophilic and stopping the reaction. Conversely, if the pH is too high (too basic), the carbonyl group is not sufficiently activated for the nucleophilic attack to occur efficiently. Therefore, maintaining a mildly acidic pH (typically 4-6) is crucial for optimal reaction rates.[2][3]
Q2: How do I visually track the progress of my reaction without sophisticated equipment?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the reactants and the appearance of the hydrazone product.[2] If the compounds are not UV-active, various staining solutions can be used for visualization.[2]
Q3: My hydrazone product appears to be unstable during workup or analysis. What could be the cause?
A3: Hydrazones can be susceptible to hydrolysis, especially in the presence of excess water and acid, which can revert the hydrazone back to its starting carbonyl and hydrazine components.[4][5] The stability of hydrazones can vary significantly based on their structure.[6][7] It is important to minimize exposure to highly acidic aqueous conditions during workup and analysis if you suspect instability.
Q4: Can I use LC-MS to get more than just the molecular weight of my product?
A4: Absolutely. Beyond providing molecular weight confirmation, LC-MS can offer structural information through controlled fragmentation in the mass spectrometer.[8] This can help in confirming the identity of your desired hydrazone and distinguishing it from potential side products.
In-Depth Guide & Protocol: Monitoring with Thin Layer Chromatography (TLC)
TLC is an indispensable tool for the real-time monitoring of hydrazone formation. It provides a quick qualitative assessment of the reaction's progress.
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the chamber to allow the atmosphere to saturate.[9]
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[10]
-
Apply the Samples:
-
In the SM lane, spot a dilute solution of your starting carbonyl compound.
-
In the C lane, apply the starting material spot first, and then carefully spot the reaction mixture directly on top of it.[10]
-
In the RM lane, spot the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber and allow the mobile phase to ascend until it is about 1 cm from the top of the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.[10] If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.[2]
Troubleshooting Guide: TLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of Spots | - Sample is too concentrated.- The compound is highly polar or basic and is interacting strongly with the acidic silica gel.[11] | - Dilute the sample before spotting.- Add a small amount (0.1–2.0%) of triethylamine or ammonia to the mobile phase to reduce interactions with the silica.[11] |
| Spots Remain at the Baseline (Low Rf) | The mobile phase is not polar enough to move the compounds up the plate.[11] | Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[11] |
| Spots Run with the Solvent Front (High Rf) | The mobile phase is too polar.[11] | Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[11] |
| Reactant and Product Spots Have Very Similar Rf Values | The chosen mobile phase does not provide adequate separation. | Experiment with different solvent systems. The use of a co-spot is crucial here to determine if the starting material is fully consumed.[10][12] |
| No Spots are Visible | - The compound is not UV-active.- The sample is too dilute.- The compound is volatile and evaporated. | - Use a chemical stain for visualization.- Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11]- Ensure the plate is dried gently. |
A flowchart illustrating the troubleshooting logic for TLC analysis.
Caption: Troubleshooting workflow for common TLC issues.
In-Depth Guide & Protocol: Monitoring with Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is invaluable for confirming the molecular weight of the hydrazone product and identifying any byproducts.
Experimental Protocol: Reaction Monitoring by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Ensure the final concentration is appropriate for your instrument's sensitivity.
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC or UHPLC column (a C18 column is a common starting point for many organic molecules).
-
Develop a gradient elution method, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Detection:
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weights of your starting materials and the hydrazone product.
-
Use electrospray ionization (ESI) in positive ion mode as a starting point, as hydrazones often readily form protonated molecules [M+H]+.[8]
-
Troubleshooting Guide: LC-MS Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Very Weak Signal | - Incorrect ionization mode (positive vs. negative).- Poor ionization of the hydrazone.- Sample concentration is too low.[13]- Contamination of the ion source.[14] | - Switch between positive and negative ion modes.- Adjust the mobile phase pH; adding a small amount of formic acid or ammonium acetate can aid protonation or deprotonation.- Concentrate the sample.- Clean the ion source as per the manufacturer's instructions.[14] |
| Multiple Peaks for a Single Compound | - Formation of different adducts (e.g., [M+Na]+, [M+K]+) in the ion source.[13]- In-source fragmentation. | - Scrutinize the mass spectrum for common adducts.- Reduce the cone voltage or other source parameters to minimize in-source fragmentation. |
| Poor Peak Shape (Broadening, Tailing) | - Column contamination or degradation.- Inappropriate mobile phase or pH. | - Flush the column or replace it if necessary.- Optimize the mobile phase composition and pH. |
| Retention Time Shifts | - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation.[14] | - Prepare fresh mobile phases.- Ensure the column oven temperature is stable.- Replace the column if performance continues to degrade.[14] |
| High Background Noise | - Contaminated mobile phase or solvents.- Contamination within the LC-MS system.[14] | - Use high-purity solvents.- Flush the system thoroughly.[14] |
A diagram illustrating the troubleshooting process for LC-MS analysis.
Caption: Troubleshooting workflow for common LC-MS issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. raineslab.com [raineslab.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistlive.com [scientistlive.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. How To [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. Chromatography [chem.rochester.edu]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. zefsci.com [zefsci.com]
Technical Support Center: Recrystallization Methods for Purifying Quinoline-Based Compounds
Welcome to the technical support center for the purification of quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for recrystallization, a critical purification technique. Quinoline derivatives are foundational in numerous therapeutic areas, and their purity is paramount for efficacy and safety.[1][2][3] This resource addresses common challenges in a practical, question-and-answer format, grounded in established scientific principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying quinoline-based compounds?
Recrystallization is a purification technique that leverages the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[4][5][6] The core principle is to dissolve the impure quinoline derivative in a hot solvent to create a saturated solution.[4][6] As this solution cools, the solubility of the quinoline compound decreases, leading to the formation of pure crystals.[4][5][6] Soluble impurities are left behind in the cooled solvent (mother liquor).[7] The effectiveness of this process relies on the slow and controlled formation of a crystal lattice, which inherently excludes molecules that do not fit, i.e., impurities.[8]
Q2: How do I select an appropriate solvent for my quinoline derivative?
The ideal solvent for recrystallizing a specific quinoline derivative should meet the following criteria:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.[9][10][11]
-
Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize crystal recovery.[9][10][11]
-
Inertness: The solvent must not react with the quinoline derivative.[12]
-
Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during drying.[12]
-
Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[10]
A common starting point for quinoline derivatives, which are often moderately polar, includes solvents like ethanol, methanol, acetone, or mixtures such as ethanol/water, acetone/water, and methanol-acetone.[13][14][15][16]
Q3: What are the differences between single-solvent and two-solvent recrystallization methods?
-
Single-Solvent Recrystallization: This is the most straightforward method, where a single solvent is identified that meets the criteria of high solubility when hot and low solubility when cold.[4][8] The impure compound is dissolved in a minimum amount of the boiling solvent, and crystals form upon cooling.[8]
-
Two-Solvent (or Mixed-Solvent) Recrystallization: This method is employed when a suitable single solvent cannot be found.[8][10] It involves a "solvent" in which the quinoline derivative is highly soluble at all temperatures, and an "anti-solvent" in which it is poorly soluble.[10][17] The compound is first dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (saturated). A small amount of the "solvent" is then added to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of quinoline-based compounds, offering potential causes and solutions.
Issue 1: My quinoline derivative is not dissolving in the hot solvent.
-
Question: I've added my crude quinoline compound to the solvent and heated it to boiling, but it's not dissolving completely. What should I do?
-
Answer:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the compound fully dissolves. Be cautious not to add a large excess, as this will reduce your final yield.[18][19]
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound. If a significant amount of solvent has been added without dissolution, it's best to recover your compound by evaporating the solvent and selecting a different one.[19][20]
-
Insoluble Impurities: The undissolved material could be insoluble impurities. If your quinoline derivative has mostly dissolved, you can proceed to hot filtration to remove these solid impurities.[8][18]
-
Issue 2: No crystals are forming upon cooling.
-
Question: I have prepared a clear, hot solution of my quinoline derivative, but after cooling to room temperature and even in an ice bath, no crystals have appeared. What's wrong?
-
Answer: This is a common issue that can be resolved through several techniques:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[21]
-
Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the solution. This will provide a template for further crystal formation.[5][17][21]
-
-
Supersaturation Not Reached: The solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration.[19][20] Then, allow it to cool again.
-
Inappropriate Solvent: Your compound might be too soluble in the chosen solvent, even at low temperatures.[21] In this case, you will need to recover your compound and try a different solvent or a mixed-solvent system.
-
Issue 3: My compound has "oiled out" instead of crystallizing.
-
Question: Upon cooling, my quinoline derivative has separated as an oily layer instead of forming solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[22] This is often due to a high concentration of impurities or an inappropriate solvent choice.[19][20]
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil completely.[22]
-
Add a small amount of additional solvent to the hot solution.[20] This can sometimes prevent premature precipitation.
-
Allow the solution to cool very slowly. Insulating the flask can help promote the formation of crystals instead of oil.[19][20]
-
If the problem persists, consider a different solvent with a lower boiling point or a higher polarity.
-
-
Issue 4: The recovered crystals are colored, but the pure compound should be colorless.
-
Question: My final crystals have a distinct color, but I know the pure quinoline derivative is white. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed using activated charcoal.[4][12]
-
Charcoal Treatment Protocol:
-
After dissolving your crude compound in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal to the solution. Be cautious, as the solution may boil vigorously upon addition.
-
Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[21]
-
Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.
-
-
Issue 5: The final yield of my recrystallized quinoline derivative is very low.
-
Question: I successfully obtained pure crystals, but my final yield is much lower than expected. How can I improve it?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: This is a common cause, as a significant amount of the compound will remain dissolved in the mother liquor.[18][20] Use only the minimum amount of hot solvent required for complete dissolution.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.[22]
-
Washing with the wrong solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent to minimize redissolving your product.[18]
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Quinoline Derivative
-
Solvent Selection: Through small-scale trials, identify a single solvent in which your quinoline derivative is soluble when hot and insoluble when cold (e.g., ethanol).
-
Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[21]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[22]
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[5][18]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
-
Drying: Air-dry the crystals on the filter paper or in a desiccator to remove all traces of the solvent.
Protocol 2: Two-Solvent Recrystallization of a Quinoline Derivative
-
Solvent System Selection: Identify a solvent pair: a "solvent" in which the compound is very soluble (e.g., acetone) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water).[16]
-
Dissolution: Dissolve the crude quinoline derivative in a minimum amount of the hot "solvent" in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 6 and 7 from the single-solvent protocol, using the ice-cold solvent mixture for washing if necessary.
Visual Workflow and Data
Troubleshooting Decision Tree for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization issues.
Common Recrystallization Solvents for Quinoline Derivatives
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many quinoline derivatives. |
| Methanol | Polar | 65 | Similar to ethanol but more volatile. |
| Acetone | Polar Aprotic | 56 | Effective for moderately polar compounds. |
| Ethyl Acetate | Mid-Polarity | 77 | Can be used alone or in combination with hexanes. |
| Toluene | Non-polar | 111 | Useful for less polar derivatives. |
| Ethanol/Water | Polar | Variable | A common mixed-solvent system; water acts as the anti-solvent.[10] |
| Acetone/Water | Polar | Variable | Another effective mixed-solvent system.[10] |
| Methanol/Diethyl Ether | Polar | Variable | Useful for highly associated solids.[23] |
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. praxilabs.com [praxilabs.com]
- 5. LabXchange [labxchange.org]
- 6. mt.com [mt.com]
- 7. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 8. Home Page [chem.ualberta.ca]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Recrystallization [sites.pitt.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 15. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. scispace.com [scispace.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. Recrystallization [wiredchemist.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability and storage conditions for 2-Methylquinoline-4-carbohydrazide
A Guide to Ensuring Stability and Optimal Performance in Research Applications
I. Core Concepts: Understanding the Stability of 2-Methylquinoline-4-carbohydrazide
This compound is a robust molecule, yet its efficacy in experimental settings is contingent upon proper handling and storage. Its chemical structure, featuring a quinoline ring and a carbohydrazide functional group, dictates its stability profile. The quinoline moiety can be susceptible to photodegradation, while the carbohydrazide group is prone to hydrolysis under certain conditions. Understanding these inherent properties is the first step toward mitigating potential degradation.
II. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent moisture absorption and oxidation.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, can further enhance stability by minimizing oxidative degradation.[1]
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect against light-induced degradation.[1] For short-term storage, refrigeration (2-8 °C) is recommended. For longer periods, storing aliquots at -20 °C or -80 °C can prevent repeated freeze-thaw cycles that may contribute to degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: While specific solubility data is limited, it is known to be slightly soluble in water.[3] For creating stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are commonly used. It is advisable to test solubility in a small amount of the desired solvent before preparing a larger stock.
Q4: Is this compound sensitive to pH?
A4: Yes, the carbohydrazide functional group can be susceptible to hydrolysis in both acidic and strongly alkaline conditions. It is generally most stable in neutral or near-neutral pH environments. When preparing aqueous solutions, using a buffer to maintain a stable pH is recommended.
Q5: Can I heat a solution to dissolve this compound?
A5: Gentle warming may aid in dissolution, but prolonged exposure to high temperatures should be avoided. Thermal stress can lead to the decomposition of hydrazide compounds.[4]
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause 1: Degradation of stock solution.
-
Explanation: Over time, especially if not stored properly, the compound in your stock solution may have degraded, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from solid material.
-
Compare the performance of the fresh solution with the old one in a control experiment.
-
If the fresh solution yields expected results, discard the old stock.
-
For future use, aliquot stock solutions and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and prolonged storage at room temperature.
-
-
-
Possible Cause 2: Photodegradation.
-
Explanation: The quinoline ring system is known to be light-sensitive.[1] Exposure of the solid compound or solutions to ambient or UV light can cause degradation.
-
Troubleshooting Steps:
-
Always store the solid compound and its solutions in amber vials or light-blocking containers.[1]
-
Minimize the exposure of your experimental setup to direct light.
-
-
Issue 2: Visible changes in the solid compound or solution (e.g., color change).
-
Possible Cause: Oxidation or degradation.
-
Explanation: A change in color, often to a yellow or brownish hue, can be an indicator of chemical degradation, particularly oxidation of the quinoline moiety.[3][5]
-
Troubleshooting Steps:
-
If the solid compound has changed color, it is advisable to use a fresh, unopened batch for critical experiments.
-
Ensure that the compound is stored in a tightly sealed container to minimize exposure to air.[2] For highly sensitive applications, consider storage in a desiccator under an inert atmosphere.[1]
-
-
Issue 3: Precipitation of the compound in an aqueous buffer.
-
Possible Cause 1: Poor aqueous solubility.
-
Explanation: this compound has limited solubility in water.[3] Adding a stock solution (likely in an organic solvent like DMSO) to an aqueous buffer can cause the compound to precipitate if its final concentration exceeds its solubility limit in the mixed solvent system.
-
Troubleshooting Steps:
-
Determine the maximum percentage of the organic solvent that is compatible with your experimental system.
-
Prepare a more dilute stock solution if necessary.
-
Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.
-
-
-
Possible Cause 2: pH-dependent solubility.
-
Explanation: The solubility of the compound may vary with the pH of the buffer.
-
Troubleshooting Steps:
-
Evaluate the solubility of the compound in a small volume of your buffer at the desired pH.
-
If solubility is an issue, you may need to adjust the pH of your buffer or consider using a different buffer system.
-
-
IV. Summary of Storage and Handling Recommendations
| Parameter | Solid Compound | Solutions |
| Temperature | Cool, dry place (e.g., room temperature) | Short-term: 2-8 °C; Long-term: -20 °C or -80 °C |
| Light | Protect from light (store in an opaque container) | Store in amber vials or light-blocking containers |
| Moisture | Store in a tightly sealed container; use a desiccator for added protection | Use anhydrous solvents for stock solutions; seal containers tightly |
| Atmosphere | Standard atmosphere is generally acceptable; for maximum stability, store under an inert gas (e.g., Argon) | N/A |
V. Experimental Workflow & Diagrams
Workflow for Assessing Compound Stability
To ensure the reliability of your results, it is good practice to assess the stability of this compound under your specific experimental conditions, especially for long-term experiments.
-
Preparation of Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Incubation: Aliquot the stock solution into your experimental buffer at the final working concentration. Incubate under your standard experimental conditions (temperature, light exposure, pH).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and analyze it using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for stability issues.
VI. Potential Degradation Pathways
Understanding the potential degradation pathways of this compound can aid in identifying degradation products and further optimizing experimental conditions.
Caption: Potential degradation pathways.
By adhering to these guidelines, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
VII. References
-
LookChem. (n.d.). 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE. Retrieved from --INVALID-LINK--
-
Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195.
-
Alfa Chemistry. (n.d.). 2-Methyl-quinoline-4-carboxylic acid hydrazide. Retrieved from --INVALID-LINK--
-
Al-Azzawi, A. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7123.
-
BenchChem. (2025). Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives.
-
PubChem. (n.d.). 2-Hydrazinyl-4-methylquinoline. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Schwarz, G., et al. (1998). Bacterial Degradation of Quinoline and Derivatives—Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597.
-
Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. Journal of Chemistry, 2022, 1-11.
-
Enamine. (n.d.). Compound 2-methyl-N'-[(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide.
-
The Good Scents Company. (n.d.). 2-methyl quinoline. Retrieved from --INVALID-LINK--
-
Bou-Salah, L., et al. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences, 15(11), 21496-21517.
-
Wikipedia. (n.d.). Quinoline. Retrieved from --INVALID-LINK--
-
El-Gahami, M. A., & Alsohaimi, I. H. (2014). Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). Oriental Journal of Chemistry, 30(3), 1139-1147.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Bou-Salah, L., et al. (2014). Research Article Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences, 15, 21496-21517.
-
PubChem. (n.d.). 2-Methylquinoline. Retrieved from --INVALID-LINK--
-
MedKoo Biosciences. (n.d.). 2-Methylquinoline. Retrieved from --INVALID-LINK--
-
Al-Hamdani, S. A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1461.
-
Li, Y., et al. (2010). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge. Journal of Hazardous Materials, 173(1-3), 453-458.
-
ChemicalBook. (n.d.). 2-Methylquinoline(91-63-4)MSDS. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE. Retrieved from --INVALID-LINK--
-
Wang, Q., & He, Y. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 29(6), 1241.
-
Wang, Q., & He, Y. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 29(6), 1241.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Hydrazone Formation at Biological pH
Welcome to the technical support center for hydrazone ligation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the enhancement of hydrazone formation rates at biological pH. Hydrazone ligation is a cornerstone of bioconjugation, valued for its specificity and the bio-orthogonal nature of its reactants.[1][2] However, achieving rapid and efficient conjugation at neutral pH (typically pH 7.4) can be challenging due to inherently slow reaction kinetics.[1][3] This guide provides field-proven insights and solutions to overcome these common hurdles.
Troubleshooting Guide: Overcoming Common Experimental Challenges
This section addresses specific issues you may encounter during your hydrazone ligation experiments, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Hydrazone Formation
You've set up your conjugation reaction at pH 7.4, but after several hours, analysis by HPLC or mass spectrometry shows minimal product formation.
Potential Causes & Solutions:
-
Suboptimal pH: While the optimal pH for uncatalyzed hydrazone formation is typically around 4.5, this is often incompatible with biological molecules.[1][4] At neutral pH, the acid-catalyzed dehydration of the hemiaminal intermediate is the rate-limiting step.[1][5][6]
-
Solution: While drastically lowering the pH is not an option for most biological applications, slight adjustments within a biocompatible range (e.g., pH 6.0-7.4) can sometimes offer a modest improvement. However, the more effective solution is the use of a catalyst.
-
-
Absence or Inefficient Catalyst: The uncatalyzed reaction at neutral pH and low reactant concentrations is notoriously slow.[1]
-
Solution: The use of a nucleophilic catalyst is highly recommended to accelerate the reaction. Aniline is the classic catalyst for imine formation, but newer, more efficient catalysts are now available.[1][7][8][9]
-
Aniline and its Derivatives: Aniline accelerates the reaction by forming a more reactive Schiff base intermediate.[1][7][10] Electron-rich anilines, such as p-methoxyaniline, have shown superiority to aniline at neutral pH.[1]
-
Advanced Catalysts: For even greater rate enhancements, consider using catalysts like 5-methoxyanthranilic acid, 3,5-diaminobenzoic acid, 2-aminophenols, or 2-(aminomethyl)benzimidazoles, which can increase reaction rates by one to two orders of magnitude over the traditional aniline-catalyzed reaction.[11][12][13]
-
-
-
Reactant Structure and Concentration: The electronic and steric properties of your aldehyde/ketone and hydrazine partners significantly impact the reaction rate. Additionally, low reactant concentrations will inherently slow down a second-order reaction.
-
Solution:
-
Reactant Choice: If possible, choose reactants known for faster kinetics. Aldehydes are generally more reactive than ketones.[14] Aromatic aldehydes with electron-withdrawing groups can increase reactivity.[5] Hydrazines with neighboring acid/base groups can also accelerate the reaction.[5][15]
-
Concentration: If your biomolecule's stability permits, increasing the concentration of one or both reactants can drive the reaction forward. It's common to use the non-biomolecule reactant in excess.
-
-
Issue 2: Hydrolysis of the Hydrazone Linkage
Your hydrazone-linked conjugate forms successfully, but you observe its degradation over time, especially during purification or storage.
Potential Causes & Solutions:
-
pH-Dependent Instability: Hydrazone bonds are susceptible to hydrolysis, particularly in acidic conditions.[16][17][18] While more stable at neutral pH, some hydrolysis can still occur.[17] This pH-dependent lability is often exploited for drug delivery in the acidic environment of endosomes and lysosomes.[1][16]
-
Structural Factors: The stability of the hydrazone is influenced by the structure of the parent aldehyde/ketone and hydrazine.
-
Solution: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.[20] If instability is a persistent issue, consider redesigning your linker to incorporate an aromatic aldehyde.
-
Issue 3: Catalyst Toxicity in Cellular Applications
You want to perform hydrazone ligation in a cellular environment, but the required high concentrations of aniline are cytotoxic.[10][21]
Potential Causes & Solutions:
-
Inherent Toxicity of Aniline: Aniline and some of its derivatives can be toxic to cells, limiting their use in in vivo and cell-based assays.[10]
-
Solution:
-
Low-Toxicity Catalysts: Utilize newer, less toxic catalysts. Bifunctional amine buffers like 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine have been shown to be effective and have low toxicity to human cells.[22]
-
Intramolecular Catalysis: Employ a hydrazine scaffold, such as o-amino benzyl hydrazine, that is capable of intramolecular nucleophilic catalysis, thereby eliminating the need for an external catalyst.[21]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hydrazone formation and how does pH play a critical role?
A1: The formation of a hydrazone from a hydrazine and an aldehyde or ketone proceeds via a two-step mechanism. First, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate.[1][6] This is followed by an acid-catalyzed dehydration of the intermediate to yield the hydrazone.[1][6]
The pH is crucial because it influences both steps. At very low pH, the hydrazine nucleophile becomes protonated and unreactive.[1] At neutral or high pH, there is insufficient acid to effectively catalyze the dehydration of the hemiaminal intermediate, which becomes the rate-limiting step.[1][5] This is why the reaction is fastest in weakly acidic conditions (around pH 4.5).[1]
Mechanism of Hydrazone Formation
Caption: General mechanism of hydrazone formation.
Q2: How does aniline catalyze hydrazone formation?
A2: Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde or ketone to form a protonated Schiff base (an imine).[1][7] This intermediate is more electrophilic and thus more reactive towards the hydrazine nucleophile than the original carbonyl compound. The hydrazine then displaces the aniline from the Schiff base intermediate to form the final hydrazone product, regenerating the aniline catalyst in the process.[10]
Aniline Catalytic Cycle
Caption: Aniline catalysis of hydrazone formation.
Q3: Which analytical methods are suitable for monitoring the progress of my hydrazone ligation reaction?
A3: Several analytical techniques can be employed to monitor hydrazone formation:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. By separating the reactants from the product, you can quantify the extent of the reaction over time by integrating the peak areas.[7]
-
Mass Spectrometry (MS): Techniques like ESI-MS can be used to confirm the identity of the product and, in some setups, to follow the reaction kinetics by monitoring the ion intensities of the reactants and product.[2]
-
UV-Vis Spectrophotometry: If the hydrazone product has a unique absorbance maximum distinct from the reactants, you can monitor the increase in absorbance at that wavelength to follow the reaction progress.[11][23] This is often the case when one of the reactants is a chromophore or the resulting hydrazone creates a conjugated system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed mechanistic studies or when other methods are not suitable, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.[18]
Q4: How do structural modifications to the reactants affect the rate of hydrazone formation?
A4: The structure of both the carbonyl compound and the hydrazine play a significant role:
-
Carbonyl Partner:
-
Electronic Effects: Electron-withdrawing groups on an aromatic aldehyde increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates.[5]
-
Neighboring Groups: The presence of nearby acidic or basic groups can provide intramolecular catalysis, accelerating the dehydration step and significantly increasing the reaction rate at neutral pH.[5][15]
-
-
Hydrazine Partner:
-
Basicity: The nucleophilicity of the hydrazine is a key factor.
-
Neighboring Groups: Similar to the carbonyl partner, hydrazines with strategically placed groups that can assist in proton transfer during the transition state show enhanced reactivity.[24]
-
| Reactant Modification | Effect on Rate at pH 7.4 | Rationale |
| Carbonyl | ||
| Aromatic Aldehyde -> Aliphatic Aldehyde | Increase | Aliphatic aldehydes are generally more reactive.[24] |
| Electron-donating group on aryl ring | Decrease | Reduces electrophilicity of carbonyl carbon.[5] |
| Electron-withdrawing group on aryl ring | Increase | Increases electrophilicity of carbonyl carbon.[5] |
| Neighboring acid/base group | Significant Increase | Intramolecular catalysis of the rate-limiting dehydration step.[5] |
| Hydrazine | ||
| Neighboring proton-donating group | Increase | Can facilitate proton transfer in the transition state.[24] |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Hydrazone Formation at pH 7.4
This protocol describes a general method for conjugating a hydrazine-modified molecule to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-modified biomolecule (e.g., protein, peptide)
-
Hydrazine-functionalized small molecule (e.g., drug, fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Aniline (or a more efficient derivative like 5-methoxyanthranilic acid) stock solution in an organic co-solvent (e.g., DMF or DMSO)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aldehyde-modified biomolecule in PBS (pH 7.4) to a final concentration of 1-10 mg/mL (adjust based on solubility and experimental goals).
-
Dissolve the hydrazine-functionalized small molecule in a minimal amount of organic co-solvent (e.g., DMSO) and then dilute with PBS to the desired final concentration. A 5- to 10-fold molar excess over the biomolecule is common.
-
-
Prepare Catalyst Solution:
-
Prepare a stock solution of the catalyst (e.g., 1 M aniline) in DMF or DMSO.
-
-
Set up the Reaction:
-
In a reaction vessel, combine the biomolecule solution and the hydrazine solution.
-
Add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM. The final concentration of the organic co-solvent should ideally be kept below 10% (v/v) to avoid denaturation of the biomolecule.[11]
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the substrates and the catalyst used.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Once the reaction has reached the desired conversion, purify the conjugate using an appropriate method for your biomolecule (e.g., size-exclusion chromatography, dialysis) to remove excess small molecules and the catalyst.
-
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New organocatalyst scaffolds with high activity in promoting hydrazone and oxime formation at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrazone - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Methylquinoline-4-carbohydrazide
This guide provides a comprehensive framework for the development and validation of analytical methods for 2-Methylquinoline-4-carbohydrazide. As a crucial intermediate in the synthesis of potentially bioactive compounds, ensuring the purity, potency, and stability of this molecule is paramount.[1] This requires robust, reliable, and validated analytical methods. We will objectively compare two prominent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)—providing the scientific rationale behind protocol design and validation strategies.
The principles and procedures outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5] The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[6][7]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for quantifying active ingredients and impurities.[8] Its high resolution, sensitivity, and precision make it an ideal primary method for the assay of this compound.
Rationale for Method Selection
The choice of a reversed-phase HPLC (RP-HPLC) method is based on the physicochemical properties of this compound. The quinoline moiety imparts significant hydrophobicity and a strong UV chromophore, making it well-suited for retention on a C18 stationary phase and sensitive detection using a UV detector. This approach provides excellent specificity and is capable of separating the main analyte from potential starting materials, by-products, and degradation products.
Experimental Workflow: HPLC-UV Method
The following diagram outlines the logical flow of the HPLC-UV analysis from sample preparation to final result calculation.
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed HPLC Protocol
This protocol is a self-validating system. The initial System Suitability Test (SST) ensures the chromatographic system is performing adequately before any samples are analyzed.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/Vis Detector | Standard equipment for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for quinoline derivatives.[9] |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (60:40 v/v) | A common mobile phase for RP-HPLC, offering good peak shape and separation efficiency. pH control is crucial for ionizable compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Detection | UV at 225 nm | Wavelength selected based on UV scans of quinoline compounds for high sensitivity.[10] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
| System Suitability | Inject working standard (25 µg/mL) six times. | Verifies the precision and performance of the system before analysis. |
| SST Criteria | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak areas ≤ 2.0%. | These are standard acceptance criteria based on USP and ICH guidelines. |
Method Validation Data (Illustrative)
The validation of this HPLC method must be performed in accordance with ICH Q2(R2) guidelines to demonstrate its suitability.[8] The following table summarizes the required validation parameters and provides illustrative data with acceptance criteria.
| Parameter | Methodology | Acceptance Criteria | Illustrative Result |
| Specificity | Forced degradation (acid, base, peroxide, heat, light). Analyze stressed samples against an unstressed standard. | Peak must be pure and free from co-eluting degradants (assessed by PDA detector purity). | Peak purity angle is less than purity threshold. No interference at the analyte's retention time. |
| Linearity | Analyze 5 concentrations (e.g., 1-50 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | The interval between the upper and lower concentrations that demonstrate suitable precision, accuracy, and linearity. | 80-120% of the test concentration for assay. | 20 - 30 µg/mL |
| Accuracy | Spike placebo with analyte at 3 levels (80%, 100%, 120% of target conc.), 3 replicates each. Calculate % recovery. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | Repeatability: 6 determinations at 100% target conc. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope. | Report the value. | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope. | Report the value. Must be precise and accurate. | 0.3 µg/mL |
| Robustness | Deliberately vary parameters (flow rate ±10%, mobile phase composition ±2%, column temp ±5°C). | System suitability parameters must pass. No significant impact on results. | All variations met SST criteria. Results remained within 2% of nominal. |
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
HPTLC offers a high-throughput and cost-effective alternative to HPLC, particularly for routine quality control where multiple samples need to be analyzed simultaneously.
Rationale for Method Selection
The primary advantage of HPTLC is its parallel nature. Multiple standards and samples are chromatographed on the same plate, reducing analysis time and solvent consumption per sample. For a compound like this compound, which is expected to show strong UV absorbance or fluorescence, densitometric scanning provides accurate and precise quantification.
Experimental Workflow: HPTLC-Densitometry Method
The HPTLC workflow is distinct from HPLC, involving plate preparation, sample application, development, and scanning.
Caption: Workflow for HPTLC-Densitometry analysis.
Detailed HPTLC Protocol
| Parameter | Condition | Rationale |
| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 | Standard silica gel provides good separation for moderately polar compounds. F254 indicator allows visualization under UV light. |
| Sample Application | Band application using an automated applicator | Ensures precise volume application and uniform band shape, which is critical for accurate densitometry. |
| Mobile Phase | Toluene : Ethyl Acetate : Formic Acid (7:2:1, v/v/v) | A common solvent system for separating quinoline derivatives on silica gel. Formic acid improves peak shape. |
| Development | In a twin-trough chamber, saturated for 20 min, up to 80 mm | Chamber saturation ensures reproducible Rf values. A fixed migration distance maintains consistency. |
| Detection | Densitometric scanning at 225 nm | Scanning at the analyte's λmax provides maximum sensitivity for quantification. |
| Quantification | Polynomial regression of peak area vs. amount. | Often provides a better fit for HPTLC calibration curves compared to linear regression. |
Performance Comparison: HPLC-UV vs. HPTLC-Densitometry
The choice between HPLC and HPTLC depends on the specific analytical challenge, such as the number of samples, required sensitivity, and available resources. The following table provides an objective comparison based on typical performance characteristics.
| Performance Metric | HPLC-UV | HPTLC-Densitometry | Commentary |
| Resolution/Selectivity | Very High | Moderate to High | HPLC columns offer significantly higher theoretical plates, providing superior separation power for complex mixtures. |
| Sensitivity (LOQ) | Low (e.g., 0.1 - 1 µg/mL) | Moderate (e.g., 10 - 50 ng/band) | HPLC generally offers lower detection limits, making it more suitable for trace impurity analysis. |
| Precision (%RSD) | Excellent (Typically < 1.5%) | Good (Typically < 2.5%) | The automated, enclosed nature of HPLC leads to higher precision. |
| Accuracy (% Recovery) | Excellent (98-102%) | Good (95-105%) | Both methods can achieve high accuracy, but HPLC often shows less variability. |
| Sample Throughput | Sequential (one sample at a time) | Parallel (e.g., >15 samples/plate) | HPTLC has a clear advantage for high-volume routine testing. |
| Solvent Consumption | High (per sample) | Low (per sample) | HPTLC is a "greener" technique due to significantly lower solvent usage. |
| Cost per Sample | Higher | Lower | Includes instrument depreciation, consumables, and solvent costs. |
| Robustness | High | Moderate | HPLC methods are generally less sensitive to minor environmental changes (e.g., humidity) than HPTLC development. |
Conclusion
Both HPLC-UV and HPTLC-Densitometry are powerful and validatable techniques for the quantitative analysis of this compound.
-
HPLC-UV stands out as the preferred method for development, stability studies, and the analysis of complex samples where high resolution and sensitivity are critical. Its performance characteristics are well-established and universally accepted by regulatory agencies.
-
HPTLC-Densitometry is a highly efficient and economical alternative, perfectly suited for routine quality control, content uniformity, and screening large numbers of samples. Its high throughput and low environmental impact make it an attractive option for established products.
The ultimate choice of method must be based on a "fitness for purpose" evaluation, as described in regulatory guidelines.[4][6] Regardless of the method chosen, a thorough validation study following the principles outlined in ICH Q2(R2) is not merely a regulatory requirement but a fundamental component of ensuring data integrity and, ultimately, product quality and patient safety.[11][12]
References
- 1. lookchem.com [lookchem.com]
- 2. uspbpep.com [uspbpep.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of 2-Methylquinoline-4-carbohydrazide and Its Derivatives Against Standard Antimicrobial Agents
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, quinoline derivatives have emerged as a promising class of compounds. Their core scaffold is a versatile platform for synthetic modifications, leading to a wide array of molecules with potent antibacterial and antifungal activities. This guide provides a comparative analysis of 2-Methylquinoline-4-carbohydrazide and its related derivatives, juxtaposing their antimicrobial potential with established agents—the broad-spectrum antibacterial ciprofloxacin and the widely used antifungal fluconazole. This analysis is grounded in published experimental data and established methodologies to offer researchers, scientists, and drug development professionals a comprehensive overview of this promising chemical space.
Introduction to the Antimicrobial Candidates
This compound: This molecule belongs to the quinoline family, a class of heterocyclic compounds known for their diverse pharmacological activities. The presence of the carbohydrazide moiety at the 4-position of the 2-methylquinoline core is a key structural feature that has been explored for the synthesis of various derivatives with enhanced antimicrobial properties. While this compound serves as a foundational structure, its derivatives, often synthesized through condensation with various aldehydes and ketones, have shown significant antimicrobial potential. These compounds are being investigated for their ability to inhibit critical bacterial enzymes, with a primary focus on DNA gyrase.[1][2][3]
Ciprofloxacin: A second-generation fluoroquinolone, ciprofloxacin is a broad-spectrum antibiotic with potent activity against a wide range of Gram-negative and Gram-positive bacteria.[4] Its established mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This disruption of DNA synthesis ultimately leads to bacterial cell death. Ciprofloxacin is a widely used clinical agent and serves as a benchmark for evaluating new antibacterial compounds.
Fluconazole: A member of the triazole class of antifungal agents, fluconazole is effective against a variety of yeast and fungal pathogens. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.
Mechanism of Action: A Tale of Two Targets
The antimicrobial activity of quinoline derivatives, including this compound, is predominantly attributed to their ability to interfere with bacterial DNA replication. The primary target is DNA gyrase, a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[2][3] This mechanism is shared with fluoroquinolones like ciprofloxacin.
In contrast, fluconazole's antifungal activity stems from its targeted disruption of fungal cell membrane synthesis. By inhibiting lanosterol 14-α-demethylase, it prevents the formation of ergosterol, a vital component that maintains the fluidity and integrity of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane function, leading to the inhibition of fungal growth.
Caption: Comparative Mechanisms of Action.
Comparative Antimicrobial Spectrum and Potency
To provide a clear comparison, the following table summarizes the known antimicrobial spectrum and, where available, the Minimum Inhibitory Concentration (MIC) values for derivatives of this compound, ciprofloxacin, and fluconazole against a selection of clinically relevant microorganisms. It is important to note that the data for the quinoline carbohydrazide derivatives are from various studies on different derivatives and may not be directly comparable.
| Microorganism | This compound Derivatives (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 0.75 - 64[5] | 0.12 - 2 | Not Applicable |
| Methicillin-resistant S. aureus (MRSA) | 0.75 - >100[5] | 0.5 - >100 | Not Applicable |
| Enterococcus faecalis | 3.9 - 125[6] | 0.25 - 8 | Not Applicable |
| Gram-Negative Bacteria | |||
| Escherichia coli | >50 (generally less active) | ≤0.008 - 2 | Not Applicable |
| Pseudomonas aeruginosa | 3.9 - 125 | 0.03 - 8 | Not Applicable |
| Klebsiella pneumoniae | 0.98 - 50[6] | 0.03 - 4 | Not Applicable |
| Fungi | |||
| Candida albicans | 62.5 - 125 | Not Applicable | 0.25 - 16 |
| Aspergillus niger | 15.63 - 62.5 | Not Applicable | >64 |
| Cryptococcus neoformans | 15.6[7] | Not Applicable | 0.12 - 16 |
Analysis of Antimicrobial Performance:
-
This compound Derivatives: The available data suggests that derivatives of this compound exhibit a broad spectrum of antimicrobial activity. Notably, certain derivatives have demonstrated potent activity against Gram-positive bacteria, including challenging pathogens like MRSA.[5] Their efficacy against Gram-negative bacteria appears to be more variable, with some studies indicating lower activity. Antifungal activity has also been observed, particularly against Cryptococcus neoformans and some Candida and Aspergillus species.[7] The wide range in reported MIC values highlights the significant impact of structural modifications on the potency and spectrum of these derivatives.
-
Ciprofloxacin: As a well-established antibiotic, ciprofloxacin displays excellent potency against a wide range of Gram-negative bacteria, including E. coli and P. aeruginosa. Its activity against Gram-positive bacteria is generally good, although resistance in strains like MRSA is a significant clinical concern.
-
Fluconazole: Fluconazole is a mainstay in antifungal therapy, with good activity against most Candida species and Cryptococcus neoformans. It is, however, less effective against mold species such as Aspergillus niger.
Experimental Protocol: A Guide to Comparative Antimicrobial Susceptibility Testing
To ensure the scientific integrity and reproducibility of comparative analyses, standardized methodologies are paramount. The following section outlines a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as a this compound derivative, against a panel of microorganisms using the broth microdilution method, as guided by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Comparator agents (e.g., Ciprofloxacin, Fluconazole)
-
Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the test and comparator compounds and dissolve them in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the microorganisms (typically ≤1%).
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the microbial strain.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). This can be verified using a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth (CAMHB or RPMI-1640) to achieve the final desired test concentration in the microtiter plate wells (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast).
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the prepared antimicrobial stock solution (at a starting concentration, e.g., 256 µg/mL) to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Wells in column 11 should serve as a growth control (broth and inoculum only), and wells in column 12 as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well (except the sterility control wells).
-
Cover the plates and incubate at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Caption: Broth Microdilution Experimental Workflow.
Concluding Remarks and Future Directions
The exploration of this compound and its derivatives reveals a promising avenue for the discovery of new antimicrobial agents. The available evidence suggests that this class of compounds possesses a broad spectrum of activity, with particular potential against Gram-positive bacteria, including resistant strains. Their likely mechanism of action, the inhibition of DNA gyrase, aligns with a proven strategy for antibacterial drug development.
However, this comparative analysis also underscores the need for more focused research. To fully understand the therapeutic potential of this compound itself, comprehensive studies are required to determine its specific MIC values against a wide panel of clinically relevant bacteria and fungi. Furthermore, detailed mechanistic studies are necessary to definitively confirm its molecular target(s) and to elucidate the structure-activity relationships that govern its potency and spectrum. Direct, head-to-head comparative studies with established agents like ciprofloxacin and fluconazole under standardized conditions would provide invaluable data for its continued development.
For researchers and drug development professionals, the quinoline carbohydrazide scaffold represents a fertile ground for the design and synthesis of novel antimicrobial candidates. The insights provided in this guide, from the comparative analysis of antimicrobial activity to the detailed experimental protocols, are intended to facilitate these endeavors and contribute to the critical mission of overcoming antimicrobial resistance.
References
- 1. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quinoline Purification: A Comparative Analysis of Efficacy
For researchers, scientists, and professionals in drug development, the purity of quinoline and its derivatives is paramount. As a foundational scaffold in numerous pharmaceuticals, the presence of impurities can significantly impact biological activity, toxicity, and overall therapeutic efficacy. This guide provides an in-depth comparison of common quinoline purification techniques, moving beyond mere protocols to elucidate the scientific rationale behind choosing the most appropriate method for your specific research needs. We will explore distillation, crystallization via salt formation, and various chromatographic methods, offering experimental insights and comparative data to inform your purification strategy.
The Challenge of Quinoline Purity: Understanding Common Impurities
Quinoline is often synthesized via methods like the Skraup or Doebner-von Miller reactions, which, while effective, are notorious for producing a complex mixture of byproducts.[1][2] The primary impurities often encountered include:
-
Unreacted Starting Materials: Such as aniline and nitrobenzene.[3]
-
Tarry Byproducts: Resulting from the polymerization of intermediates under harsh acidic and high-temperature conditions.[4]
-
Isomeric Impurities: Particularly when using substituted anilines, leading to regioisomers that can be challenging to separate.[3]
-
Oxidation Products: Quinoline and its derivatives can yellow or brown upon exposure to air and light, indicating the formation of trace oxidized impurities.
The choice of purification technique is therefore critically dependent on the nature and concentration of these impurities, the desired final purity, the scale of the purification, and available resources.
Comparative Analysis of Quinoline Purification Techniques
Here, we compare the most effective methods for quinoline purification, evaluating their principles, applications, and relative advantages and disadvantages.
| Purification Technique | Principle | Primary Application | Key Advantages | Key Disadvantages |
| Steam Distillation | Separation of volatile compounds from non-volatile substances in the presence of steam. | Initial purification of crude quinoline from tarry residues and non-volatile starting materials after synthesis (e.g., Skraup reaction).[4] | Excellent for removing non-volatile impurities and tars.[4] Cost-effective for large-scale initial cleanup. | Not effective for separating compounds with similar boiling points. Can be energy-intensive. |
| Vacuum Distillation | Lowering the boiling point of liquids by reducing the pressure, allowing for distillation at lower temperatures. | Purification of thermally sensitive quinoline derivatives and removal of non-volatile impurities.[3] | Prevents thermal degradation of sensitive compounds. Effective for separating liquids with significantly different boiling points. | Requires specialized equipment (vacuum pump, manometer). Not ideal for separating close-boiling isomers. |
| Crystallization via Salt Formation (e.g., Picrate, Hydrochloride) | Conversion of the basic quinoline into a salt with a specific acid, which is then purified by recrystallization. The pure salt is subsequently converted back to the free base. | High-purity applications where specific impurities need to be selectively removed. | Highly selective, often yielding very pure product. Can be used to solidify oily products.[5] | Involves multiple steps (salt formation, recrystallization, liberation of free base), which can lower the overall yield. Requires stoichiometric use of acids and bases. |
| Column Chromatography (Normal & Reversed-Phase) | Separation based on the differential partitioning of compounds between a stationary phase (e.g., silica, alumina) and a mobile phase. | Versatile method for separating a wide range of impurities, including isomers and closely related compounds. | High resolving power, capable of separating complex mixtures. Adaptable to various scales (from milligrams to kilograms). | Can be time-consuming and solvent-intensive. Basic quinoline can interact strongly with acidic silica gel, leading to tailing or decomposition.[3] |
| Preparative High-Performance Liquid Chromatography (HPLC) | A high-resolution form of column chromatography using high pressure to force the solvent through columns packed with fine particles. | Final polishing step for achieving very high purity, especially for separating challenging isomers or for purifying small quantities of valuable compounds.[6][7] | Exceptional resolving power for difficult separations.[6] Amenable to automation. | Limited sample loading capacity. High cost of instrumentation and solvents. Not typically used for large-scale purification. |
| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique that uses no solid support, avoiding irreversible adsorption. | Purification of complex mixtures and compounds prone to degradation on solid stationary phases.[3][8] | Eliminates irreversible adsorption and sample decomposition.[3] Good for separating polar compounds. | Requires specialized equipment. Can be less efficient for separating compounds with very similar partition coefficients. |
Experimental Protocols and Methodologies
Steam Distillation for Crude Quinoline Purification
This method is particularly effective for the initial cleanup of a crude quinoline product from a Skraup synthesis.[4]
Principle: Quinoline is steam-volatile, meaning it can be distilled at a temperature below its boiling point by passing steam through the reaction mixture. Non-volatile tars and inorganic salts remain in the distillation flask.[4]
Protocol:
-
Following the completion of the Skraup reaction, allow the mixture to cool.
-
Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.
-
Set up a steam distillation apparatus, ensuring a steady flow of steam from a steam generator into the flask containing the crude quinoline mixture.
-
Collect the distillate, which will be a milky emulsion of quinoline and water.
-
Continue the distillation until the distillate runs clear.
-
The quinoline can then be separated from the aqueous layer using a separatory funnel. Further extraction of the aqueous layer with an organic solvent like dichloromethane can increase the yield.
Caption: Workflow for Steam Distillation of Crude Quinoline.
Purification via Picrate Salt Formation
This method is excellent for achieving high purity by leveraging the basicity of the quinoline nitrogen to form a crystalline picrate salt.
Principle: Quinoline reacts with picric acid to form a stable, crystalline salt, quinoline picrate. This salt can be easily recrystallized to remove impurities that do not form picrate salts. The purified picrate is then treated with a base to regenerate the pure quinoline.
Protocol:
-
Dissolve the crude quinoline in a minimal amount of 95% ethanol.
-
In a separate flask, prepare a saturated solution of picric acid in 95% ethanol.
-
Slowly add the picric acid solution to the quinoline solution with stirring. Yellow crystals of quinoline picrate will precipitate.
-
Cool the mixture in an ice bath to maximize crystal formation and then collect the crystals by vacuum filtration.
-
Recrystallize the quinoline picrate from a suitable solvent, such as acetonitrile or ethanol, to further enhance purity.
-
To liberate the pure quinoline, suspend the purified picrate crystals in water and add a strong base (e.g., 10% NaOH solution) until the solution is alkaline.
-
The quinoline will separate as an oil. Extract the pure quinoline with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Caption: Purification of Quinoline via Picrate Salt Formation.
Column Chromatography
Column chromatography is a highly versatile technique for purifying quinoline derivatives, especially for removing isomers or other closely related impurities.
Principle: The separation is based on the differential adsorption of the components of the mixture onto a solid stationary phase (e.g., silica gel or alumina) and their varying solubility in the mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: Standard silica gel is acidic and can cause strong adsorption or even decomposition of basic quinoline derivatives.[3] To mitigate this, either a basic modifier like triethylamine (0.5-2%) is added to the eluent, or a less acidic stationary phase like neutral or basic alumina is used.[3]
-
Mobile Phase: A solvent system of hexane and ethyl acetate is a common starting point. The polarity is gradually increased to elute the compounds from the column. The ideal starting polarity should give the target compound an Rf value of approximately 0.2-0.3 on a TLC plate.
Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude quinoline derivative in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: General Workflow for Column Chromatography Purification.
Purity Assessment: A Comparative Overview
Once a purification protocol is complete, it is essential to accurately determine the purity of the final product. HPLC, GC-MS, and qNMR are powerful techniques for this purpose.[9]
| Analytical Technique | Principle | Key Advantages | Key Disadvantages |
| HPLC-MS | Separation based on polarity, with detection by mass spectrometry. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Provides structural information on impurities. | Matrix effects can influence ionization. May require derivatization for some compounds. |
| GC-MS | Separation of volatile compounds based on their boiling points, with detection by mass spectrometry. | High resolution for volatile and semi-volatile impurities. Established and robust technique. | Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Highly accurate and precise. Does not require a reference standard of the analyte. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Expert Insight: For comprehensive characterization, HPLC and GC-MS can be used as complementary techniques. HPLC is often preferred for routine quality control due to its versatility and high throughput, while GC-MS is invaluable for its high sensitivity in detecting trace volatile impurities. qNMR serves as a primary method for obtaining a highly accurate purity value without the need for a specific reference standard.[9]
Conclusion
The selection of an appropriate quinoline purification technique is a critical decision that directly impacts the quality of research and the viability of drug development projects. There is no single "best" method; the optimal choice depends on a careful consideration of the starting material's impurity profile, the desired final purity, the scale of the operation, and the available resources.
-
Steam distillation is an excellent and cost-effective choice for the initial bulk purification of crude quinoline from non-volatile tars.
-
Crystallization via salt formation offers a pathway to very high purity for specific applications, albeit with a potential trade-off in yield.
-
Column chromatography provides the versatility and resolving power needed to tackle complex mixtures and isomeric impurities.
-
For the highest purity standards, especially on a smaller scale, preparative HPLC is the gold standard.
By understanding the underlying principles and the practical nuances of each technique, researchers can design a rational and efficient purification strategy, ensuring the integrity of their scientific endeavors.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro and In Silico Analysis of 2-Methylquinoline-4-carbohydrazide Activity
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. For researchers, scientists, and drug development professionals, the strategic integration of computational and experimental methodologies is not merely an option but a cornerstone of efficient and insightful research. This guide provides an in-depth comparison of in vitro and in silico approaches to characterizing the biological activity of 2-Methylquinoline-4-carbohydrazide, a heterocyclic compound belonging to the quinoline class known for its diverse pharmacological potential.[1]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anticancer to antimicrobial.[1][2][3][4] The carbohydrazide moiety is also a versatile functional group known to be a key pharmacophore in many biologically active compounds. The combination of these two in this compound suggests a high potential for therapeutic relevance, making it an excellent subject for a dual-pronged analytical approach.
This guide will navigate the causality behind experimental and computational choices, present detailed protocols, and offer a framework for interpreting and synergizing the data obtained from both realms.
The Synergy of Predictive and Empirical Analysis
The core principle of this integrated approach is the symbiotic relationship between predictive in silico modeling and empirical in vitro testing. In silico analysis, leveraging the power of computational chemistry and bioinformatics, allows for rapid, cost-effective screening and hypothesis generation.[5][6] It enables the prediction of a molecule's pharmacokinetic properties (ADMET) and its potential interactions with biological targets.[7][8][9] This predictive power helps to prioritize experimental efforts, focusing on the most promising avenues of inquiry.
Conversely, in vitro assays provide the tangible, biological validation of these computational predictions. These experiments, conducted on isolated cells, proteins, or microorganisms, are the first empirical test of a compound's activity and are indispensable for confirming its biological relevance.[10] The data generated from in vitro studies can, in turn, be used to refine and improve the accuracy of future in silico models, creating a powerful feedback loop that accelerates the drug discovery process.
In Silico Analysis: The Predictive Blueprint
The initial exploration of this compound's potential begins in the computational domain. This phase is designed to be a wide-net screening to formulate specific, testable hypotheses.
Workflow for In Silico Analysis
Caption: In silico workflow for this compound analysis.
Step-by-Step In Silico Protocol
-
Molecule Preparation and Property Prediction:
-
Action: The 2D structure of this compound is converted into a 3D conformation using software like ChemDraw or Marvin Sketch. This 3D structure is then energy-minimized to obtain a stable, low-energy conformation.
-
Causality: A realistic 3D structure is crucial for accurate docking and interaction analysis. Energy minimization removes steric strain and finds a more likely bioactive conformation.
-
ADMET Prediction: The molecule is screened for drug-likeness using criteria such as Lipinski's Rule of Five.[5] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted using servers like SwissADME or OSIRIS Property Explorer. This step flags potential liabilities early on.[7][8]
-
-
Target Identification:
-
Action: A thorough literature search is conducted for known biological targets of quinoline and carbohydrazide derivatives. Databases such as PDB (Protein Data Bank) are queried to find available 3D structures of potential protein targets.[5] For instance, based on the activities of similar compounds, potential targets could include bacterial enzymes like DNA gyrase or topoisomerase, or cancer-related kinases.[11][12][13]
-
Causality: This step is critical for a structure-based drug design approach. Identifying relevant, validated targets ensures that the computational efforts are biologically meaningful.
-
-
Molecular Docking:
-
Action: Molecular docking simulations are performed using software like AutoDock or Schrödinger Maestro to predict the binding mode and affinity of this compound to the active site of the identified target proteins.[11][12][14]
-
Causality: Docking predicts the most favorable binding orientation of the ligand within the protein's active site and provides a scoring function to estimate the binding affinity (e.g., in kcal/mol).[15][16] This allows for the ranking of potential targets and provides insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) driving the binding.
-
Expected In Silico Data Summary
| Parameter | Predicted Value/Outcome | Implication |
| Molecular Weight | 201.23 g/mol | Fulfills Lipinski's rule (<500) |
| LogP | (Predicted Value) | Indicates lipophilicity and potential for membrane permeability |
| H-bond Donors/Acceptors | (Predicted Counts) | Influences binding interactions and solubility |
| Toxicity Prediction | Low/Medium/High Risk | Early flag for potential safety issues |
| Docking Score (kcal/mol) | (e.g., -7.0 to -10.0) | A lower score suggests stronger binding affinity to the target.[15] |
| Key Interacting Residues | (e.g., ASP121, LYS78) | Identifies the specific amino acids crucial for binding |
In Vitro Analysis: The Empirical Validation
Based on the in silico hypotheses, a targeted set of in vitro experiments is designed to validate the predicted biological activities. For this compound, we will focus on two commonly reported activities for quinoline derivatives: antimicrobial and anticancer.[2][8][13][17]
Workflow for In Vitro Analysis
Caption: In vitro workflow for this compound validation.
Protocol 1: Antimicrobial Activity Assessment (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).[8][9]
-
Preparation of Stock Solution: A stock solution of the synthesized and purified compound is prepared in a suitable solvent (e.g., DMSO).[18]
-
Bacterial Culture: The test bacteria are cultured in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Serial Dilution: In a 96-well microtiter plate, serial dilutions of the compound are prepared in the broth.
-
Inoculation: Each well is inoculated with a standardized concentration of the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]
Causality: This method provides a quantitative measure of the compound's bacteriostatic activity. The use of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria gives an initial indication of the spectrum of activity.
Protocol 2: Anticancer Activity Assessment (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).[17][19][20][21][22]
-
Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the cell viability and the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3][19]
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.
Expected In Vitro Data Summary
| Assay | Parameter | Expected Result | Interpretation |
| Antimicrobial | MIC (µg/mL) | (e.g., 16-64 µg/mL) | Lower values indicate higher potency against the tested strain.[9] |
| Anticancer | IC₅₀ (µM) | (e.g., 5-50 µM) | Lower values indicate greater cytotoxic potential against the cancer cell line.[3][19] |
Bridging the Gap: Correlating In Silico and In Vitro Data
The true scientific value is unlocked when we synthesize the findings from both methodologies.
-
Positive Correlation: If in silico docking predicted a strong binding affinity of this compound to a bacterial DNA gyrase, and the in vitro MIC assay showed potent antibacterial activity, this provides strong evidence for the compound's mechanism of action. Further in vitro enzyme inhibition assays would be a logical next step.
-
Discrepancies and Refinements: If a high docking score does not translate to potent in vitro activity, this could be due to several factors not accounted for in the initial in silico model, such as poor cell permeability, rapid metabolism, or efflux pump activity. This discrepancy provides valuable information for refining the computational model and guiding the design of future analogs with improved pharmacokinetic properties.
For instance, a study on quinoline derivatives as potential inhibitors of enzymes relevant to neurodegenerative diseases showed that in silico analyses successfully highlighted potent inhibitors, which was subsequently confirmed by in vitro assays.[10] Similarly, research on quinoline derivatives as antimicrobial agents used molecular docking to predict interactions with the peptide deformylase enzyme, and these predictions were supported by in vitro MIC and FIC (Fractional Inhibitory Concentration) values.[8][9]
Potential Signaling Pathway Involvement
Based on the common mechanisms of quinoline derivatives, this compound could potentially interfere with key cellular signaling pathways. For example, in cancer, many quinoline-based compounds act as kinase inhibitors.[3]
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Conclusion
The analysis of this compound activity serves as a compelling case study for the power of integrating in silico and in vitro methodologies. The predictive insights from computational analysis provide a rational basis for designing focused, efficient, and cost-effective laboratory experiments. In turn, the empirical data from in vitro assays deliver the essential biological validation and reveal the nuances that computational models may not capture. By embracing this synergistic workflow, researchers can accelerate the discovery and development of novel therapeutic agents, moving with greater confidence from molecular concept to clinical potential.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. In silico design of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 20. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Evolving Landscape of Quinoline Carbohyrazides: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile framework for functionalization, leading to a diverse array of biological activities.[3] Among the numerous quinoline derivatives, the carbohydrazide class has garnered significant attention for its broad therapeutic potential, including anticancer, antimicrobial, and antiviral activities.[4][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline carbohydrazide derivatives, offering insights into the rational design of more potent and selective drug candidates. We will delve into the key structural modifications that govern their biological effects, compare their performance across different therapeutic areas, and provide detailed experimental protocols for their synthesis and evaluation.
The Quinoline Carbohyrazide Scaffold: A Privileged Motif
The fundamental structure of a quinoline carbohydrazide consists of a quinoline ring linked to a hydrazide moiety (-CO-NH-NH2). This core can be extensively modified at several key positions, profoundly influencing its interaction with biological targets. The primary points of diversification include:
-
The Quinoline Core: Substitutions on the benzene or pyridine ring of the quinoline nucleus can modulate lipophilicity, electronic properties, and steric hindrance, all of which are critical for target binding.
-
The Hydrazide Linker: The hydrazide group can be further derivatized, most commonly as hydrazones through condensation with various aldehydes or ketones. This introduces a wide range of substituents that can explore different binding pockets of a target protein.
-
The Terminal Group: The nature of the group at the terminus of the hydrazone chain is a crucial determinant of activity and selectivity.
The inherent chemical reactivity of the hydrazide and the diverse chemistry of the quinoline ring system allow for the creation of large and structurally diverse compound libraries, making this scaffold particularly attractive for drug discovery campaigns.[7]
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of quinoline carbohydrazide derivatives is exquisitely sensitive to their substitution patterns. Below, we compare the SAR of these compounds in two major therapeutic areas: oncology and infectious diseases.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoline carbohydrazide derivatives have demonstrated significant potential as anticancer agents, often by targeting critical enzymes and signaling pathways involved in tumor growth and proliferation.[4][8]
A key strategy in enhancing the anticancer potency of these derivatives involves the introduction of an acrylamide moiety, which can act as a Michael acceptor and form covalent bonds with target proteins, such as EGFR kinase.[9][10] For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown potent cytotoxic efficacy against the MCF-7 breast carcinoma cell line.[11] The SAR of these hybrids reveals that:
-
Substitution on the Acrylamide Phenyl Ring: The position and nature of substituents on the phenyl ring of the acrylamide moiety significantly impact activity. Electron-donating groups, such as methoxy, and electron-withdrawing groups, like halogens, at different positions can modulate the reactivity of the Michael acceptor and the overall shape of the molecule, leading to varied potencies.[11]
-
The Quinoline Moiety: The quinoline portion of the molecule is believed to contribute to apoptosis induction, complementing the kinase inhibition activity of the acrylamide warhead.[9]
The general synthetic scheme for these potent anticancer agents involves the reaction of a quinoline-4-carbohydrazide with a substituted acryloyl chloride.
Table 1: Comparative Anticancer Activity of Quinoline Carbohyrazide-Acrylamide Hybrids against MCF-7 Cells
| Compound | Substitution on Acrylamide Phenyl Ring | IC50 (µM) | Reference |
| 6a | 4-Methoxy | 3.39 | [11] |
| 6b | 4-Chloro | 5.94 | [11] |
| 6h | 3,4,5-Trimethoxy | 2.71 | [11] |
| Doxorubicin | (Reference Drug) | 6.18 | [11] |
Antimicrobial Activity: A Renewed Hope Against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens has created an urgent need for novel antimicrobial agents.[12] Quinoline carbohydrazides have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria.[5][13]
The SAR for antibacterial activity often highlights the importance of the hydrazone moiety. The condensation of the parent quinoline carbohydrazide with various aromatic aldehydes introduces a diverse range of substituents that can influence antibacterial potency. Key findings include:
-
Substituents on the Benzaldehyde Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., hydroxyl, methoxy) on the benzaldehyde ring can significantly affect the minimum inhibitory concentration (MIC). For example, some studies have shown that halogenated derivatives exhibit enhanced activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on both the quinoline and the terminal phenyl ring, plays a crucial role in its ability to penetrate the bacterial cell wall.
Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting essential bacterial enzymes, such as dihydrofolate reductase.[5]
Table 2: Comparative Antibacterial Activity of Quinoline Carbohyrazide Derivatives
| Compound | Terminal Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 12c | 3-Chlorobenzylidene | Moderate Activity | Moderate Activity | [6] |
| 12g | 4-Fluorobenzylidene | Moderate Activity | Moderate Activity | [6] |
| 12k | 3-Methoxybenzylidene | Moderate Activity | Moderate Activity | [6] |
Note: The referenced study indicated moderate activity without specifying exact MIC values in the abstract.
Experimental Protocols
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative quinoline carbohydrazide and a common assay for evaluating its anticancer activity.
Synthesis of a Quinoline Carbohyrazide Derivative
This protocol describes the synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which have been evaluated for anti-HIV and antibacterial activities.[6]
Workflow for the Synthesis of Quinoline Carbohyrazide Derivatives
Caption: General synthetic workflow for quinoline carbohydrazide derivatives.
Step-by-Step Protocol:
-
Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:
-
A mixture of aniline and diethyl malonate is added dropwise to refluxing diphenyl ether over a period of 10 minutes.
-
The reaction mixture is refluxed for an additional 20 minutes.
-
After cooling, the solid product is collected by filtration, washed with petroleum ether, and recrystallized from ethanol.
-
-
Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide:
-
A mixture of the ethyl ester from the previous step and hydrazine hydrate in ethanol is refluxed for 6 hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.
-
-
Synthesis of N'-Arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide:
-
A solution of the carbohydrazide and a substituted aromatic aldehyde in ethanol containing a catalytic amount of glacial acetic acid is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline carbohydrazide derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The structure-activity relationship studies of quinoline carbohydrazide derivatives have provided valuable insights for the design of potent therapeutic agents. The versatility of this scaffold allows for fine-tuning of its pharmacological properties to achieve desired activity and selectivity. For anticancer applications, the development of hybrid molecules incorporating a reactive moiety like acrylamide has proven to be a successful strategy.[9][10] In the realm of infectious diseases, the exploration of diverse substituents on the hydrazone portion continues to yield promising candidates against drug-resistant pathogens.[12]
Future research should focus on elucidating the precise molecular targets of these compounds through techniques such as proteomics and genetic screening. A deeper understanding of their mechanism of action will enable more rational and targeted drug design. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the quinoline carbohydrazide scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]
- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline-Based DNA-Gyrase Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies of quinoline-based DNA-gyrase inhibitors. It is designed for researchers, scientists, and drug development professionals seeking to evaluate and compare the binding affinities and interaction patterns of potential antibacterial agents targeting DNA gyrase. By integrating theoretical principles with a detailed, field-proven experimental workflow, this document serves as a practical resource for in-silico drug discovery and lead optimization.
Introduction: The Critical Role of DNA Gyrase in Bacterial Survival
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] This enzyme is a well-established and highly validated target for antibacterial drugs.[2] Quinolones, a major class of antibiotics, exert their bactericidal effects by inhibiting DNA gyrase, leading to the stabilization of a DNA-enzyme complex and subsequent double-stranded DNA breaks.[3][4][5] The rise of antibiotic resistance, however, necessitates the discovery of novel and more effective DNA gyrase inhibitors.[6]
This guide will focus on the comparative docking analysis of two prominent fluoroquinolones, Ciprofloxacin and Moxifloxacin , against DNA gyrase. As a point of comparison, we will also include Novobiocin , an aminocoumarin antibiotic that inhibits DNA gyrase through a different mechanism, targeting the ATPase activity of the GyrB subunit.[1] This comparative approach allows for a nuanced understanding of the structure-activity relationships of quinolone-based inhibitors and provides a benchmark against a distinct class of gyrase inhibitors.
Understanding the Mechanism: How Quinolones Inhibit DNA Gyrase
Quinolones bind to a pocket formed by both the DNA and the DNA gyrase enzyme, specifically at the interface of the GyrA subunits.[3][5] This binding stabilizes the transient double-strand DNA break created by the enzyme, preventing the re-ligation of the DNA strands.[1][5] This leads to an accumulation of DNA damage and ultimately, cell death.[1][3] The interaction is often mediated by a magnesium ion, which forms a bridge between the quinolone molecule and specific amino acid residues within the enzyme's active site.[3]
Experimental Workflow: A Step-by-Step Protocol for Comparative Docking
This section details the complete computational workflow for a comparative docking study using AutoDock Vina, a widely used and effective open-source docking program.
Rationale Behind Experimental Choices
The selection of AutoDock Vina is based on its accuracy, speed, and ease of use in predicting the binding affinity and conformation of small molecules to macromolecular targets. The choice of Escherichia coli DNA gyrase (PDB ID: 2XCT) provides a well-characterized structure for docking studies of broad-spectrum antibiotics. Ciprofloxacin and Moxifloxacin are chosen as representative fluoroquinolones with extensive clinical use, while Novobiocin serves as a valuable alternative for comparison due to its different binding site and mechanism of action.
Mandatory Visualization: Experimental Workflow Diagram
References
- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. m.youtube.com [m.youtube.com]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Novobiocin | C31H36N2O11 | CID 54675769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
A Comparative Guide to the Cytotoxic Effects of 2-(Quinoline-4-carbonyl)hydrazide Hybrids on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has consistently demonstrated significant potential in the development of anticancer drugs.[1][2][3] This guide provides a comprehensive analysis of a promising new class of compounds: 2-(quinoline-4-carbonyl)hydrazide hybrids. We will delve into their cytotoxic effects against various cancer cell lines, compare their performance with established chemotherapeutics, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially advance this novel class of anticancer agents.
The Rationale for Quinoline-Hydrazide Hybrids in Oncology
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including several anticancer agents.[2][4] Its rigid, planar structure allows for effective interaction with biological targets such as DNA and various enzymes.[5] The hydrazide-hydrazone moiety is also a well-recognized pharmacophore, contributing to a wide range of biological activities, including anticancer effects.[3][4] The hybridization of these two pharmacophores into a single molecular entity presents a compelling strategy for the development of novel anticancer agents with potentially enhanced potency and unique mechanisms of action.
Comparative Cytotoxicity Profiling
A critical step in the evaluation of any potential anticancer agent is the determination of its cytotoxic activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
Recent studies have synthesized and evaluated a series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids for their cytotoxic efficacy against the MCF-7 human breast adenocarcinoma cell line.[1][6][7] The results, summarized in the table below, demonstrate that several of these hybrids exhibit potent cytotoxic effects, with some surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[1][6][7]
| Compound ID | R-group on Acrylamide Moiety | Cancer Cell Line | IC50 (µM)[6][7] | Comparative IC50 (µM) - Doxorubicin[6][7] |
| 6a | 4-methylphenyl | MCF-7 | 3.39 | 6.18 |
| 6b | 4-methoxyphenyl | MCF-7 | 5.94 | 6.18 |
| 6h | 4-nitrophenyl | MCF-7 | 2.71 | 6.18 |
| 6i | 2-nitrophenyl | MCF-7 | 8.77 | 6.18 |
| 6d | 3,4,5-trimethoxyphenyl | MCF-7 | 17.10 | 6.18 |
| 5 | Furan | MCF-7 | 12.47 | 6.18 |
Notably, compound 6h , bearing a 4-nitrophenyl group, emerged as the most potent hybrid with an IC50 value of 2.71 µM, which is more than twofold lower than that of Doxorubicin against the same cell line.[6][7] This highlights the significant potential of this particular derivative. In contrast, compounds with electron-donating groups (e.g., 4-methylphenyl in 6a and 4-methoxyphenyl in 6b ) also showed strong activity, suggesting a complex structure-activity relationship that warrants further investigation.[6]
Unraveling the Mechanism of Action: Beyond Cytotoxicity
Understanding the molecular mechanisms by which these hybrids exert their cytotoxic effects is crucial for their rational development as therapeutic agents. Investigations into the most potent compounds from the series have revealed a multi-faceted mechanism of action, primarily centered on the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).
Targeting the Epidermal Growth Factor Receptor (EGFR) Kinase
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[7]
The most active 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, 6a and 6h , were evaluated for their ability to inhibit EGFR kinase activity.[1][6] The results were compelling, with compound 6h demonstrating potent EGFR inhibitory activity (IC50 = 0.22 µM), nearly equipotent to the standard EGFR inhibitor, Lapatinib (IC50 = 0.18 µM).[1][6] This suggests that the cytotoxic effects of these hybrids are, at least in part, mediated by their ability to block the EGFR signaling pathway.
Signaling Pathway: EGFR Inhibition by 2-(Quinoline-4-carbonyl)hydrazide Hybrids
Caption: EGFR signaling pathway and points of intervention by compound 6h.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. Further mechanistic studies on compound 6h revealed that it provokes apoptosis in MCF-7 cells.[1][6] This was evidenced by an 18.1-fold increase in the accumulation of apoptotic cells compared to the control.[6] The pro-apoptotic effect of 6h is further supported by its ability to upregulate the expression of the tumor suppressor protein p53 and the initiator caspase 9 by 7.4- and 8.7-fold, respectively.[1][6]
In addition to inducing apoptosis, compound 6h was also found to halt the cell cycle at the G1 phase, further contributing to its antiproliferative effects.[1][6]
Experimental Protocols for Validation
To facilitate further research and validation of these promising compounds, we provide detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for evaluating the cytotoxic effects of novel compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the 2-(quinoline-4-carbonyl)hydrazide hybrids and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
-
Protocol:
-
Plate cells and treat with compounds as described for the MTT assay.
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and diaphorase).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed and treat cells in a suitable culture vessel (e.g., 6-well plate).
-
After treatment, harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Conclusion and Future Directions
The 2-(quinoline-4-carbonyl)hydrazide hybrids represent a promising new class of anticancer agents with potent cytotoxic effects against breast cancer cells, in some cases exceeding the efficacy of the standard drug Doxorubicin. Their mechanism of action appears to be multi-targeted, involving the inhibition of the EGFR signaling pathway and the induction of apoptosis.
Future research should focus on:
-
Broadening the Scope: Evaluating the cytotoxicity of these hybrids against a wider panel of cancer cell lines to determine their spectrum of activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of analogs to establish a clear SAR and optimize the lead compounds for improved potency and selectivity.
-
In Vivo Studies: Assessing the efficacy and safety of the most promising hybrids in preclinical animal models of cancer.
-
Elucidating Downstream Pathways: Further investigating the molecular targets downstream of EGFR and the precise mechanisms of apoptosis induction.
The findings presented in this guide provide a strong foundation for the continued development of 2-(quinoline-4-carbonyl)hydrazide hybrids as a potential new generation of targeted cancer therapies.
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Accurate and Precise Quantification of 2-Methylquinoline-4-carbohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating accurate and precise analytical methods for the quantification of 2-Methylquinoline-4-carbohydrazide. Given the absence of a standardized, published method for this specific analyte, this document synthesizes best practices and data from analogous quinoline and carbohydrazide compounds to propose robust analytical strategies.
This compound (CAS: 29620-66-4, Molecular Formula: C₁₁H₁₁N₃O) is a key intermediate in organic synthesis and pharmaceutical research.[1][2][3][4] Its unique structure, featuring a quinoline core and a carbohydrazide functional group, makes it a valuable building block for novel bioactive compounds.[1] Accurate quantification of this compound is paramount for reaction monitoring, purity assessment, and quality control in drug development pipelines.
This guide will compare the suitability of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry for this purpose. The comparison is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a self-validating and trustworthy experimental design.[5][6][7][8][9]
Methodology Comparison: Selecting the Optimal Analytical Technique
The choice of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance.[10] | Separation based on polarity, detection by mass-to-charge ratio, offering high specificity.[10][11][12] | Measurement of light absorbance, often after a color-forming derivatization reaction.[10][13] |
| Specificity | High; can resolve the analyte from impurities and degradation products.[10] | Very High; provides structural confirmation, minimizing interference.[10][11] | Moderate to Low; susceptible to interference from other UV-absorbing or reacting compounds.[10] |
| Linearity Range | Typically wide, e.g., 0.1 - 100 µg/mL.[10] | Very wide and sensitive, e.g., 0.25 - 500 ng/mL.[14] | Generally narrower and less sensitive. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Good sensitivity, often in the sub-µg/mL range.[15] | Excellent sensitivity, capable of reaching pg/mL levels. | Lower sensitivity compared to chromatographic methods. |
| Accuracy (% Recovery) | Typically excellent, often within 98-102%. | Excellent, generally within 95-105%.[6] | Good, but can be affected by interfering substances. |
| Precision (%RSD) | High, with RSD values typically below 2%.[5][7] | Very high, with RSD values often below 15% even at low concentrations.[14] | Moderate, with higher potential for variability. |
| Throughput | Moderate. | High, with rapid analysis times possible.[16] | High, especially with plate-based readers. |
| Cost & Complexity | Moderate. | High. | Low. |
Recommendation: For most applications in drug development and quality control, HPLC-UV offers a robust and cost-effective balance of specificity, accuracy, and precision. For analyses requiring the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the superior choice. UV-Vis Spectrophotometry may be suitable for high-throughput screening or in scenarios where a simple, less specific estimation is sufficient.
Experimental Protocols: A Framework for Method Development
The following protocols are generalized frameworks that must be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is anticipated to be suitable for the routine quality control of this compound in bulk drug substance and intermediate process controls.
1. Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating quinoline derivatives.[15]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common mobile phase for related compounds.[11]
-
Injection Volume: 10 µL.[15]
-
Detection Wavelength: To be determined by UV spectral scan of this compound (a starting point could be around 225 nm based on similar quinoline structures).[15]
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards covering the expected concentration range of the samples.[10]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration, ensuring it falls within the calibration range.[10]
3. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank samples, a placebo (if applicable), and spiked samples to demonstrate that no other components interfere with the analyte peak.[5][7]
-
Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥0.999.[5][8]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6][8][9]
-
Precision:
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[5]
-
Robustness: Deliberately introduce small variations in method parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability.[7][9]
Visualizing the Workflow
The following diagrams illustrate the logical flow of method development and the relationship between key validation parameters.
Caption: Workflow for analytical method development and validation.
Caption: Interrelationship of core validation parameters.
Conclusion
References
- 1. lookchem.com [lookchem.com]
- 2. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE | 29620-66-4 [chemicalbook.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. database.ich.org [database.ich.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric determination of cobalt(II) with 2-[di-(2-pyridyl)-methylidenehydrazino]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to Linearity and Range Determination for Analytical Procedures Involving 2-Methylquinoline-4-carbohydrazide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Cornerstone of Quantitative Analysis
In the realm of pharmaceutical analysis, the assurance that an analytical method provides data that is directly proportional to the concentration of the analyte is paramount. This fundamental characteristic, known as linearity, and its operational boundaries, defined by the range, are not mere statistical exercises. They are the bedrock upon which the reliability of quantitative data rests. For a molecule like 2-Methylquinoline-4-carbohydrazide, a heterocyclic compound with potential pharmaceutical applications, establishing a robust analytical method with well-defined linearity and range is a critical step in its development and quality control.
This guide provides an in-depth exploration of the principles and practical execution of linearity and range determination for analytical procedures involving this compound. We will delve into the causality behind experimental choices, present a detailed experimental workflow for a high-performance liquid chromatography (HPLC) method, and compare its performance characteristics with a viable alternative, UV-Vis spectrophotometry. Every protocol described herein is designed as a self-validating system, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
The "Why": Understanding the Significance of Linearity and Range
Before we immerse ourselves in the "how," let's establish the "why."
-
Linearity is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. A linear relationship simplifies the calculation of the concentration of an unknown sample from its response. The most common way to assess linearity is by visual inspection of a plot of signals as a function of analyte concentration and by fitting the data to a linear regression model.[4][5][6]
-
Range is the interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8] The specified range is normally derived from linearity studies and depends on the intended application of the procedure.
The causality behind rigorously defining these parameters is multi-faceted:
-
Assurance of Accuracy: A linear relationship ensures that the calculated concentration of this compound in a sample is accurate across a spectrum of potential concentrations.
-
Method Reliability: A well-defined range provides confidence that the method will perform reliably for samples of varying concentrations, from trace impurities to the main component in a formulation.
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA mandate the validation of analytical methods, with linearity and range being key parameters.[3] Adherence to guidelines like ICH Q2(R1) is essential for drug approval.[1][7]
Experimental Workflow: Establishing Linearity and Range
The following diagram illustrates the logical flow of the experimental work for establishing the linearity and range of an analytical method for this compound.
Caption: Workflow for Linearity and Range Determination.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture and allows for their quantification. For this compound, a reversed-phase HPLC method with UV detection is a suitable choice due to the compound's aromatic structure, which imparts good UV absorbance.
Detailed Experimental Protocol for HPLC Method
1. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v), filtered and degassed.
-
Diluent: Use the mobile phase as the diluent to avoid solvent effects.
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. For example, prepare standards at concentrations of 1, 5, 10, 20, 50, and 100 µg/mL.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., 254 nm).
3. Data Acquisition and Analysis:
-
Inject each calibration standard in triplicate.
-
Record the peak area of the this compound peak at each concentration.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), the y-intercept, and the slope of the regression line.
Alternative Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that measures the absorbance of light by a substance at a specific wavelength. While less specific than HPLC, it can be a viable alternative for the quantification of this compound in simple matrices. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Detailed Experimental Protocol for UV-Vis Spectrophotometry
1. Preparation of Solutions:
-
Solvent: Select a suitable solvent in which this compound is soluble and stable, and which is transparent at the analysis wavelength (e.g., methanol or ethanol).
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. For example, prepare standards at concentrations of 2, 5, 10, 15, and 20 µg/mL.
2. Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard in triplicate.
3. Data Acquisition and Analysis:
-
Plot the mean absorbance against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), the y-intercept, and the slope of the regression line.
Comparison of Performance: HPLC vs. UV-Vis Spectrophotometry
The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available resources. The following table presents a comparison of the expected performance characteristics for the analysis of this compound using these two techniques.
| Performance Parameter | HPLC Method | UV-Vis Spectrophotometry | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.995 | HPLC offers better separation and resolution, leading to a more precise response for the analyte of interest. |
| Range | 1 - 100 µg/mL | 2 - 20 µg/mL | HPLC detectors typically have a wider dynamic range compared to spectrophotometers, which can be limited by stray light at high absorbances. |
| Specificity | High | Low to Moderate | HPLC separates the analyte from other components in the sample, ensuring that the measured response is only from the compound of interest. Spectrophotometry measures the total absorbance at a given wavelength, so any other compound that absorbs at that wavelength will interfere. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1 µg/mL | The superior separation and signal-to-noise ratio of HPLC generally result in lower detection and quantitation limits. |
| Precision (RSD%) | < 2% | < 5% | The automated and controlled nature of HPLC systems typically leads to better precision compared to the more manual spectrophotometric method. |
| Throughput | Moderate | High | Spectrophotometric measurements are generally faster per sample than a typical HPLC run, which includes column equilibration and elution time. |
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. The statistical evaluation of the data generated from the linearity and range experiments provides a direct assessment of the method's performance. According to ICH Q2(R1), a correlation coefficient (r²) close to 1 (typically > 0.99) is a strong indicator of linearity.[1][7] Furthermore, a visual inspection of the plot of residuals (the difference between the observed and predicted values) against concentration can reveal any non-linearity or issues with the data distribution.[4][5]
Conclusion: Making an Informed Choice
Both HPLC and UV-Vis spectrophotometry can be valid analytical techniques for the quantification of this compound. The HPLC method, while more complex and resource-intensive, offers superior specificity, a wider linear range, and lower detection limits, making it the preferred method for complex samples and for regulatory submissions where specificity is critical. The UV-Vis spectrophotometric method, on the other hand, provides a simpler, faster, and more cost-effective alternative for routine analysis of pure substances or simple formulations where interfering substances are not a concern.
Ultimately, the choice of analytical procedure should be based on a thorough understanding of the sample, the intended purpose of the analysis, and the required data quality, all underpinned by a robust validation study that establishes the method's linearity and range.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Key aspects of analytical method validation and linearity evaluation. | Semantic Scholar [semanticscholar.org]
- 7. fda.gov [fda.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Antimicrobial Study: 2-Methylquinoline-4-carbohydrazide vs. Ciprofloxacin
In the landscape of antimicrobial research, the quest for novel compounds to combat escalating antibiotic resistance is paramount. This guide provides a comparative analysis of the investigational compound 2-Methylquinoline-4-carbohydrazide against the widely-used fluoroquinolone, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their antimicrobial profiles, mechanisms of action, and supporting experimental data.
Introduction: The Need for New Antimicrobial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. Ciprofloxacin, a broad-spectrum antibiotic, has been a cornerstone in treating various bacterial infections for decades.[1] However, its efficacy is increasingly compromised by resistance.[1] This has spurred the investigation of new chemical entities, such as quinoline derivatives like this compound, for their potential antimicrobial properties.[2][3] Quinoline-based compounds have shown promise, with some exhibiting significant potency against both Gram-positive and Gram-negative bacteria.[2][4]
Chemical Structures
A fundamental understanding of the chemical structures of these compounds is crucial for apprehending their mechanisms of action and structure-activity relationships.
| Compound | Chemical Structure |
| This compound |
|
| Ciprofloxacin |
|
Caption: Chemical structures of this compound and Ciprofloxacin.
Mechanism of Action: A Tale of Two Targets
The antimicrobial activity of these compounds stems from their distinct interactions with essential bacterial cellular processes.
Ciprofloxacin: A DNA Gyrase and Topoisomerase IV Inhibitor
Ciprofloxacin's bactericidal action is well-established and targets bacterial DNA replication.[5][6] It functions by inhibiting two key enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a critical step for DNA replication and transcription.[6] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme on the DNA and preventing the re-ligation of cleaved DNA strands.[7]
-
Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter DNA molecules following replication, particularly in Gram-positive bacteria.[6] Ciprofloxacin's inhibition of topoisomerase IV prevents proper chromosomal segregation, leading to cell death.[6]
This dual-targeting mechanism contributes to ciprofloxacin's broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[5] The accumulation of DNA strand breaks is ultimately lethal to the bacterium.[5]
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylquinoline-4-carbohydrazide
Introduction
2-Methylquinoline-4-carbohydrazide is a heterocyclic compound utilized in pharmaceutical research and organic synthesis as a building block for bioactive molecules.[1] Its structure, combining a quinoline core with a carbohydrazide functional group, necessitates a nuanced understanding of its potential hazards for safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management to ensure the protection of personnel and the environment.
Hazard Identification and Risk Assessment
-
2-Methylquinoline (Quinaldine): This component is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is a combustible liquid that produces toxic oxides of nitrogen during combustion.[4]
-
Carbohydrazide: While considered a safer alternative to hydrazine, carbohydrazide is not without hazards.[5] It is known to cause skin, eye, and respiratory tract irritation.[5][6] It is toxic if swallowed, and there is a risk of forming combustible dust concentrations in the air.[5][6] Furthermore, it is noted to be very toxic to aquatic organisms, making environmental release a significant concern.[5]
Based on this composite analysis, this compound must be treated as a hazardous substance. The primary risks involve irritation to the skin, eyes, and respiratory system, potential toxicity upon ingestion or skin contact, and ecotoxicity.
| Hazard Profile: this compound (Inferred) | |
| Physical State | Solid / Powder |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Acute Health Hazards | Causes skin irritation.[2][6] Causes serious eye irritation.[2][6] May cause respiratory irritation.[2][6] Harmful if swallowed or in contact with skin.[2][6] |
| Environmental Hazards | Presumed to be toxic to aquatic life.[5] |
| Combustibility | The material itself is combustible and may form explosive dust clouds.[4][6] |
Personal Protective Equipment (PPE) and Safety Precautions
Given the identified hazards, stringent adherence to safety protocols is paramount. The causality for requiring specific PPE is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to control airborne dust and vapors.[7] An eyewash station and safety shower must be readily accessible.[7]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or if there is a significant risk of splashing.[7][8]
-
Skin and Body Protection: A laboratory coat is required. For handling larger quantities, consider a chemically resistant apron.[7]
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[7]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) regulations from the U.S. Environmental Protection Agency (EPA), which mandate a "cradle to grave" management system for hazardous waste.[9][10] The following protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
-
Action: Designate all unused this compound and any materials grossly contaminated with it (e.g., weighing paper, contaminated gloves, spill cleanup debris) as hazardous waste.
-
Causality: This step is critical because federal and state regulations require formal hazardous waste determination.[9] Assuming the waste is hazardous is the most conservative and compliant approach in the absence of a specific SDS.
-
Action: Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, nitrates, or acids.[11]
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, generating heat, fires, or toxic fumes.[12]
Step 2: Container Selection and Labeling
-
Action: Select a waste container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) container is a suitable choice), and has a secure, leak-proof lid.[13]
-
Causality: The container's integrity is essential to prevent leaks and spills during storage and transport. Using incompatible containers (e.g., metal for corrosive waste) can lead to container failure.[9][13]
-
Action: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[13]
-
Action: On the label, clearly write the full chemical name: "this compound". List all constituents, including any solvents, with their approximate percentages.
-
Causality: Proper and complete labeling is a core requirement of the EPA and ensures that personnel handling the waste downstream are fully aware of the contents and associated hazards.[13]
Step 3: Waste Accumulation and Storage
-
Action: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[9][13]
-
Causality: This practice minimizes the release of vapors or dust into the laboratory environment and prevents accidental spills.
-
Action: Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Action: Ensure the SAA is away from heat sources, sparks, or open flames.[14]
-
Causality: Storing hazardous waste in a designated and controlled area prevents it from being mistaken for a benign substance and minimizes the risk of accidental ignition or reaction.
Step 4: Final Disposal
-
Action: Once the waste container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous waste in compliance with all regulations.[9]
-
Action: Do not pour this compound down the drain or dispose of it in the regular trash.
-
Causality: This compound is presumed to be toxic to aquatic life, and drain disposal could violate the Clean Water Act and harm the environment.[5] Solid chemical waste in regular trash poses a risk to sanitation workers and can lead to environmental contamination.
Decision Workflow for Disposal
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
-
Small Spill (Solid): For small spills within a fume hood, carefully sweep up the material using a spark-proof tool and place it into your labeled hazardous waste container.[14] Avoid generating dust. Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the immediate area and alert your colleagues. Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
Regulatory Context
All procedures for the disposal of this compound must comply with local, state, and federal regulations. In the United States, the primary governing authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Your institution's EHS department is the primary resource for ensuring compliance with these complex regulations.[9]
References
- 1. lookchem.com [lookchem.com]
- 2. cpachem.com [cpachem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gas-sensing.com [gas-sensing.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pfw.edu [pfw.edu]
- 10. epa.gov [epa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nrc.gov [nrc.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Methylquinoline-4-carbohydrazide
Prepared by: Your Senior Application Scientist
This document provides essential, immediate safety and logistical information for the handling, use, and disposal of 2-Methylquinoline-4-carbohydrazide. It is intended for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step mitigates risk and protects laboratory personnel.
Hazard Assessment: A Synthesis of Quinoline and Hydrazide Risks
To understand the safety requirements for this compound, we must analyze the hazards posed by its core chemical structures: the quinoline ring and the carbohydrazide group . The combined risk profile necessitates stringent safety protocols.
-
Quinoline Derivatives: The quinoline moiety is a known hazardous chemical structure. Compounds in this family are often toxic if swallowed or in contact with skin, can cause serious eye irritation, and are sometimes suspected of causing genetic defects and cancer[1][2]. Specifically, 2-methylquinoline is known to cause skin, eye, and respiratory tract irritation[3][4]. Combustion of these compounds can produce toxic nitrogen oxides (NOx)[5].
-
Hydrazide and Hydrazine Compounds: The carbohydrazide functional group is a derivative of hydrazine, a substance recognized for its high reactivity and significant health risks[6]. Hydrazine itself is flammable, corrosive, acutely toxic, and a suspected human carcinogen[6]. While carbohydrazide is a solid, it shares some of the toxicological concerns, being harmful if swallowed, inhaled, or in contact with skin, and can cause severe irritation to the eyes, skin, and respiratory system[7][8][9][10]. Furthermore, heating hydrazide compounds may lead to an explosion[8].
Based on this analysis, this compound must be handled as a substance that is irritating to the skin, eyes, and respiratory system, and is potentially toxic through multiple exposure routes. The potential for carcinogenicity and mutagenicity from its parent structures must be respected.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any personal protective equipment is worn, the primary lines of defense must be in place. PPE is the final barrier between you and the chemical hazard.
-
Engineering Controls (Primary Defense): All handling of this compound, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood[6]. This is non-negotiable. The fume hood contains vapors and fine powders, protecting the user from inhalation, which is a primary exposure risk[6]. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[7].
-
Administrative Controls: You must be trained on this specific Standard Operating Procedure (SOP) before beginning work. The area where the chemical is used and stored should be clearly marked with appropriate hazard signage. Limit the quantity of the chemical at the workbench to the minimum necessary for the procedure[11].
Mandated Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. This selection is based on a composite of recommendations for handling both quinoline and hydrazide compounds.
| PPE Category | Specification | Standard (Example) | Rationale |
| Eye & Face Protection | Tightly fitting chemical splash goggles and a full-face shield worn over the goggles. | NIOSH or EN 166 (EU)[1][12] | Protects against splashes and potential aerosolized powder, preventing severe eye irritation[10]. The face shield adds a necessary layer of protection. |
| Hand Protection | Double-gloving with chemical-resistant gloves. A recommended combination is a nitrile inner glove and a butyl rubber outer glove. | EN 374[1] | Butyl rubber offers excellent resistance to hydrazine and its derivatives[13]. Nitrile provides good general protection and dexterity. Gloves must be inspected for damage before each use and changed immediately upon contamination[12]. |
| Body Protection | A flame-resistant (FR) lab coat with full-length sleeves, fully buttoned. Full-length pants and closed-toe, chemical-resistant shoes are required. | N/A | Ensures no skin is exposed[1]. The FR property is a precaution against the flammability risk associated with related hydrazine compounds[6]. |
| Respiratory Protection | Typically not required if all work is performed in a certified fume hood. For spill cleanup or if engineering controls fail, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges is necessary[1][12]. | NIOSH or CEN (EU)[12] | Protects against inhalation of harmful dust or vapors, which may cause respiratory irritation or systemic toxicity[3]. |
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict workflow is critical for safety. The following diagram and steps outline the mandatory procedure for handling this compound.
Caption: PPE Selection and Safe Handling Workflow.
Experimental Protocol: Step-by-Step Handling
-
Pre-Operation Safety Check: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational (check airflow monitor). Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don inner nitrile gloves.
-
Don outer butyl rubber gloves.
-
Put on chemical splash goggles.
-
Place the full-face shield over the goggles.
-
-
Chemical Handling (Inside Fume Hood):
-
Perform all manipulations of the solid compound, such as weighing and transferring, deep within the fume hood to contain any dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container sealed whenever not in active use.
-
-
Post-Handling & Decontamination:
-
Once the experimental work is complete, decontaminate any equipment and the work surface within the fume hood.
-
Securely seal all waste containers. All materials that have come into contact with the chemical are considered hazardous waste.
-
-
Doffing PPE (Critical Sequence):
-
Remove outer butyl rubber gloves first, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner nitrile gloves, turning them inside out. Dispose of them as hazardous waste.
-
-
Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water[11][12].
Emergency Preparedness: Spill and Exposure Response
Spill Cleanup:
-
Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like dry sand or earth[4]. Carefully scoop the material into a labeled, sealable hazardous waste container.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your safety officer. Prevent entry and ensure the area is ventilated only through the lab's exhaust system. Do not attempt to clean up a large spill without appropriate respiratory protection and training.
Personnel Exposure First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[4][14]. Seek immediate medical attention[12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[11]. Remove contact lenses if present and easy to do so[11]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately[4]. If they feel unwell, call a poison center or doctor[11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet for the compound[12].
Operational Disposal Plan
All materials contaminated with this compound, including the chemical itself, any reaction byproducts, contaminated labware, and used PPE, must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should read "Hazardous Waste: this compound."
-
Disposal Protocol: Arrange for disposal through your institution's licensed hazardous waste disposal program[9][14]. Do not dispose of this chemical down the sanitary sewer or in regular trash[15].
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. arxada.com [arxada.com]
- 14. combi-blocks.com [combi-blocks.com]
- 15. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
